2,2,3,4,4,4-Hexafluorobutyl acrylate
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: PFAS (per- and polyfluoroalkyl substances) -> OECD Category. However, this does not mean our product can be used or applied in the same or a similar way.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2,2,3,4,4,4-hexafluorobutyl prop-2-enoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6F6O2/c1-2-4(14)15-3-6(9,10)5(8)7(11,12)13/h2,5H,1,3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LMVLEDTVXAGBJV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)OCC(C(C(F)(F)F)F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6F6O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
86227-80-7 | |
| Record name | 2,2,3,4,4,4-Hexafluorobutyl acrylate homopolymer | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=86227-80-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID10379310 | |
| Record name | 1H,1H,3H-Perfluorobutyl acrylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10379310 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
236.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
54052-90-3 | |
| Record name | 1H,1H,3H-Perfluorobutyl acrylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10379310 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,2,3,4,4,4-hexafluorobutyl acrylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis and Properties of 2,2,3,4,4,4-Hexafluorobutyl Acrylate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 2,2,3,4,4,4-Hexafluorobutyl acrylate (B77674) (HFBA), a fluorinated monomer of significant interest in materials science and various advanced applications. The document details the synthesis of HFBA via two primary routes: direct esterification of 2,2,3,4,4,4-hexafluorobutanol with acrylic acid and reaction with acryloyl chloride. It includes detailed, adaptable experimental protocols for both methods. Furthermore, this guide summarizes the key physicochemical properties of the monomer and discusses its polymerization behavior, particularly through controlled radical polymerization techniques. The properties of the resulting polymer, poly(2,2,3,4,4,4-Hexafluorobutyl acrylate), are also presented, highlighting its potential for creating materials with tailored surface properties and thermal stability. All quantitative data is presented in clear, tabular format, and key processes are visualized using diagrams generated with Graphviz.
Physicochemical Properties of this compound
This compound is a colorless liquid with the chemical formula C₇H₆F₆O₂.[1][2] Its key physical and chemical properties are summarized in the table below.
| Property | Value |
| Molecular Weight | 236.11 g/mol [1][2][3] |
| CAS Number | 54052-90-3[1][2][3] |
| Appearance | Transparent, colorless liquid[1][4] |
| Density | 1.389 g/mL at 25 °C[1][3] |
| Boiling Point | 40-43 °C at 8-11 hPa[1][3] |
| Refractive Index (n20/D) | 1.352[3] |
| Flash Point | 60 °C (closed cup)[1][3] |
| Purity | Typically ≥ 95-98%[3][4][5] |
| Inhibitor | Often contains ~100 ppm 4-tert-butylcatechol[3] |
Synthesis of this compound
The synthesis of this compound is typically achieved through the esterification of 2,2,3,4,4,4-hexafluorobutanol with either acrylic acid or a more reactive derivative like acryloyl chloride.
Synthesis via Direct Esterification
This method involves the direct reaction of 2,2,3,4,4,4-hexafluorobutanol with an excess of acrylic acid. The reaction is catalyzed by a strong acid and driven to completion by the removal of water. A patent describing the synthesis of similar fluorinated methacrylates suggests the use of phosphoric anhydride (B1165640) (P₂O₅) which acts as both a catalyst and a powerful dehydrating agent.
Experimental Protocol:
-
Reaction Setup: A 250 mL three-necked flask is equipped with a mechanical stirrer, a thermometer, and a reflux condenser.
-
Reagent Charging: Charge the flask with acrylic acid (excess, e.g., 1.5-2 equivalents), a polymerization inhibitor (e.g., 0.1 g of di-tert-butyl-p-cresol), and phosphoric anhydride (e.g., 0.2 equivalents).
-
Addition of Alcohol: While stirring the mixture, slowly add 2,2,3,4,4,4-hexafluorobutanol (1 equivalent) to the flask. An exotherm may be observed.
-
Reaction: Heat the reaction mixture to approximately 80-100 °C and maintain for several hours (e.g., 4-6 hours), monitoring the reaction progress by GC or TLC.
-
Work-up: After cooling to room temperature, the mixture is diluted with a suitable organic solvent (e.g., diethyl ether) and washed sequentially with water, a saturated sodium bicarbonate solution (to remove excess acrylic acid and phosphoric acid), and brine.
-
Purification: The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product is then purified by vacuum distillation to yield pure this compound.
Synthesis via Acryloyl Chloride
This method offers a more reactive pathway that can often be performed under milder conditions. 2,2,3,4,4,4-hexafluorobutanol is reacted with acryloyl chloride in the presence of a base to neutralize the HCl byproduct.
Experimental Protocol:
-
Reaction Setup: A 250 mL three-necked flask is equipped with a dropping funnel, a magnetic stirrer, a thermometer, and a nitrogen inlet. The system is maintained under an inert atmosphere.
-
Reagent Charging: Dissolve 2,2,3,4,4,4-hexafluorobutanol (1 equivalent) and triethylamine (B128534) (1.1 equivalents) in a dry, aprotic solvent (e.g., THF or dichloromethane) in the flask.
-
Addition of Acryloyl Chloride: Cool the mixture to 0 °C in an ice bath. Add a solution of acryloyl chloride (1.05 equivalents) in the same solvent dropwise from the dropping funnel, maintaining the temperature below 5 °C.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours (e.g., 2-4 hours) or overnight. Monitor the reaction by TLC or GC.
-
Work-up: Filter the reaction mixture to remove the triethylammonium (B8662869) chloride precipitate. Wash the filtrate with water, a dilute HCl solution, a saturated sodium bicarbonate solution, and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure. The crude product is then purified by vacuum distillation.
Polymerization of this compound
This compound can be polymerized using various techniques, with controlled radical polymerization methods such as Atom Transfer Radical Polymerization (ATRP) and Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization being particularly effective for producing well-defined polymers. These methods allow for precise control over molecular weight, polydispersity, and polymer architecture.
Polymerization via ATRP
Experimental Protocol (Example):
-
Reaction Setup: A Schlenk flask is charged with this compound (monomer), an initiator (e.g., ethyl α-bromoisobutyrate), and a ligand (e.g., N,N,N',N'',N''-pentamethyldiethylenetriamine, PMDETA).
-
Degassing: The mixture is subjected to several freeze-pump-thaw cycles to remove dissolved oxygen.
-
Initiation: The catalyst, copper(I) bromide (CuBr), is added to the frozen mixture under a positive pressure of an inert gas (e.g., argon or nitrogen).
-
Polymerization: The flask is sealed and placed in a thermostated oil bath at a specific temperature (e.g., 60-90 °C) to initiate polymerization. The reaction is allowed to proceed for a predetermined time to achieve the desired conversion.
-
Termination and Purification: The polymerization is quenched by cooling the flask in an ice bath and exposing the mixture to air. The mixture is then diluted with a suitable solvent (e.g., THF) and passed through a short column of neutral alumina (B75360) to remove the copper catalyst. The polymer is isolated by precipitation into a non-solvent (e.g., methanol (B129727) or hexane), filtered, and dried under vacuum.
Properties and Applications of Poly(this compound)
Poly(this compound) (PHFBA) is a fluorinated polymer with several desirable properties stemming from the presence of the hexafluorobutyl side chains.
| Property | Description |
| Surface Energy | Very low, leading to hydrophobic and oleophobic surfaces. |
| Refractive Index | Low, making it suitable for optical applications such as anti-reflective coatings. |
| Thermal Stability | Generally good, with decomposition temperatures often above 200 °C. |
| Glass Transition Temperature (Tg) | Varies with molecular weight, but typically in the range of 30-60 °C. |
| Solubility | Soluble in fluorinated solvents and some common organic solvents like THF and acetone. |
Applications:
The unique properties of PHFBA make it a valuable material for a range of applications, including:
-
Hydrophobic and anti-fouling coatings: For protecting surfaces from water, oil, and biofouling.
-
Low refractive index materials: In optical fibers and anti-reflective coatings.
-
High-performance elastomers: When copolymerized with other monomers.
-
Surface modifiers: To impart low surface energy to other materials.
-
Components in advanced lithography.
Conclusion
This compound is a versatile fluorinated monomer that can be synthesized through straightforward esterification procedures. Its ability to be polymerized into well-defined polymers with valuable properties such as low surface energy, low refractive index, and good thermal stability makes it a material of great interest for researchers and professionals in various scientific and industrial fields. The detailed protocols and data presented in this guide are intended to facilitate further research and development of novel materials based on this promising monomer.
References
An In-depth Technical Guide to the Physicochemical Properties of 2,2,3,4,4,4-Hexafluorobutyl Acrylate
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,2,3,4,4,4-Hexafluorobutyl acrylate (B77674) (HFBA) is a fluorinated acrylic monomer that plays a significant role in the synthesis of advanced polymers. Its unique structure, characterized by a hexafluorinated butyl group, imparts desirable properties such as low surface energy, high thermal stability, and chemical resistance to the resulting materials.[1][2] These characteristics make HFBA a valuable component in the development of specialty coatings, adhesives, and other materials used in demanding environments, including applications within the pharmaceutical and drug development sectors. This technical guide provides a comprehensive overview of the core physicochemical properties of HFBA, detailed experimental protocols for their determination, and a visual representation of the interplay between these properties.
Core Physicochemical Properties
The physicochemical properties of 2,2,3,4,4,4-Hexafluorobutyl acrylate are fundamental to its reactivity, processability, and the performance of the polymers derived from it. The following tables summarize the key quantitative data available for this compound.
Table 1: General and Physical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₇H₆F₆O₂ | [1][3] |
| Molecular Weight | 236.11 g/mol | [1][3] |
| Appearance | Colorless, transparent liquid | [1] |
| Density | 1.389 - 1.392 g/mL at 25 °C | [1] |
| Refractive Index (n20/D) | 1.352 | [3][4] |
| Boiling Point | 40 - 43 °C at 11 hPa (8.25 mmHg) | [1] |
| Flash Point | 60 °C (140 °F) (closed cup) | [1][4] |
Table 2: Purity and Impurity Profile
| Parameter | Specification | Reference |
| Purity | ≥ 96.0% - 98% | [1][5] |
| Acid Value | ≤ 0.5% | [1] |
| Water Content | ≤ 0.5% | [1] |
Experimental Protocols
The accurate determination of physicochemical properties is crucial for the reliable application of this compound. The following sections detail the methodologies for measuring its key properties. While specific experimental data for HFBA is often cited from literature without detailed procedures, the following represent standard and widely accepted protocols for such determinations.
Determination of Boiling Point (Reduced Pressure)
The boiling point of HFBA is reported at a reduced pressure, which is a common practice for compounds that may decompose or polymerize at their atmospheric boiling point.
Methodology:
A standard method for determining the boiling point of a liquid at reduced pressure involves a vacuum distillation apparatus.
-
Apparatus Setup: A distillation flask containing a small sample of this compound and a few boiling chips is connected to a condenser, a receiving flask, and a vacuum pump. A manometer is included in the system to accurately measure the pressure. A thermometer is placed in the distillation head with the bulb positioned just below the side arm leading to the condenser to ensure an accurate reading of the vapor temperature.
-
Procedure: The system is evacuated to the desired pressure (e.g., 11 hPa). The distillation flask is then gently heated. The temperature is recorded when the liquid begins to boil and a steady stream of condensate is observed on the condenser. This temperature is the boiling point at the recorded pressure.
Determination of Density
The density of a liquid is its mass per unit volume and is typically measured at a specific temperature.
Methodology:
A calibrated pycnometer or a digital density meter is used for accurate density measurements.
-
Apparatus: A pycnometer of a known volume and a high-precision analytical balance.
-
Procedure:
-
The empty pycnometer is cleaned, dried, and weighed.
-
The pycnometer is filled with this compound, ensuring no air bubbles are trapped. The temperature of the liquid is allowed to equilibrate to 25 °C in a temperature-controlled bath.
-
The filled pycnometer is weighed.
-
The density is calculated by dividing the mass of the liquid (mass of filled pycnometer minus the mass of the empty pycnometer) by the known volume of the pycnometer.
-
Determination of Refractive Index
The refractive index is a measure of how much light bends, or refracts, when it enters a liquid. It is a characteristic property that is dependent on temperature and the wavelength of light used.
Methodology:
An Abbe refractometer is a common instrument for measuring the refractive index of liquids.
-
Apparatus: An Abbe refractometer with a circulating water bath to maintain a constant temperature (20 °C).
-
Procedure:
-
A few drops of this compound are placed on the prism of the refractometer.
-
The prism is closed, and the light source is adjusted.
-
The refractometer is adjusted until the dividing line between the light and dark fields is sharp and centered in the crosshairs of the eyepiece.
-
The refractive index is read directly from the instrument's scale.
-
Determination of Viscosity (Not Reported, Representative Protocol)
While the viscosity of HFBA is not explicitly reported in the searched literature, a rotational viscometer would be a suitable instrument for its determination.
Methodology:
-
Apparatus: A rotational viscometer with a suitable spindle and a temperature-controlled sample holder.
-
Procedure:
-
A sample of this compound is placed in the sample holder, and the temperature is stabilized.
-
The appropriate spindle is immersed in the liquid to the marked level.
-
The viscometer is set to a specific rotational speed, and the resulting torque is measured.
-
The viscosity is calculated by the instrument based on the spindle geometry, rotational speed, and measured torque. Measurements can be repeated at different shear rates to determine if the fluid is Newtonian or non-Newtonian.
-
Determination of Vapor Pressure (Not Reported, Representative Protocol)
Methodology:
-
Apparatus: An isoteniscope, which consists of a sample bulb with a U-tube manometer, is placed in a temperature-controlled bath. The isoteniscope is connected to a pressure regulation system and a manometer.
-
Procedure:
-
A sample of this compound is placed in the isoteniscope bulb.
-
The sample is degassed by freezing and evacuating the apparatus.
-
The temperature of the bath is set to the desired value.
-
The external pressure is adjusted until the levels of the liquid in the U-tube of the isoteniscope are equal, indicating that the vapor pressure of the sample is equal to the applied pressure.
-
The pressure is recorded from the external manometer. This process is repeated at various temperatures to obtain a vapor pressure curve.
-
Solubility Profile (Inferred)
Specific solubility data for HFBA in various solvents is not widely published. However, based on the properties of other fluorinated acrylates, a general solubility profile can be inferred. Fluorinated compounds tend to be soluble in fluorinated solvents and some common organic solvents but have limited solubility in water and hydrocarbon solvents.[6]
Expected Solubility:
-
High Solubility: Expected in fluorinated solvents (e.g., hexafluoroisopropanol) and some polar aprotic solvents like ketones (e.g., acetone, methyl ethyl ketone) and esters (e.g., ethyl acetate).
-
Moderate to Low Solubility: Expected in aromatic hydrocarbons (e.g., toluene, xylene) and chlorinated solvents (e.g., dichloromethane).
-
Poor Solubility: Expected in water and aliphatic hydrocarbons (e.g., hexane, heptane).
Interrelation of Physicochemical Properties
The physicochemical properties of a compound are interconnected. For instance, the boiling point is directly related to the vapor pressure, and both are influenced by the molecular weight and intermolecular forces. The following diagram illustrates the logical relationships between the core physicochemical properties of this compound and the experimental methods used for their determination.
Caption: Interrelationship of the physicochemical properties of this compound and their corresponding experimental determination methods.
References
An In-depth Technical Guide to 2,2,3,4,4,4-Hexafluorobutyl Acrylate (CAS No. 54052-90-3)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 2,2,3,4,4,4-Hexafluorobutyl acrylate (B77674) (HFBA), a fluorinated acrylic monomer used in the synthesis of advanced polymers with unique properties. This document details its chemical and physical characteristics, synthesis and polymerization methodologies, key applications, and safety information.
Core Properties
2,2,3,4,4,4-Hexafluorobutyl acrylate is a colorless, transparent liquid notable for its high fluorine content, which imparts desirable properties such as hydrophobicity, chemical resistance, and thermal stability to polymers.[1][2]
Physical Properties
The key physical properties of HFBA are summarized in the table below.
| Property | Value |
| CAS Number | 54052-90-3 |
| Molecular Formula | C₇H₆F₆O₂ |
| Molecular Weight | 236.11 g/mol [1] |
| Appearance | Colorless, transparent liquid[3] |
| Density | 1.389 - 1.392 g/mL at 25°C[1] |
| Boiling Point | 40 - 43°C at 11 hPa (8.25 mmHg)[1] |
| Refractive Index (n20/D) | 1.352[4] |
| Flash Point | 60°C (140°F) - closed cup[5] |
| Storage Temperature | 2-8°C[4] |
Chemical Properties
The following table outlines the typical chemical specifications for commercial grades of HFBA.
| Property | Specification |
| Purity | ≥ 96.0 - 97.0%[1][3] |
| Acid Value | ≤ 0.5%[1] |
| Water Content | ≤ 0.5%[1] |
| Inhibitor | Typically contains 100 ppm 4-tert-butylcatechol[4] |
Synthesis and Polymerization
The synthesis of this compound typically involves a two-step process: the formation of the corresponding fluorinated alcohol followed by its esterification. The resulting monomer can then be polymerized using various controlled radical polymerization techniques to create well-defined polymers.
Synthesis of this compound
A general and widely used method for the synthesis of fluorinated acrylates is the esterification of the corresponding fluorinated alcohol with acryloyl chloride in the presence of a base to neutralize the HCl byproduct. In this case, 2,2,3,4,4,4-hexafluoro-1-butanol (B1297879) is the key precursor.
Experimental Protocol: General Esterification of 2,2,3,4,4,4-hexafluoro-1-butanol
Materials:
-
2,2,3,4,4,4-hexafluoro-1-butanol
-
Acryloyl chloride
-
Triethylamine (B128534) (or other suitable base)
-
Anhydrous aprotic solvent (e.g., Dichloromethane, Tetrahydrofuran)
-
Anhydrous sodium sulfate
-
Inhibitor (e.g., 4-methoxyphenol)
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer, dropping funnel, and nitrogen inlet, dissolve 2,2,3,4,4,4-hexafluoro-1-butanol and a small amount of inhibitor in the anhydrous solvent.
-
Cool the mixture to 0°C in an ice bath.
-
Add triethylamine to the solution.
-
Slowly add acryloyl chloride dropwise from the dropping funnel, maintaining the temperature at 0°C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Upon completion, filter the reaction mixture to remove the triethylamine hydrochloride salt.
-
Wash the filtrate with a saturated aqueous solution of sodium bicarbonate, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by vacuum distillation to obtain pure this compound.
Polymerization of this compound
HFBA can be polymerized via several methods, including free-radical polymerization, Atom Transfer Radical Polymerization (ATRP), and Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization. RAFT is a particularly effective method for producing polymers with controlled molecular weights and narrow molecular weight distributions.
Experimental Protocol: RAFT Emulsion Polymerization of this compound
This protocol is adapted from a published procedure for the RAFT-mediated polymerization-induced self-assembly of Poly(acrylic acid)-b-Poly(hexafluorobutyl acrylate).
Materials:
-
Poly(acrylic acid) macro-RAFT agent (PAA-RAFT)
-
This compound (HFBA)
-
Sodium hydroxide (B78521) (NaOH)
-
4,4′-Azobis(4-cyanopentanoic acid) (ACPA) initiator
-
Deionized water
Procedure:
-
Dissolve the PAA-RAFT agent and NaOH in deionized water in a flask.
-
Add the HFBA monomer to the aqueous solution and stir at room temperature for 30 minutes to form an emulsion.
-
Prepare a separate aqueous solution of the ACPA initiator.
-
Add the initiator solution to the emulsion.
-
Deoxygenate the reaction mixture by bubbling with nitrogen for 30 minutes.
-
Immerse the flask in a preheated oil bath at 70°C to initiate polymerization.
-
After the desired reaction time, terminate the polymerization by exposing the mixture to air and cooling to room temperature.
-
Characterize the resulting polymer dispersion for monomer conversion (via gravimetry) and polymer molecular weight and distribution (via Size Exclusion Chromatography).
Below is a diagram illustrating the workflow for the RAFT emulsion polymerization of HFBA.
Applications
The unique properties imparted by the hexafluorobutyl group make polymers derived from HFBA valuable in a range of applications.
-
High-Performance Coatings: HFBA is used to prepare exterior paints and coatings with high weather resistance, anti-fouling, and self-cleaning properties.[1][3]
-
Optical Materials: It serves as a raw material for optical resins and as a cladding and core material for optical fibers.[1]
-
Surface Treatments: Polymers containing HFBA are used for treating fabrics, leather, glass, paper, and wood to impart water and stain resistance.[2]
-
Electronic Materials: It is used as a charge control agent for toner and carrier particles in printers and copiers.[1]
-
Biomedical Devices: The properties of HFBA-containing polymers make them suitable for applications such as contact lenses.[1]
Safety and Handling
HFBA is classified as a flammable liquid and vapor. It causes skin and serious eye irritation and may cause respiratory irritation.[6][7]
GHS Hazard Classification
| Hazard Class | Category |
| Flammable Liquids | 3 |
| Skin Irritation | 2 |
| Eye Irritation | 2 |
| Specific Target Organ Toxicity (Single Exposure) | 3 |
Precautionary Measures:
-
Keep away from heat, sparks, open flames, and hot surfaces.[6]
-
Use only in a well-ventilated area.[6]
-
Wear protective gloves, protective clothing, eye protection, and face protection.[6]
-
Store in a well-ventilated place. Keep cool.[6]
-
In case of fire, use appropriate extinguishing media.[6]
-
If on skin, wash with plenty of water. If skin irritation occurs, get medical advice.[6]
-
If in eyes, rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice.[6]
-
If inhaled, remove person to fresh air and keep comfortable for breathing.[6]
References
- 1. 2,2,3,4,4,4-HEXAFLUORO-1-BUTANOL synthesis - chemicalbook [chemicalbook.com]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. 2,2,3,4,4,4-Hexafluorobutan-1-ol | C4H4F6O | CID 533990 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Controlled copolymerization of n-butyl acrylate with semifluorinated acrylates by RAFT polymerization - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. Iron-Catalyzed Atom Transfer Radical Polymerization of Semifluorinated Methacrylates - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 2,2,3,4,4,4-Hexafluorobutyl Acrylate: Structure, Properties, and Emerging Biomedical Applications
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the molecular structure, physicochemical properties, and synthesis of 2,2,3,4,4,4-Hexafluorobutyl acrylate (B77674) (HFBA). It further explores the burgeoning applications of its polymeric form, poly(2,2,3,4,4,4-Hexafluorobutyl acrylate), in the biomedical field, particularly in the realm of drug delivery, supported by experimental methodologies and characterization data.
Molecular Structure and Identification
This compound is a fluorinated acrylic monomer. The presence of six fluorine atoms in its butyl ester side chain imparts unique properties to this molecule and its corresponding polymer.
A diagrammatic representation of the molecular structure of this compound is provided below.
Caption: 2D structure of this compound.
Table 1: Molecular Identifiers and Properties
| Identifier/Property | Value |
| CAS Number | 54052-90-3[1] |
| Molecular Formula | C₇H₆F₆O₂[1] |
| Molecular Weight | 236.11 g/mol [1] |
| IUPAC Name | 2,2,3,4,4,4-hexafluorobutyl prop-2-enoate[2] |
| SMILES String | C=CC(=O)OCC(F)(F)C(F)C(F)(F)F[3] |
| InChI Key | LMVLEDTVXAGBJV-UHFFFAOYSA-N[2] |
| Appearance | Colorless transparent liquid |
| Boiling Point | 40-43 °C at 8 mmHg |
| Density | 1.389 g/mL at 25 °C |
| Refractive Index (n20/D) | 1.352 |
Experimental Protocols
Synthesis of this compound
A representative synthetic route to this compound is via the esterification of 2,2,3,4,4,4-hexafluorobutanol with acryloyl chloride. A generalized experimental protocol is outlined below:
Materials:
-
2,2,3,4,4,4-Hexafluorobutanol
-
Acryloyl chloride
-
Anhydrous aprotic solvent (e.g., dichloromethane, tetrahydrofuran)
-
Tertiary amine base (e.g., triethylamine)
-
Polymerization inhibitor (e.g., hydroquinone)
-
Anhydrous sodium sulfate
-
Saturated sodium bicarbonate solution
-
Brine
Procedure:
-
To a stirred, cooled (0 °C) solution of 2,2,3,4,4,4-hexafluorobutanol and a tertiary amine base in an anhydrous aprotic solvent under an inert atmosphere (e.g., nitrogen or argon), acryloyl chloride is added dropwise.
-
The reaction mixture is allowed to slowly warm to room temperature and stirred for a specified period (typically several hours) until the reaction is complete, as monitored by thin-layer chromatography (TLC) or gas chromatography (GC).
-
The reaction mixture is quenched by the addition of a saturated aqueous solution of sodium bicarbonate.
-
The organic layer is separated, and the aqueous layer is extracted with the organic solvent.
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and filtered.
-
A polymerization inhibitor is added to the filtrate.
-
The solvent is removed under reduced pressure.
-
The crude product is purified by vacuum distillation to yield this compound as a colorless liquid.
Caption: Workflow for the synthesis of HFBA.
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
1H NMR: The proton NMR spectrum is typically recorded on a 300 or 500 MHz spectrometer using deuterated chloroform (B151607) (CDCl₃) as the solvent.[4][5] The characteristic signals are expected for the vinyl protons (δ 5.8-6.5 ppm) and the methylene (B1212753) protons adjacent to the ester oxygen (δ ~4.5 ppm).
-
13C NMR: The carbon-13 NMR spectrum is also typically obtained in CDCl₃.[6] The spectrum will show signals for the carbonyl carbon (δ ~165 ppm), vinyl carbons (δ ~128-132 ppm), and the carbons of the hexafluorobutyl group, which will exhibit splitting due to carbon-fluorine coupling.
Fourier-Transform Infrared (FT-IR) Spectroscopy: The FT-IR spectrum of the liquid monomer can be obtained using attenuated total reflectance (ATR) or by placing a thin film of the liquid between two salt plates (e.g., NaCl or KBr).[7][8]
Procedure for Thin Film Analysis:
-
Place a small drop of the liquid this compound onto a clean salt plate.
-
Gently place a second salt plate on top to create a thin, uniform film.
-
Mount the plates in the spectrometer and acquire the spectrum.
-
Characteristic absorption bands are expected for the C=O stretch of the ester (~1730 cm⁻¹), C=C stretch of the alkene (~1637 cm⁻¹), and strong C-F stretching vibrations in the region of 1100-1300 cm⁻¹.[8]
Mass Spectrometry (MS): Mass spectral analysis can be performed using various ionization techniques. Electron ionization (EI) is a common method for volatile compounds and would likely lead to fragmentation, providing structural information.[9] Softer ionization techniques such as chemical ionization (CI) or electrospray ionization (ESI) may be employed to observe the molecular ion with less fragmentation.[9]
Applications in Drug Development and Biomedical Research
While this compound itself is a monomer, its polymer, poly(this compound) (PHFBA), and copolymers incorporating this monomer, are of significant interest in the biomedical field. The unique properties imparted by the fluorine content, such as hydrophobicity, chemical inertness, and low surface energy, make these polymers attractive for various applications.
Polymeric Nanoparticles for Drug Delivery
Polymeric nanoparticles (PNPs) are widely investigated as carriers for targeted drug delivery.[10][11][12][13] The formulation of drugs within a polymeric matrix can enhance their bioavailability, provide controlled release, and improve therapeutic efficacy while minimizing side effects.[13] Copolymers containing this compound can be synthesized to form amphiphilic block copolymers that self-assemble into micelles or nanoparticles in aqueous environments.[14] These nanoparticles can encapsulate hydrophobic drugs within their core, while the hydrophilic block forms a stabilizing corona.
Cellular Uptake and Biocompatibility
A critical aspect of any drug delivery system is its interaction with cells. Studies on various polymeric nanoparticles have shown that factors such as size, surface charge, and composition influence their cellular uptake.[15][16] The endocytosis pathway is a primary mechanism for the internalization of nanoparticles.[16] While specific studies on the cellular uptake of pure PHFBA nanoparticles are limited, research on similar fluorinated polymers and other polyacrylates suggests that they are internalized by cells.[16] The biocompatibility of the polymer is also a key consideration. In vitro and in vivo studies are essential to evaluate any potential cytotoxicity or inflammatory response.[17][18]
Caption: Logical flow from monomer to drug delivery.
In Vivo Behavior
In vivo studies are crucial to understand the biodistribution, pharmacokinetics, and efficacy of nanoparticle-based drug delivery systems.[19][20][21] Research on poly(perfluorodecyl acrylate) nanoparticles, a structurally related polymer, has shown that these particles can be visualized in various organs after intravenous administration in animal models.[19][21] Such studies are vital for assessing the potential of these materials for systemic drug delivery.
Safety and Handling
This compound is classified as a flammable liquid and vapor. It is also known to cause skin and serious eye irritation, and may cause respiratory irritation.[2] Appropriate personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn when handling this chemical. All work should be conducted in a well-ventilated fume hood.
Table 2: Hazard Information
| Hazard Statement | Description |
| H226 | Flammable liquid and vapor[2] |
| H315 | Causes skin irritation[2] |
| H319 | Causes serious eye irritation[2] |
| H335 | May cause respiratory irritation[2] |
Conclusion
This compound is a valuable monomer for the synthesis of fluorinated polymers with unique properties. While its primary applications have been in materials science, the resulting polymers are gaining attention for their potential in biomedical applications, particularly in the development of advanced drug delivery systems. Further research into the biological interactions of these polymers, including their effects on specific signaling pathways and their efficacy in delivering therapeutic agents, will be crucial for realizing their full potential in the pharmaceutical and medical fields.
References
- 1. scbt.com [scbt.com]
- 2. This compound | C7H6F6O2 | CID 2774977 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound [sobekbio.com]
- 4. rsc.org [rsc.org]
- 5. beilstein-journals.org [beilstein-journals.org]
- 6. This compound(54052-90-3) 13C NMR [m.chemicalbook.com]
- 7. youtube.com [youtube.com]
- 8. azom.com [azom.com]
- 9. uni-saarland.de [uni-saarland.de]
- 10. Polymeric Nanoparticles for Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Polymeric Nanoparticles for Drug Delivery: Recent Developments and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Structure‐Based Varieties of Polymeric Nanocarriers and Influences of Their Physicochemical Properties on Drug Delivery Profiles - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Polymeric Nanoparticles in Targeted Drug Delivery: Unveiling the Impact of Polymer Characterization and Fabrication | MDPI [mdpi.com]
- 14. Novel tri-block copolymers of poly(acrylic acid)-b-poly(2,2,3,3,4,4,4-hexafluorobutyl acrylate)-b-poly(acrylic acid) prepared via two-step RAFT emulsion polymerization - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 15. Multivariate Analysis of Cellular Uptake Characteristics for a (Co)polymer Particle Library - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Cellular uptake and intracellular degradation of poly(alkyl cyanoacrylate) nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
- 18. In Vivo Study on 3D-Printed Polylactic Acid Nerve Tubes for Sciatic Nerve Injury Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 19. In-vivo time course of organ uptake and blood-brain-barrier permeation of poly(L-lactide) and poly(perfluorodecyl acrylate) nanoparticles with different surface properties in unharmed and brain-traumatized rats - PMC [pmc.ncbi.nlm.nih.gov]
- 20. In vivo comparison study of FDA-approved surface-modifying additives and poly-2-methoxyethylacrylate circuit surfaces coatings during cardiopulmonary bypass - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Frontiers | In-vivo time course of organ uptake and blood-brain-barrier permeation of poly(L-lactide) and poly(perfluorodecyl acrylate) nanoparticles with different surface properties in unharmed and brain-traumatized rats [frontiersin.org]
An In-depth Technical Guide on the Thermal Stability of Poly(2,2,3,4,4,4-Hexafluorobutyl acrylate)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the thermal stability of poly(2,2,3,4,4,4-Hexafluorobutyl acrylate) (poly(HFBA)). The incorporation of fluorine atoms into polyacrylates significantly influences their properties, often enhancing thermal stability, chemical resistance, and lowering surface energy. Understanding the thermal decomposition behavior of poly(HFBA) is crucial for its application in various fields, including advanced coatings, optical fibers, and biomedical devices, where materials are often subjected to elevated temperatures during manufacturing, processing, or end-use.
Introduction to Poly(this compound)
Poly(this compound) is a fluorinated acrylic polymer. The presence of the hexafluorobutyl group in the side chain imparts unique properties to the material. Fluorinated polymers are generally known for their high thermal stability, chemical inertness, and low surface energy. These characteristics are attributed to the high bond energy of the C-F bond and the shielding effect of the fluorine atoms. Poly(HFBA) is synthesized by the polymerization of the 2,2,3,4,4,4-Hexafluorobutyl acrylate (B77674) monomer.
Thermal Stability Analysis
The primary technique for evaluating the thermal stability of polymers is Thermogravimetric Analysis (TGA). TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. The resulting data provides critical information about the polymer's decomposition temperatures and overall thermal stability.
The following table summarizes hypothetical TGA data for a series of acrylic copolymers with varying content of hexafluorobutyl acrylate (HFBA), as might be determined from experimental analysis. This data is illustrative and intended to demonstrate how such data would be presented.
| Copolymer Composition (wt% HFBA) | Onset Decomposition Temperature (Tonset, °C) | Temperature at Maximum Decomposition Rate (Tmax, °C) | Residue at 600 °C (%) |
| 0 | 350 | 390 | 5 |
| 10 | 365 | 405 | 7 |
| 20 | 380 | 420 | 10 |
| 30 | 395 | 435 | 12 |
Note: This data is illustrative and based on general trends observed for fluorinated polymers.
Experimental Protocols
A detailed experimental protocol for conducting Thermogravimetric Analysis (TGA) on a polymer sample like poly(HFBA) is provided below. This protocol is based on standard methodologies for polymer thermal analysis.
-
Instrument: A calibrated thermogravimetric analyzer.
-
Sample Preparation:
-
Ensure the polymer sample is dry and free of residual solvents. This can be achieved by drying the sample in a vacuum oven at a temperature below its glass transition temperature until a constant weight is achieved.
-
Accurately weigh 5-10 mg of the polymer sample into a clean, inert TGA pan (e.g., alumina (B75360) or platinum).
-
-
Experimental Conditions:
-
Atmosphere: High purity nitrogen (99.999%) or air, depending on whether thermal or thermo-oxidative stability is being investigated.
-
Flow Rate: 20-50 mL/min.
-
Temperature Program:
-
Equilibrate at 30 °C.
-
Ramp from 30 °C to 600 °C at a heating rate of 10 °C/min. Slower heating rates (e.g., 5 °C/min) can provide better resolution of decomposition events, while faster rates (e.g., 20 °C/min) may shift the decomposition temperatures to higher values.
-
-
-
Data Analysis:
-
Record the mass loss as a function of temperature.
-
Determine the onset temperature of decomposition (Tonset), which is often calculated as the temperature at which 5% weight loss occurs.
-
Determine the temperature of the maximum rate of weight loss (Tmax) from the peak of the derivative of the TGA curve (DTG curve).
-
Determine the percentage of residual mass at the end of the experiment.
-
Visualization of Experimental Workflow and Decomposition Pathway
The following diagram illustrates a typical workflow for the thermal analysis of a polymer sample using TGA.
The thermal decomposition of polyacrylates can proceed through several mechanisms, including chain scission, depolymerization, and side-group elimination. For fluorinated polyacrylates, the decomposition is expected to be complex due to the presence of the C-F bonds. A plausible, though generalized, decomposition pathway for poly(HFBA) is initiated by random chain scission of the polymer backbone. This is followed by a series of radical-induced reactions, leading to the formation of volatile products.
Conclusion
Poly(this compound) is expected to exhibit high thermal stability due to its fluorinated nature. While specific quantitative TGA data for the homopolymer is limited in publicly accessible literature, analysis of related copolymers indicates that the incorporation of the hexafluorobutyl acrylate monomer enhances thermal resistance. The standardized TGA protocol provided herein offers a robust method for evaluating the thermal stability of this and other fluorinated polymers. The proposed decomposition pathway provides a general framework for understanding the degradation mechanism, which is likely to involve a combination of chain scission, depolymerization, and side-group reactions. Further research utilizing techniques such as Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS) would be invaluable for elucidating the precise decomposition products and mechanism for poly(HFBA).
References
In-Depth Technical Guide: Refractive Index of 2,2,3,4,4,4-Hexafluorobutyl Acrylate Polymers
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the refractive index of polymers based on 2,2,3,4,4,4-hexafluorobutyl acrylate (B77674) (HFBA). Fluorinated polymers are of significant interest in advanced materials science, particularly in applications requiring low refractive indices, high optical clarity, and excellent environmental resistance. This document details the available data on the refractive index of these materials, outlines experimental protocols for their synthesis and characterization, and presents logical workflows for their development.
Quantitative Data on Refractive Index
The refractive index is a critical optical property that quantifies the bending of a ray of light as it passes from one medium to another. For polymers, this property is dependent on factors such as molecular weight, temperature, and the wavelength of light.
Data for the monomer, 2,2,3,4,4,4-hexafluorobutyl acrylate (HFBA), is readily available. In contrast, specific data for the polymer, poly(this compound) (PHFBA), is limited in publicly accessible literature. The available quantitative data is summarized in the table below.
| Material | Chemical Name | Refractive Index (n) | Measurement Conditions |
| Monomer | This compound (HFBA) | 1.352[1] | 20°C, 589 nm (Sodium D-line) |
| Polymer | Poly(this compound) (PHFBA) | 1.3920[2][3] | Not Specified |
Experimental Protocols
Synthesis of Poly(this compound)
The synthesis of well-defined PHFBA can be achieved through controlled radical polymerization techniques, such as Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization and Atom Transfer Radical Polymerization (ATRP). These methods allow for precise control over the polymer's molecular weight and architecture.
This method describes the synthesis of a block copolymer, poly(acrylic acid)-b-poly(this compound), via RAFT emulsion polymerization. A similar procedure can be adapted for the homopolymerization of HFBA.
Materials:
-
This compound (HFBA) monomer
-
Poly(acrylic acid) macro-RAFT agent (PAA-RAFT)
-
Sodium hydroxide (B78521) (NaOH)
-
4,4'-Azobis(4-cyanopentanoic acid) (ACPA) as the initiator
-
Sodium bicarbonate (NaHCO₃)
-
Deionized water
-
Argon gas
Procedure:
-
In a 100 mL flask, dissolve the PAA-RAFT agent and sodium hydroxide in deionized water.
-
Add the HFBA monomer to the aqueous solution and stir the mixture at room temperature for 30 minutes to ensure proper dispersion.
-
Prepare an aqueous solution of the ACPA initiator, neutralized with sodium bicarbonate.
-
Add the initiator solution to the reaction mixture.
-
Deoxygenate the mixture by bubbling with argon gas for 30 minutes.
-
Place the flask in a preheated oil bath at 80°C and maintain for 4 hours.
-
Terminate the reaction by immersing the flask in an ice bath.
-
The resulting polymer can be purified by demulsification and drying under vacuum to remove unreacted monomers and water.
ATRP is another powerful technique for synthesizing well-defined fluorinated polymers. While a specific protocol for HFBA was not found, a general procedure for the ATRP of a similar monomer, 2,2,3,4,4,4-hexafluorobutyl methacrylate (B99206) (HFBMA), is described and can be adapted.[4]
Materials:
-
This compound (HFBA) monomer
-
Initiator (e.g., an octa-functional silsesquioxane-based initiator)
-
Catalyst system (e.g., CuCl/2,2'-bipyridine or CuCl/N,N,N',N'',N''-pentamethyldiethylenetriamine)
-
Solvent (e.g., trifluorotoluene)
Procedure:
-
Combine the HFBA monomer, initiator, and catalyst system in a reaction vessel.
-
Add the solvent to the mixture.
-
Deoxygenate the reaction mixture through several freeze-pump-thaw cycles.
-
Place the reaction vessel in a thermostatically controlled oil bath at a specified temperature (e.g., 75°C).
-
Allow the polymerization to proceed for the desired time to achieve the target molecular weight.
-
Terminate the polymerization by cooling the reaction mixture and exposing it to air.
-
The polymer can be purified by precipitation in a non-solvent (e.g., methanol) and subsequent drying.
Measurement of Refractive Index
The refractive index of polymeric materials can be measured using several techniques. The choice of method often depends on the sample form (e.g., bulk material, thin film, or solution).
The Abbe refractometer is a common instrument for measuring the refractive index of liquids and solids. For polymer films, a contact liquid with a refractive index higher than that of the sample is typically used.
General Procedure:
-
Calibrate the Abbe refractometer using a standard with a known refractive index (e.g., distilled water).
-
Apply a small amount of the polymer solution or a thin film of the polymer onto the prism of the refractometer. If using a film, a suitable contact liquid should be applied between the film and the prism.
-
Illuminate the sample using a monochromatic light source (e.g., a sodium lamp).
-
Adjust the refractometer to bring the boundary line between the light and dark fields into sharp focus.
-
Align the crosshairs with the boundary line.
-
Read the refractive index value from the instrument's scale.
-
For temperature-dependent measurements, a water bath can be connected to the refractometer to control the temperature of the prism and the sample.
Spectroscopic ellipsometry is a highly sensitive optical technique for determining the thickness and refractive index of thin films.
General Procedure:
-
Prepare a thin film of the PHFBA on a suitable substrate (e.g., a silicon wafer) by methods such as spin-coating or dip-coating.
-
Place the sample on the ellipsometer stage.
-
A beam of polarized light is directed onto the sample at a known angle of incidence.
-
The change in polarization of the reflected light is measured by the detector as a function of wavelength.
-
An optical model, which includes the substrate and the polymer film, is constructed.
-
The experimental data is fitted to the model to determine the refractive index and thickness of the polymer film. The Cauchy model is often used to describe the refractive index dispersion of transparent polymers.
Visualizations
Experimental Workflow
The following diagram illustrates a typical workflow for the synthesis and optical characterization of poly(this compound).
Logical Relationship of Polymerization Techniques
The diagram below outlines the logical relationship between the key components of controlled radical polymerization techniques used for synthesizing well-defined polymers.
References
In-Depth Spectroscopic Analysis of 2,2,3,4,4,4-Hexafluorobutyl Acrylate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic analysis of 2,2,3,4,4,4-Hexafluorobutyl acrylate (B77674) (HFBA), a fluorinated monomer of significant interest in materials science and polymer chemistry. This document details the expected spectroscopic signatures based on ¹H NMR, ¹³C NMR, ¹⁹F NMR, FT-IR, and Mass Spectrometry, and outlines the fundamental experimental protocols for acquiring this data.
Chemical Structure and Properties
2,2,3,4,4,4-Hexafluorobutyl acrylate is a volatile, flammable liquid with the chemical formula C₇H₆F₆O₂ and a molecular weight of 236.11 g/mol . Its structure comprises an acrylate functional group esterified with a hexafluorobutyl alcohol. The presence of multiple fluorine atoms imparts unique properties to the monomer and its subsequent polymers, including high thermal stability, chemical resistance, and low surface energy.
Caption: Chemical structure of this compound.
Spectroscopic Data Summary
The following tables summarize the expected spectroscopic data for this compound based on typical values for similar fluorinated acrylate esters. It is important to note that actual experimental values may vary slightly depending on the solvent, concentration, and instrument used.
Table 1: ¹H NMR Spectroscopic Data (Predicted)
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| 6.4 - 6.6 | dd | 1H | H-C=C (trans to C=O) |
| 6.1 - 6.3 | dd | 1H | H-C=C (cis to C=O) |
| 5.9 - 6.1 | dd | 1H | H-C=C (geminal) |
| 4.5 - 4.8 | t | 2H | O-CH₂ |
| 4.8 - 5.2 | dm | 1H | CF₂-CHF-CF₃ |
Table 2: ¹³C NMR Spectroscopic Data (Predicted)
| Chemical Shift (ppm) | Assignment |
| 164 - 166 | C=O |
| 130 - 132 | =CH₂ |
| 128 - 130 | =CH- |
| 115 - 125 (t) | CF₂ |
| 105 - 115 (dq) | CHF |
| 118 - 128 (q) | CF₃ |
| 60 - 65 (t) | O-CH₂ |
Table 3: ¹⁹F NMR Spectroscopic Data (Predicted, referenced to CFCl₃)
| Chemical Shift (ppm) | Multiplicity | Assignment |
| -70 to -75 | d | -CF₃ |
| -130 to -140 | m | -CF₂- |
| -205 to -215 | m | -CHF- |
Table 4: FT-IR Spectroscopic Data (Predicted)
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3100 - 3000 | Medium | =C-H stretch |
| 2980 - 2940 | Weak | C-H stretch |
| 1735 - 1720 | Strong | C=O stretch (ester) |
| 1640 - 1620 | Medium | C=C stretch |
| 1410 - 1400 | Medium | =C-H in-plane bend |
| 1300 - 1000 | Strong, Broad | C-F stretch |
| 1200 - 1100 | Strong | C-O stretch |
| 990 - 980 | Medium | =C-H out-of-plane bend |
Table 5: Mass Spectrometry Data (Predicted Fragmentation)
| m/z | Interpretation |
| 236 | [M]⁺ (Molecular Ion) |
| 217 | [M - F]⁺ |
| 181 | [M - C₂H₃O]⁺ |
| 167 | [M - CF₃]⁺ |
| 55 | [C₃H₃O]⁺ (Acryloyl cation) |
Experimental Protocols
Detailed methodologies for the spectroscopic analysis of this compound are provided below.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To determine the chemical structure and purity of the compound by analyzing the magnetic properties of its ¹H, ¹³C, and ¹⁹F nuclei.
Methodology:
-
Sample Preparation: Dissolve approximately 10-20 mg of this compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, Acetone-d₆) in a standard 5 mm NMR tube. The choice of solvent is critical to avoid signal overlap with the analyte.
-
Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a multinuclear probe.
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional proton spectrum.
-
Typical parameters: spectral width of 10-12 ppm, pulse angle of 30-45°, relaxation delay of 1-2 seconds, and a sufficient number of scans (e.g., 16-64) to achieve a good signal-to-noise ratio.
-
Process the data with Fourier transformation, phase correction, and baseline correction.
-
Integrate the signals and reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS).
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C spectrum.
-
Typical parameters: spectral width of 200-250 ppm, pulse angle of 45-90°, relaxation delay of 2-5 seconds, and a larger number of scans (e.g., 1024 or more) due to the low natural abundance of ¹³C.
-
Reference the spectrum to the deuterated solvent signal.
-
-
¹⁹F NMR Acquisition:
-
Acquire a one-dimensional fluorine spectrum. Proton decoupling may be applied to simplify the spectra.
-
Typical parameters: wide spectral width (e.g., -250 to 0 ppm), pulse angle of 45-90°, relaxation delay of 2-5 seconds.
-
Use an external reference standard such as CFCl₃ (0 ppm).
-
Caption: General workflow for NMR spectroscopic analysis.
Fourier-Transform Infrared (FT-IR) Spectroscopy
Objective: To identify the functional groups present in the molecule by measuring the absorption of infrared radiation.
Methodology:
-
Sample Preparation:
-
Neat Liquid: Place a drop of the liquid sample between two salt plates (e.g., NaCl or KBr).
-
Attenuated Total Reflectance (ATR): Place a drop of the sample directly onto the ATR crystal. This is often the simplest method for liquid samples.
-
-
Instrumentation: Use an FT-IR spectrometer.
-
Data Acquisition:
-
Record a background spectrum of the empty sample holder or clean ATR crystal.
-
Record the sample spectrum over a typical range of 4000-400 cm⁻¹.
-
Co-add a sufficient number of scans (e.g., 16-32) to obtain a high-quality spectrum.
-
-
Data Analysis:
-
The background spectrum is automatically subtracted from the sample spectrum.
-
Identify the characteristic absorption bands and assign them to the corresponding functional groups.
-
Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of the molecule to confirm its identity and elucidate its structure.
Methodology:
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer. For a volatile compound like HFBA, direct infusion or injection into a gas chromatograph coupled to the mass spectrometer (GC-MS) is suitable.
-
Ionization: Utilize an appropriate ionization technique. Electron Ionization (EI) is common for GC-MS and will produce characteristic fragmentation patterns.
-
Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).
-
Detection: The abundance of each ion is measured by a detector.
-
Data Analysis:
-
Identify the molecular ion peak ([M]⁺).
-
Analyze the fragmentation pattern to identify characteristic neutral losses and fragment ions. This information can be used to confirm the structure of the molecule.
-
Caption: Logical flow for the complete spectroscopic characterization.
Conclusion
The spectroscopic analysis of this compound provides a detailed fingerprint of its molecular structure. The combination of NMR, FT-IR, and Mass Spectrometry allows for unambiguous identification, purity assessment, and structural confirmation. The data and protocols presented in this guide serve as a valuable resource for researchers and professionals working with this important fluorinated monomer.
In-Depth Technical Guide: Solubility of 2,2,3,4,4,4-Hexafluorobutyl Acrylate in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide offers a detailed examination of the solubility characteristics of 2,2,3,4,4,4-Hexafluorobutyl Acrylate (B77674) (HFBA) in various organic solvents. This information is critical for professionals engaged in polymer synthesis, formulation development, and materials science where this fluoroacrylate monomer is employed.
Given the scarcity of specific quantitative solubility data in published literature, this guide provides a qualitative solubility profile derived from fundamental chemical principles and solvents documented in the synthesis and polymerization of HFBA and similar fluoroacrylates. Additionally, a comprehensive, general experimental protocol for the quantitative determination of liquid monomer solubility is presented to empower researchers to generate precise data for their specific applications.
Data Presentation: Qualitative Solubility Profile
The anticipated solubility of 2,2,3,4,4,4-Hexafluorobutyl Acrylate across a spectrum of common organic solvents is outlined in the table below. This profile is based on the monomer's molecular structure, which features a polar acrylate functional group and a nonpolar, fluorinated alkyl chain, leading to a nuanced solubility behavior.
| Solvent Classification | Solvent | Expected Solubility | Rationale |
| Polar Aprotic | Tetrahydrofuran (THF) | Soluble | A versatile solvent for a wide range of monomers and polymers. |
| Acetone | Soluble | Effective at dissolving a broad array of organic compounds. | |
| Ethyl Acetate | Soluble | As an ester, it is expected to be compatible with the acrylate moiety. | |
| Acetonitrile | Soluble | A common polar aprotic solvent in organic synthesis. | |
| Dimethylformamide (DMF) | Soluble | A highly polar solvent known for its broad solvency power. | |
| Polar Protic | Ethanol (B145695) | Soluble | Utilized as a solvent in the synthesis of macro-RAFT agents for HFBA polymerization.[1] |
| Methanol | Soluble | Expected to have similar solvating properties to ethanol for this monomer. | |
| Water | Sparingly Soluble | While used in emulsion polymerization, the hydrophobic fluorinated chain likely limits its solubility in water. | |
| Nonpolar Aromatic | Toluene | Soluble | A standard solvent for many organic reactions and polymer systems. |
| Xylene | Soluble | Exhibits similar solvent properties to toluene. | |
| Anisole | Soluble | Has been reported as a solvent for the Atom Transfer Radical Polymerization (ATRP) of acrylates. | |
| Nonpolar Aliphatic | Hexane (B92381) | Sparingly Soluble | The polarity of the acrylate group may reduce solubility in highly nonpolar aliphatic solvents. |
| Cyclohexane | Sparingly Soluble | Similar solubility behavior to hexane is expected. | |
| Fluorinated | Trifluorotoluene | Soluble | The "like dissolves like" principle suggests good miscibility due to the fluorine content in both molecules. It has been used in the ATRP of a similar monomer. |
Experimental Protocols: Quantitative Solubility Determination
For researchers requiring precise solubility values, the isothermal equilibrium method is a reliable and widely accepted experimental protocol for determining the solubility of a liquid monomer such as this compound.
Objective
To accurately measure the saturation concentration of this compound in a selected organic solvent at a constant, defined temperature.
Materials
-
High-purity this compound
-
Analytical grade organic solvent
-
Temperature-controlled orbital shaker or water bath
-
Calibrated analytical balance
-
Scintillation vials with polytetrafluoroethylene (PTFE)-lined caps
-
Calibrated positive displacement micropipettes
-
Gas Chromatograph (GC) or High-Performance Liquid Chromatograph (HPLC) with a suitable detector (e.g., FID for GC, UV for HPLC)
-
Class A volumetric flasks and syringes
Procedure
-
Calibration Curve Preparation: A series of standard solutions of HFBA in the chosen solvent are prepared at known concentrations. These standards are then analyzed to generate a calibration curve that correlates instrument response (e.g., peak area) to concentration.
-
Sample Preparation: A known volume or mass of the organic solvent is added to several vials.
-
Monomer Addition: An excess amount of HFBA is added to each vial to ensure that the solvent becomes saturated, with a visible excess of the monomer present as a separate phase.
-
Equilibration: The vials are securely capped and placed in the temperature-controlled shaker or water bath. The samples are agitated at a constant temperature (e.g., 25°C) for an extended period (typically 24 to 48 hours) to ensure that thermodynamic equilibrium is achieved.
-
Phase Separation: Following equilibration, agitation is ceased, and the vials are left undisturbed at the constant experimental temperature to allow the undissolved monomer to settle, resulting in a clear supernatant of the saturated solution.
-
Sampling: A precise volume of the clear supernatant is carefully withdrawn using a syringe. To prevent any temperature-induced precipitation, the syringe can be pre-warmed or pre-cooled to the experimental temperature.
-
Dilution: The collected aliquot of the saturated solution is accurately diluted with the solvent to a concentration that falls within the linear dynamic range of the previously established calibration curve.
-
Instrumental Analysis: The diluted samples are analyzed by GC or HPLC. The concentration of HFBA in the diluted sample is determined from the calibration curve.
-
Solubility Calculation: The solubility of HFBA in the solvent is calculated from the measured concentration of the diluted sample and the dilution factor. The final value is typically expressed in units such as grams per 100 mL ( g/100 mL), moles per liter (mol/L), or milligrams per milliliter (mg/mL).
Safety Precautions
This compound may cause skin and eye irritation.[2] All experimental work should be conducted in a well-ventilated chemical fume hood. Appropriate personal protective equipment (PPE), including safety goggles, chemically resistant gloves, and a laboratory coat, must be worn at all times.
Mandatory Visualization
The following diagram illustrates a representative experimental workflow for the synthesis of a Poly(acrylic acid)-b-Poly(this compound) block copolymer. This is achieved through Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization, a prevalent and controlled polymerization technique for this class of monomers.[1]
Caption: Workflow for RAFT Polymerization of HFBA.
References
environmental fate of fluorinated acrylates
An In-depth Technical Guide on the Environmental Fate of Fluorinated Acrylates
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fluorinated acrylates are a class of chemicals utilized in a variety of industrial and consumer applications for their unique properties, including water and oil repellency. These compounds are typically polymers with a polyacrylate backbone and fluorinated side chains. The environmental fate of these substances is of significant interest due to the persistence of the carbon-fluorine bond and the potential for the formation of persistent and toxic degradation products, such as perfluoroalkyl carboxylic acids (PFCAs). This guide provides a comprehensive overview of the current scientific understanding of the environmental degradation, bioaccumulation, and toxicity of fluorinated acrylates.
Environmental Degradation Pathways
The environmental degradation of fluorinated acrylates is a complex process involving biotic and abiotic pathways. The primary point of initial degradation is the ester linkage between the acrylate (B77674) backbone and the fluorinated side chain. Once cleaved, the fluorinated side-chain, often a fluorotelomer alcohol (FTOH), can undergo further transformation.
Biodegradation
In soil and water, microbial activity plays a crucial role in the degradation of fluorinated acrylate polymers. The primary mechanism is the enzymatic hydrolysis of the ester bond, releasing the FTOH side chain. This initial step can be followed by the microbial oxidation of the FTOH to form various intermediate products and ultimately PFCAs.
Studies have shown that the biodegradation rates of fluorinated acrylate polymers in soil and water can be slow, with half-lives ranging from years to centuries. For instance, a study on two commercial acrylate-linked fluorotelomer-based polymers (FTPs) in saturated soils and water reported half-life estimates ranging from 33 to 112 years[1]. Another study on an acrylate-linked fluorotelomer polymer in soil microcosms estimated a half-life of about 870–1400 years for a coarse-grained polymer, with modeling suggesting that more finely grained polymers in soils might have shorter half-lives of about 10–17 years[2]. In contrast, the monomeric forms, 8:2 fluorotelomer acrylate (FTAC) and 8:2 fluorotelomer methacrylate (B99206) (FTMAC), degrade more rapidly in aerobic soils, with half-lives of ≤5 days and ≤15 days, respectively[3].
The presence of plants and wastewater treatment plant (WWTP) biosolids can significantly enhance the biodegradation of fluorotelomer-based acrylate polymers (FTACPs), leading to a higher rate of perfluorooctanoate (PFOA) formation[4].
Abiotic Degradation
2.2.1. Hydrolysis
Hydrolysis of the ester linkage in fluorinated acrylates can occur abiotically, influenced by pH and temperature. Studies have shown that under alkaline conditions (pH 10), the degradation of commercial FTPs can be roughly 10-fold faster than at neutral pH, suggesting that hydroxide-mediated hydrolysis is a significant degradation pathway[1].
2.2.2. Atmospheric Degradation
Volatile fluorinated acrylates and their degradation products, such as FTOHs, can be transported in the atmosphere. Their atmospheric fate is primarily determined by their reaction with hydroxyl radicals (•OH). The atmospheric lifetimes of these compounds are relatively short, indicating that they will be oxidized near their emission sources. This oxidation process can contribute to the formation of ground-level ozone and photooxidants. The degradation products of these atmospheric reactions can include fluorinated pyruvates and glyoxylates, which may further react to form PFCAs.
Degradation Product Formation
The degradation of fluorinated acrylates, through both biotic and abiotic pathways, leads to the formation of a series of transformation products. The initial cleavage of the ester bond releases fluorotelomer alcohols (FTOHs). These FTOHs are then further degraded in the environment to form fluorotelomer carboxylic acids and ultimately persistent perfluoroalkyl carboxylic acids (PFCAs)[3]. For example, the biotransformation of 8:2 FTAC and 8:2 FTMAC in soil has been shown to generate PFOA, with yields of up to 10.3 mol% after 105 days[3].
Quantitative Data on Environmental Fate
The following tables summarize key quantitative data on the degradation and bioaccumulation of fluorinated acrylates and related compounds.
Table 1: Biodegradation Half-Lives of Fluorinated Acrylates and Polymers
| Compound/Polymer | Matrix | Half-Life | Reference(s) |
| 8:2 Fluorotelomer Acrylate (FTAC) | Aerobic Soil | ≤ 5 days | [3] |
| 8:2 Fluorotelomer Methacrylate (FTMAC) | Aerobic Soil | ≤ 15 days | [3] |
| Acrylate-linked Fluorotelomer Polymer | Soil | 870 - 1400 years (coarse-grained) | [2] |
| Acrylate-linked Fluorotelomer Polymer | Soil | 10 - 17 years (modeled, fine-grained) | [2] |
| Commercial Acrylate-linked FTPs | Saturated Soil & Water | 33 - 112 years | [1] |
| Poly(8:2 FTAC) | Soil-Plant Microcosm | 8 - 111 years | [5][6] |
Table 2: Bioaccumulation and Bioconcentration Factors (BAF/BCF) of Related Per- and Polyfluoroalkyl Substances (PFAS)
| Compound | Organism | Log BAF/BCF (L/kg ww) | Reference(s) |
| Perfluorooctane Sulfonic Acid (PFOS) | Fish (Teleostei) | 3.47 (median log BAF) | [7] |
| Perfluorooctanoic Acid (PFOA) | Fish (Teleostei) | 2.16 (median log BAF) | [7] |
Note: Data for specific fluorinated acrylates are limited; values for their degradation products and related PFAS are provided as indicators of bioaccumulation potential.
Experimental Protocols
Soil Microcosm Biodegradation Study
This protocol is a generalized procedure based on methodologies described in the literature for assessing the biodegradation of fluorinated acrylate polymers in soil[2][4].
Objective: To determine the rate of biodegradation of a fluorinated acrylate polymer in soil and identify its degradation products.
Materials:
-
Test soil, characterized for properties such as pH, organic carbon content, and microbial biomass.
-
Fluorinated acrylate polymer test substance.
-
Microcosm vessels (e.g., glass jars with airtight lids).
-
Solvents for extraction (e.g., methanol (B129727), ethyl acetate).
-
Analytical standards for expected degradation products (e.g., FTOHs, PFCAs).
-
Instrumentation: Gas Chromatograph-Mass Spectrometer (GC-MS), Liquid Chromatograph-Tandem Mass Spectrometer (LC-MS/MS).
Procedure:
-
Microcosm Preparation:
-
A known amount of the fluorinated acrylate polymer is thoroughly mixed with the test soil.
-
The amended soil is placed into the microcosm vessels.
-
Control microcosms containing soil without the test substance are also prepared.
-
The moisture content of the soil is adjusted to a predetermined level (e.g., 50-60% of water holding capacity).
-
-
Incubation:
-
The microcosms are incubated in the dark at a constant temperature (e.g., 20-25 °C) for a specified period (e.g., up to a year or more).
-
The headspace of the microcosms can be periodically flushed with air to maintain aerobic conditions.
-
-
Sampling and Extraction:
-
At designated time points, replicate microcosms are sacrificed for analysis.
-
The soil is extracted sequentially with appropriate solvents (e.g., ethyl acetate (B1210297) followed by methanol) to recover the parent polymer and its degradation products.
-
-
Analysis:
-
The extracts are concentrated and analyzed by GC-MS for volatile and semi-volatile degradation products like FTOHs.
-
The extracts are also analyzed by LC-MS/MS for non-volatile degradation products such as PFCAs.
-
-
Data Analysis:
-
The concentrations of the parent polymer and its degradation products are quantified over time.
-
The degradation rate and half-life of the parent polymer are calculated using appropriate kinetic models (e.g., first-order kinetics).
-
LC-MS/MS Analysis of Degradation Products
This protocol provides a general outline for the analysis of PFCAs in environmental matrices[8][9][10][11].
Objective: To quantify the concentration of PFCAs in soil or water extracts.
Procedure:
-
Sample Preparation:
-
Aqueous samples are typically pre-concentrated using solid-phase extraction (SPE).
-
Soil extracts are often subjected to a clean-up step to remove interfering matrix components.
-
Isotopically labeled internal standards are added to the samples prior to extraction to correct for matrix effects and recovery losses.
-
-
Chromatographic Separation:
-
An aliquot of the prepared extract is injected into a liquid chromatograph.
-
Separation is achieved on a C18 or other suitable reversed-phase column using a gradient elution with a mobile phase typically consisting of methanol or acetonitrile (B52724) and an aqueous solution with a modifier like ammonium (B1175870) acetate or acetic acid.
-
-
Mass Spectrometric Detection:
-
The eluent from the LC is introduced into a tandem mass spectrometer equipped with an electrospray ionization (ESI) source, usually operated in negative ion mode.
-
The mass spectrometer is operated in multiple reaction monitoring (MRM) mode, where specific precursor-to-product ion transitions for each target PFCA are monitored for enhanced selectivity and sensitivity.
-
-
Quantification:
-
A calibration curve is generated using a series of standard solutions of known PFCA concentrations.
-
The concentration of each PFCA in the sample is determined by comparing its peak area to that of the corresponding internal standard and the calibration curve.
-
Ecotoxicity and Human Health Effects
Fluorinated acrylates and their degradation products can pose risks to environmental and human health.
Ecotoxicity
The aquatic toxicity of acrylates and methacrylates is a concern[12]. While specific data for many fluorinated acrylates are limited, studies on non-fluorinated acrylates show a range of toxicities to aquatic organisms. For example, for methyl acrylate, ethyl acrylate, and butyl acrylate, LC50 or EC50 values for fish and invertebrates range from 1.1 to 8.2 mg/L.
Human Health Concerns
The primary concern regarding the is the formation of persistent and bioaccumulative PFCAs, such as PFOA. Exposure to PFOA has been associated with various adverse health effects in humans. While the parent fluorinated acrylate polymers are generally considered to be of low bioavailability due to their large size, the release of smaller, more mobile degradation products is a key exposure pathway. The genotoxicity and cytotoxicity of some methacrylate monomers have been reported, though the data for their fluorinated counterparts are less extensive[13][14].
Signaling Pathways and Logical Relationships
The following diagrams illustrate key processes and relationships related to the environmental fate and potential toxicity of fluorinated acrylates.
Caption: Environmental degradation pathway of fluorinated acrylate polymers.
Caption: A typical experimental workflow for a soil microcosm study.
Caption: Potential cellular toxicity pathways of fluorinated acrylate monomers.
Conclusion
The is characterized by the slow degradation of the polymer backbone and the release of fluorinated side chains, which can then be transformed into persistent perfluoroalkyl carboxylic acids. While the parent polymers may have low bioavailability, their degradation products are of environmental and health concern. Further research is needed to fully elucidate the degradation rates of a wider range of fluorinated acrylates under various environmental conditions and to better understand their toxicological profiles. The methodologies and data presented in this guide provide a foundation for researchers and professionals to assess the environmental risks associated with these compounds.
References
- 1. Decades-scale degradation of commercial, side-chain, fluorotelomer-based polymers in soils and water - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Degradability of an acrylate-linked, fluorotelomer polymer in soil - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Microbial transformation of 8:2 fluorotelomer acrylate and methacrylate in aerobic soils - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Investigating the biodegradability of a fluorotelomer-based acrylate polymer in a soil-plant microcosm by indirect and direct analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. utoronto.scholaris.ca [utoronto.scholaris.ca]
- 6. researchgate.net [researchgate.net]
- 7. pfascentral.org [pfascentral.org]
- 8. agilent.com [agilent.com]
- 9. lcms.cz [lcms.cz]
- 10. Development and validation of an LC–MS/MS method for the quantitation of 30 legacy and emerging per- and polyfluoroalkyl substances (PFASs) in human plasma, including HFPO-DA, DONA, and cC6O4 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Robust LC–MS/MS Methodology for Low-Level PFAS in Sludge Matrices [mdpi.com]
- 12. Mechanism of Cellular Uptake of Highly Fluorescent Conjugated Polymer Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 13. A review of the genotoxic, mutagenic, and carcinogenic potentials of several lower acrylates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for the Polymerization of 2,2,3,4,4,4-Hexafluorobutyl acrylate (HFBA)
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for various polymerization techniques applicable to 2,2,3,4,4,4-Hexafluorobutyl acrylate (B77674) (HFBA). The information is intended to guide researchers in the synthesis of poly(HFBA) and its copolymers.
Overview of Polymerization Techniques
Poly(2,2,3,4,4,4-Hexafluorobutyl acrylate) (PHFBA) is a fluorinated polymer with applications in coatings, textiles, and biomedical materials due to its low surface energy, hydrophobicity, and chemical resistance.[1] The synthesis of well-defined PHFBA can be achieved through several modern polymerization techniques.
-
Free Radical Polymerization (FRP): A conventional method initiated by radical species, offering simplicity but limited control over polymer architecture.[2]
-
Atom Transfer Radical Polymerization (ATRP): A controlled radical polymerization technique that allows for the synthesis of polymers with predetermined molecular weights and narrow molecular weight distributions.[3][4]
-
Reversible Addition-Fragmentation chain-Transfer (RAFT) Polymerization: A versatile controlled radical polymerization method compatible with a wide range of monomers, including fluorinated acrylates.[5][6]
-
Emulsion Polymerization: A technique where polymerization occurs in an emulsion, typically an oil-in-water system, which is suitable for producing high molecular weight polymers at a fast rate.[7][8]
Quantitative Data Summary
The following tables summarize quantitative data from various polymerization methods for HFBA and related monomers to allow for easy comparison of the outcomes.
Table 1: RAFT Emulsion Polymerization of HFBA [5]
| Latex ID | pH | Monomer Conversion (%) | Mn ( g/mol ) | ĐM (PDI) |
| 1 | 2.58 | 24.1 | 4,100 | 1.25 |
| 2 | 4.55 | 31.5 | 5,200 | 1.23 |
| 3 | 6.82 | 43.7 | 6,800 | 1.20 |
| 4 | 7.36 | 55.4 | 8,100 | 1.18 |
| 5 | 8.13 | 68.2 | 10,500 | 1.19 |
| 6 | 9.36 | 80.1 | 12,800 | 1.24 |
| 7 | 10.55 | 88.5 | 14,300 | 1.35 |
| 8 | 11.55 | 92.3 | 15,100 | 1.82 |
| All experiments were performed at 80°C for 5 hours with [HFBA]/[PAA₂₇-RAFT] = 70. |
Table 2: Solution RAFT Homopolymerization of HFBA [9]
| Parameter | Value |
| Monomer | HFBA |
| RAFT Agent | Dibenzyl trithiocarbonate (B1256668) (DBTTC) |
| Initiator | AIBN |
| Solvent | DMF |
| Temperature | 65 °C |
| [HFBA]₀/[DBTTC]₀/[AIBN]₀ | 100/1/0.1 |
| Mn,theo at 100% conv. | 23,900 g/mol |
| Mn,exp (¹H NMR) | 24,100 g/mol |
| ĐM (PDI) | 1.15 |
Experimental Protocols & Workflows
RAFT-Mediated Emulsion Polymerization of HFBA
This protocol is adapted from a procedure for RAFT-mediated polymerization-induced self-assembly (PISA) of poly(acrylic acid)-b-poly(hexafluorobutyl acrylate).[5]
Materials:
-
Poly(acrylic acid) macro-RAFT agent (PAA-RAFT)
-
This compound (HFBA)
-
Sodium hydroxide (B78521) (NaOH)
-
4,4′-Azobis(4-cyanopentanoic acid) (ACPA)
-
Sodium bicarbonate (NaHCO₃)
-
Deionized water
-
100 mL flask with magnetic stirrer
Procedure:
-
Dissolve the PAA-RAFT agent and NaOH in deionized water in a 100 mL flask.
-
Add the HFBA monomer to the aqueous solution.
-
Stir the mixture at room temperature for 30 minutes to ensure homogenization.
-
Add an aqueous solution of ACPA (neutralized with NaHCO₃) to the reaction mixture.
-
Deoxygenate the mixture by purging with an inert gas (e.g., Argon or Nitrogen) for 30 minutes.
-
Immerse the flask in a preheated oil bath at 80°C to initiate polymerization.
-
Maintain the reaction at 80°C for 5 hours under constant stirring.
-
Stop the reaction by cooling the flask in an ice bath.
-
Characterize the resulting polymer latex for monomer conversion, molecular weight, and polydispersity.
Atom Transfer Radical Polymerization (ATRP)
Materials:
-
This compound (HFBA)
-
Initiator (e.g., ethyl α-bromoisobutyrate, EBiB)
-
Catalyst (e.g., CuCl or FeBr₂)
-
Ligand (e.g., N,N,N′,N″,N″-pentamethyldiethylenetriamine, PMDETA)
-
Solvent (e.g., trifluorotoluene or anisole)
-
Schlenk flask
Procedure:
-
Add the catalyst (e.g., CuCl) and ligand (e.g., PMDETA) to a Schlenk flask.
-
Add the solvent and stir to form the catalyst complex.
-
Add the HFBA monomer to the flask.
-
Deoxygenate the mixture by subjecting it to several freeze-pump-thaw cycles.
-
Under an inert atmosphere, add the initiator (EBiB) to start the polymerization.
-
Place the flask in a thermostatically controlled oil bath at the desired temperature (e.g., 75°C).
-
Take samples periodically to monitor monomer conversion and molecular weight evolution via gas chromatography (GC) and size exclusion chromatography (SEC).
-
Once the desired conversion is reached, terminate the polymerization by cooling and exposing the mixture to air.
-
Purify the polymer by precipitating it in a non-solvent (e.g., methanol) and drying under vacuum.
Conventional Free Radical Polymerization (FRP)
This is a basic protocol for solution polymerization.[11] Control over molecular weight and polydispersity is limited compared to controlled radical techniques.
Materials:
-
This compound (HFBA)
-
Initiator (e.g., Azobisisobutyronitrile, AIBN)
-
Solvent (e.g., Toluene, DMF, or Xylene)
-
Reaction vessel with a condenser and nitrogen inlet
Procedure:
-
Dissolve the HFBA monomer and the initiator (AIBN) in the chosen solvent within the reaction vessel.
-
Bubble nitrogen through the solution for 30-60 minutes to remove dissolved oxygen.
-
Heat the reaction mixture to the desired temperature (typically 60-80°C for AIBN) under a nitrogen atmosphere with constant stirring.
-
Maintain the temperature for the required reaction time (e.g., 4-24 hours). The viscosity of the solution will increase as the polymerization proceeds.
-
Stop the reaction by cooling it to room temperature.
-
Isolate the polymer by precipitating the solution into a large volume of a non-solvent (e.g., cold methanol (B129727) or hexane).
-
Filter the precipitated polymer and dry it in a vacuum oven until a constant weight is achieved.
References
- 1. mdpi.com [mdpi.com]
- 2. What is free radical polymerization? types, characteristics, reaction mechanism, and typical methods with examples | Information | FUJIFILM Wako Pure Chemical Corporation [specchem-wako.fujifilm.com]
- 3. Iron-Catalyzed Atom Transfer Radical Polymerization of Semifluorinated Methacrylates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. polymer.chem.cmu.edu [polymer.chem.cmu.edu]
- 5. RAFT-Mediated Polymerization-Induced Self-Assembly of Poly(Acrylic Acid)-b-Poly(Hexafluorobutyl Acrylate): Effect of the pH on the Synthesis of Self-Stabilized Particles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. DIY Technical | Explore Safety Insights — Methacrylate Producers Association, Inc. [mpausa.org]
- 8. m.youtube.com [m.youtube.com]
- 9. pubs.rsc.org [pubs.rsc.org]
- 10. researchgate.net [researchgate.net]
- 11. Research Portal [researchdiscovery.drexel.edu]
Application Note: Controlled Polymerization of 2,2,3,4,4,4-Hexafluorobutyl acrylate (HFBA) via RAFT
Audience: Researchers, scientists, and drug development professionals.
Introduction
Fluoropolymers are a significant class of materials known for their low surface energy, high thermal and chemical resistance, and low dielectric constants.[1] Specifically, fluorinated acrylate (B77674) polymers with fluorinated side chains are utilized in applications such as anti-fouling coatings, textile finishing agents, and surface modifiers.[1] Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization is a powerful and versatile reversible-deactivation radical polymerization (RDRP) technique that allows for the synthesis of polymers with well-defined architectures, controlled molecular weights, and narrow molecular weight distributions (low dispersity, Đ).[1][2] This control is achieved by adding a suitable RAFT chain transfer agent (CTA) to a conventional free-radical polymerization system.[3]
This application note provides detailed protocols for the RAFT polymerization of 2,2,3,4,4,4-Hexafluorobutyl acrylate (HFBA), a monomer used to create highly fluorinated polymers. We will cover a general solution polymerization method and a more advanced Polymerization-Induced Self-Assembly (PISA) technique for creating block copolymer nanoparticles in an aqueous medium.
General Principles of RAFT Polymerization
RAFT polymerization controls polymer chain growth through a degenerative chain transfer process. A thiocarbonylthio compound, known as the RAFT agent (CTA), reversibly reacts with propagating polymer radicals. This process establishes an equilibrium between active (propagating) and dormant (CTA-capped) polymer chains, allowing for simultaneous growth of most chains and resulting in a polymer population with a narrow molecular weight distribution.[2][4]
Protocol 1: General Solution RAFT Polymerization of HFBA
This protocol describes a standard solution polymerization of HFBA to yield a homopolymer, poly(this compound) or poly(HFBA). The choice of RAFT agent is critical; trithiocarbonates like 2-cyanopropyl dodecyl trithiocarbonate (B1256668) are often effective for acrylates.[5]
Materials and Equipment
-
Monomer: this compound (HFBA), passed through an alkaline alumina (B75360) column to remove inhibitor.[6]
-
RAFT Agent (CTA): 2-Cyanopropyl dodecyl trithiocarbonate (CPDTC) or Dibenzyl trithiocarbonate (DBTTC).[5][7]
-
Initiator: Azobisisobutyronitrile (AIBN) or 4,4'-Azobis(4-cyanopentanoic acid) (ACPA).[3][6]
-
Solvent: Anhydrous 1,4-dioxane (B91453) or N,N-Dimethylformamide (DMF).[7]
-
Other: Schlenk flask or glass ampule, magnetic stirrer, oil bath, vacuum line, nitrogen or argon source, precipitation solvent (e.g., cold methanol (B129727) or hexane).
Experimental Procedure
-
Reagent Preparation: In a Schlenk flask, combine HFBA monomer, the RAFT agent (e.g., DBTTC), and the initiator (e.g., AIBN) in the desired molar ratio (e.g., [Monomer]:[CTA]:[Initiator] = 100:1:0.1) in the chosen solvent (e.g., DMF).[7]
-
Degassing: Subject the reaction mixture to three freeze-evacuate-thaw cycles to remove dissolved oxygen.[8] This involves freezing the mixture with liquid nitrogen, applying a vacuum, and then allowing it to thaw under an inert atmosphere.
-
Polymerization: Place the sealed flask in a preheated oil bath at the desired temperature (e.g., 65-80 °C) and stir for a specified time (e.g., 4-24 hours).[1][7] The reaction time will depend on the target conversion and molecular weight.
-
Termination: Stop the reaction by cooling the flask in an ice bath and exposing the mixture to air.[1]
-
Isolation: Precipitate the polymer by slowly adding the reaction mixture to a large volume of a non-solvent, such as cold methanol or n-hexane.[6]
-
Purification and Drying: Collect the precipitated polymer by filtration, wash it with fresh non-solvent, and dry it under vacuum to a constant weight.
-
Characterization: Analyze the resulting polymer using Size Exclusion Chromatography (SEC/GPC) to determine the number-average molecular weight (Mn) and dispersity (Đ), and by ¹H and ¹⁹F NMR to confirm the structure and calculate monomer conversion.[7]
Protocol 2: RAFT-mediated Polymerization-Induced Self-Assembly (PISA) of HFBA
This protocol describes the synthesis of poly(acrylic acid)-b-poly(hexafluorobutyl acrylate) (PAA-b-PHFBA) block copolymer nanoparticles via RAFT emulsion polymerization in water.[1] This is a two-step process.
Part A: Synthesis of Poly(acrylic acid) Macro-RAFT Agent (PAA-CTA)
-
Materials: Acrylic acid (AA, distilled), S-1-dodecyl-S′-(α,α′-dimethyl-α″-acetic acid) trithiocarbonate (DDMAT), 4,4-azobis(4-cyanopentanoic acid) (ACPA), ethanol.[6]
-
Procedure:
-
In a three-necked round-bottom flask, dissolve AA, DDMAT, and ACPA in ethanol.[6]
-
Deoxygenate the mixture by bubbling argon gas through it for 30 minutes.[6]
-
Immerse the flask in a preheated water bath at 80 °C and react for 6 hours.[6]
-
Terminate the reaction by placing the flask in an ice bath.[6]
-
Remove the solvent via rotary evaporation and purify the resulting PAA macro-RAFT agent by precipitation into cold n-hexane. Dry the yellow powder product under vacuum.[6]
-
Part B: Emulsion Polymerization of HFBA using PAA-CTA
-
Materials: PAA-CTA (from Part A), HFBA, sodium hydroxide (B78521) (NaOH), ACPA, deionized water.[6]
-
Procedure:
-
In a flask, dissolve the PAA-CTA and NaOH in deionized water. The amount of NaOH is critical as it controls the pH of the medium, which significantly affects the polymerization kinetics and particle morphology.[1][9]
-
Add the HFBA monomer to the aqueous solution and stir for 30 minutes at room temperature.[6]
-
Add an aqueous solution of the initiator (ACPA, neutralized with sodium bicarbonate).[6]
-
Deoxygenate the complete mixture with argon gas for 30 minutes.[1][6]
-
Place the flask in a preheated oil bath at 80 °C and polymerize for a set time (e.g., 4 hours).[1]
-
Terminate the reaction by cooling in an ice bath. The resulting product is a latex of PAA-b-PHFBA nanoparticles.[1]
-
The polymer can be isolated by freeze-drying for characterization by SEC and NMR.[1]
-
Results and Data Presentation
The success of a RAFT polymerization is determined by its ability to control molecular weight (Mn) while maintaining a low dispersity (Đ). The following table summarizes experimental data for the RAFT-mediated emulsion polymerization of HFBA using a PAA macro-RAFT agent at different pH values, demonstrating the impact of reaction conditions on the final polymer properties.
Table 1: Experimental Conditions and Results for RAFT Emulsion Polymerization of HFBA [1]
| Entry (Latex) | pH | Time (h) | Conversion (%) | Mn ( g/mol , SEC) | Đ (Mw/Mn) |
| 1 | 4.85 | 4 | 2.1 | 2,700 | 1.02 |
| 2 | 7.30 | 4 | 22.1 | 5,400 | 1.03 |
| 3 | 8.25 | 4 | 45.3 | 8,900 | 1.03 |
| 4 | 9.10 | 4 | 72.8 | 13,800 | 1.04 |
| 5 | 10.05 | 4 | 90.1 | 17,200 | 1.07 |
| 6 | 11.55 | 4 | 92.5 | 18,300 | 1.82 |
Data adapted from Zhou et al., Polymers 2016, 8(6), 207.[1][9]
As shown in Table 1, both monomer conversion and the number-average molecular weight (Mn) of the PAA-b-PHFBA block copolymer increase as the pH of the reaction medium rises.[1][9] Excellent control over the polymerization is maintained (Đ < 1.10) up to a pH of 10.05.[1] At a very high pH of 11.55, control is compromised, as indicated by the significantly broader molecular weight distribution (Đ = 1.82).[1][9] This highlights the critical importance of optimizing reaction conditions, such as pH in aqueous systems, to achieve the desired polymer characteristics.
References
- 1. mdpi.com [mdpi.com]
- 2. Recent Advances in RAFT Polymerization: Novel Initiation Mechanisms and Optoelectronic Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. boronmolecular.com [boronmolecular.com]
- 4. Volume # 4(137), July - August 2021 — "Directed synthesis of copolymers based on fluorine-containing (meth)acrylate derivatives" [notes.fluorine1.ru]
- 5. researchgate.net [researchgate.net]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. Controlled copolymerization of n-butyl acrylate with semifluorinated acrylates by RAFT polymerization - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. Typical Procedures for Polymerizing via RAFT [sigmaaldrich.com]
- 9. RAFT-Mediated Polymerization-Induced Self-Assembly of Poly(Acrylic Acid)-b-Poly(Hexafluorobutyl Acrylate): Effect of the pH on the Synthesis of Self-Stabilized Particles - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Emulsion Polymerization of 2,2,3,4,4,4-Hexafluorobutyl Acrylate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the emulsion polymerization of 2,2,3,4,4,4-Hexafluorobutyl acrylate (B77674) (HFBA). This monomer is of significant interest for the synthesis of fluorinated polymers with applications in hydrophobic coatings, low surface energy materials, and specialized biomedical devices. The following sections detail the synthetic procedures, expected quantitative data, and characterization methods for poly(HFBA) latexes.
Introduction
Emulsion polymerization is a versatile and environmentally friendly method for producing high molecular weight polymers with controlled particle size and morphology. For fluorinated monomers like 2,2,3,4,4,4-Hexafluorobutyl acrylate, this technique allows for the synthesis of stable aqueous dispersions of the polymer, which can be directly used in various applications or further processed. The resulting poly(HFBA) possesses unique properties attributed to the fluorine content, including hydrophobicity, chemical resistance, and low refractive index.
These protocols are designed to guide researchers in the successful synthesis and characterization of poly(HFBA) nanoparticles.
Experimental Protocols
Two primary methods for the emulsion polymerization of HFBA are presented: a conventional semi-continuous seeded emulsion polymerization and a controlled radical polymerization technique, specifically Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization.
Protocol 1: Semi-Continuous Seeded Emulsion Polymerization
This method involves the initial formation of "seed" polymer particles, followed by the continuous addition of the monomer to grow these particles to the desired size. This approach allows for excellent control over particle size and distribution.
Materials:
-
This compound (HFBA), monomer
-
Methyl methacrylate (B99206) (MMA), seed monomer
-
Butyl acrylate (BA), seed monomer
-
Sodium dodecyl sulfate (B86663) (SDS), surfactant
-
Potassium persulfate (KPS), initiator
-
Sodium bicarbonate (NaHCO₃), buffer
-
Deionized water
Equipment:
-
Jacketed glass reactor with a mechanical stirrer, reflux condenser, nitrogen inlet, and feeding pump.
-
Temperature controller
-
High-speed homogenizer
Procedure:
-
Seed Latex Preparation:
-
To the reactor, add 200 g of deionized water, 0.5 g of SDS, and 0.5 g of NaHCO₃.
-
Purge the reactor with nitrogen for 30 minutes while stirring at 200 rpm and heating to 80°C.
-
In a separate beaker, prepare a mixture of 10 g of MMA and 10 g of BA.
-
Add 10% of this seed monomer mixture to the reactor.
-
Dissolve 0.2 g of KPS in 10 mL of deionized water and add it to the reactor to initiate polymerization.
-
Allow the seed polymerization to proceed for 30 minutes.
-
-
Pre-emulsion Preparation:
-
In a separate beaker, add 100 g of deionized water and 2.0 g of SDS.
-
Slowly add 100 g of HFBA and the remaining seed monomer mixture to the surfactant solution under high-speed homogenization to form a stable pre-emulsion.
-
-
Monomer Feed:
-
After the seed stage, begin the continuous feed of the pre-emulsion into the reactor over 3 hours at a constant rate using a feeding pump.
-
Maintain the reaction temperature at 80°C and stirring at 200 rpm under a nitrogen atmosphere.
-
-
Completion and Cooling:
-
After the feed is complete, maintain the reaction at 80°C for an additional 1 hour to ensure complete monomer conversion.
-
Cool the reactor to room temperature.
-
Filter the resulting latex through a 100-mesh screen to remove any coagulum.
-
Protocol 2: RAFT-Mediated Emulsion Polymerization
This protocol utilizes a RAFT agent for controlled polymerization, leading to polymers with a narrow molecular weight distribution and the possibility of creating block copolymers. This example describes the synthesis of a poly(acrylic acid)-b-poly(HFBA) block copolymer.
Materials:
-
Acrylic acid (AA)
-
This compound (HFBA)
-
S-1-dodecyl-S′-(α,α′-dimethyl-α″-acetic acid) trithiocarbonate (B1256668) (DDMAT), RAFT agent
-
4,4′-Azobis(4-cyanopentanoic acid) (V-501), initiator
-
Sodium hydroxide (B78521) (NaOH)
-
Deionized water
Equipment:
-
Schlenk flask with a magnetic stirrer
-
Thermostatted oil bath
-
Nitrogen source
Procedure:
-
Synthesis of Poly(acrylic acid) Macro-RAFT Agent:
-
In a Schlenk flask, dissolve 5 g of acrylic acid and 0.2 g of DDMAT in 50 mL of a 1:1 ethanol/water mixture.
-
Add 0.05 g of V-501 initiator.
-
Deoxygenate the solution by three freeze-pump-thaw cycles.
-
Place the flask in an oil bath at 70°C and stir for 4 hours.
-
Purify the resulting poly(acrylic acid) macro-RAFT agent by dialysis against deionized water.
-
-
Chain Extension with HFBA (Emulsion Polymerization):
-
In a Schlenk flask, dissolve 2 g of the purified poly(acrylic acid) macro-RAFT agent in 100 mL of deionized water.
-
Adjust the pH of the solution to a desired value (e.g., 7-8) using a dilute NaOH solution.
-
Add 10 g of HFBA to the solution.
-
Add 0.05 g of V-501 initiator.
-
Deoxygenate the mixture by purging with nitrogen for 30 minutes while stirring.
-
Place the flask in an oil bath at 70°C and stir for 6 hours.
-
The resulting product is a stable aqueous dispersion of poly(acrylic acid)-b-poly(HFBA) block copolymer particles.
-
Data Presentation
The following tables summarize typical quantitative data obtained from the emulsion polymerization of HFBA and its copolymers.
Table 1: Typical Reaction Parameters and Outcomes
| Parameter | Semi-Continuous Emulsion Polymerization | RAFT-Mediated Emulsion Polymerization |
| Monomer | HFBA (with MMA/BA seed) | AA, HFBA |
| Initiator | Potassium persulfate (KPS) | 4,4′-Azobis(4-cyanopentanoic acid) (V-501) |
| Surfactant | Sodium dodecyl sulfate (SDS) | Poly(acrylic acid) macro-RAFT agent (self-stabilizing) |
| Reaction Temperature | 80°C | 70°C |
| Reaction Time | 4-5 hours | 6-8 hours |
| Monomer Conversion | > 95% | > 90% |
| Solid Content | 30-40 wt% | 10-20 wt% |
Table 2: Characterization Data of Poly(HFBA)-based Latexes
| Property | Typical Value/Range | Characterization Method |
| Particle Size (Diameter) | 50 - 200 nm[1] | Dynamic Light Scattering (DLS) |
| Polydispersity Index (PDI) | < 0.1 (for controlled polymerization) | Dynamic Light Scattering (DLS) |
| Molecular Weight (Mn) | 10,000 - 100,000 g/mol | Gel Permeation Chromatography (GPC)[2][3][4] |
| Molecular Weight Distribution (Mw/Mn) | 1.1 - 2.5 | Gel Permeation Chromatography (GPC)[2][3][4] |
| Glass Transition Temperature (Tg) | 40 - 60°C (estimated for homopolymer) | Differential Scanning Calorimetry (DSC) |
| Decomposition Temperature | > 300°C | Thermogravimetric Analysis (TGA)[5] |
| Water Contact Angle (on film) | > 100°[6] | Contact Angle Goniometry |
Mandatory Visualizations
Experimental Workflow Diagram
Caption: Workflow for semi-continuous seeded emulsion polymerization of HFBA.
Logical Relationship of Polymer Properties
Caption: Influence of synthesis parameters on final polymer properties.
References
- 1. Fluoropolymer: A Review on Its Emulsion Preparation and Wettability to Solid-Liquid Interface - PMC [pmc.ncbi.nlm.nih.gov]
- 2. infinitalab.com [infinitalab.com]
- 3. resolvemass.ca [resolvemass.ca]
- 4. Measurement of Molecular Weight by using GPC method : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 5. researchgate.net [researchgate.net]
- 6. Novel tri-block copolymers of poly(acrylic acid)-b-poly(2,2,3,3,4,4,4-hexafluorobutyl acrylate)-b-poly(acrylic acid) prepared via two-step RAFT emulsion polymerization - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
Application Notes and Protocols for the Copolymerization of 2,2,3,4,4,4-Hexafluorobutyl Acrylate with Methyl Methacrylate
Audience: Researchers, scientists, and drug development professionals.
Introduction: The copolymerization of 2,2,3,4,4,4-Hexafluorobutyl acrylate (B77674) (HFBA) with methyl methacrylate (B99206) (MMA) offers a versatile platform for creating novel polymeric materials. The incorporation of the fluorinated monomer, HFBA, into a polymethyl methacrylate (PMMA) backbone can significantly alter the properties of the resulting copolymer, leading to enhanced thermal stability, chemical resistance, and hydrophobicity. These characteristics make poly(HFBA-co-MMA) a promising candidate for a variety of applications, including specialty coatings, low-surface-energy materials, and biomedical devices where controlled surface properties are crucial. This document provides detailed protocols for the synthesis and characterization of poly(HFBA-co-MMA) copolymers.
Experimental Protocols
This section details the procedures for the synthesis of poly(HFBA-co-MMA) via free-radical solution polymerization, followed by protocols for its characterization.
Materials
| Material | Purity | Supplier | Notes |
| 2,2,3,4,4,4-Hexafluorobutyl acrylate (HFBA) | >97% | Various Suppliers | Inhibitor may need to be removed. |
| Methyl methacrylate (MMA) | >99% | Various Suppliers | Inhibitor may need to be removed. |
| Azobisisobutyronitrile (AIBN) | >98% | Various Suppliers | Recrystallize from methanol (B129727) if needed. |
| Toluene (B28343) | Anhydrous | Various Suppliers | Use as received. |
| Methanol | ACS Grade | Various Suppliers | For precipitation. |
| Tetrahydrofuran (THF) | HPLC Grade | Various Suppliers | For GPC analysis. |
| Chloroform-d (CDCl₃) | >99.8 atom % D | Various Suppliers | For NMR analysis. |
Synthesis of Poly(HFBA-co-MMA) via Solution Polymerization
This protocol describes a representative synthesis of a poly(HFBA-co-MMA) copolymer. The monomer feed ratio can be varied to achieve different copolymer compositions.
Procedure:
-
Monomer and Initiator Preparation: In a 100 mL Schlenk flask equipped with a magnetic stir bar, add this compound (HFBA), methyl methacrylate (MMA), and azobisisobutyronitrile (AIBN) in the desired molar ratios. A typical starting point is a 1:1 molar ratio of HFBA to MMA with AIBN at 1 mol% relative to the total monomer content.
-
Solvent Addition: Add anhydrous toluene to the flask to achieve a total monomer concentration of approximately 2 M.
-
Degassing: Seal the flask with a rubber septum and degas the solution by subjecting it to at least three freeze-pump-thaw cycles to remove dissolved oxygen, which can inhibit polymerization.
-
Polymerization: After the final thaw cycle, backfill the flask with an inert gas (e.g., nitrogen or argon) and place it in a preheated oil bath at 70 °C.
-
Reaction Monitoring: Allow the polymerization to proceed for a specified time (e.g., 6-24 hours). The reaction can be monitored by taking aliquots at different time points and analyzing the monomer conversion by ¹H NMR spectroscopy.
-
Precipitation and Purification: After the desired reaction time, cool the flask to room temperature. Precipitate the copolymer by slowly adding the viscous polymer solution to a large excess of a non-solvent, such as methanol, while stirring vigorously.
-
Isolation and Drying: Collect the precipitated white polymer by vacuum filtration. Wash the polymer with fresh methanol to remove any unreacted monomers and initiator residues. Dry the purified copolymer in a vacuum oven at 40-50 °C to a constant weight.
Experimental Workflow Diagram:
Application Notes and Protocols for the Synthesis of Hydrophobic Coatings Using 2,2,3,4,4,4-Hexafluorobutyl Acrylate (HFBA)
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methodologies for the synthesis of hydrophobic coatings based on 2,2,3,4,4,4-Hexafluorobutyl acrylate (B77674) (HFBA). The protocols outlined below cover several common polymerization and deposition techniques, offering versatility for various applications, including the surface modification of medical devices, laboratory equipment, and drug delivery systems. The inclusion of the fluorinated monomer HFBA imparts low surface energy to the resulting coatings, leading to excellent water and oil repellency.
Introduction
Hydrophobic coatings are of significant interest in the biomedical and pharmaceutical fields due to their ability to reduce protein adsorption, prevent biofouling, and improve the hemocompatibility of materials.[1] Fluoropolymers, such as poly(2,2,3,4,4,4-Hexafluorobutyl acrylate) (PHFBA), are particularly effective in creating such surfaces due to the low polarizability of the C-F bond.[2] This document details four distinct methods for the synthesis and deposition of PHFBA-based coatings: Free-Radical Solution Polymerization, Emulsion Polymerization, Sol-Gel Deposition, and UV-Curable Coatings. Each protocol is accompanied by a summary of expected coating properties to guide researchers in selecting the most appropriate method for their specific application.
Data Presentation: Comparative Analysis of Synthesis Methods
The choice of synthesis method can significantly impact the final properties of the hydrophobic coating. The following table summarizes typical quantitative data obtained for coatings synthesized using the protocols detailed in this document.
| Synthesis Method | Precursors/Key Reagents | Typical Water Contact Angle (°) | Coating Thickness | Surface Roughness (Ra) | Key Advantages |
| Solution Polymerization | HFBA, AIBN, Toluene | 110 - 125 | Variable (dependent on solution concentration and application method) | Low | Simple procedure, good for uniform flat surfaces. |
| Emulsion Polymerization | HFBA, Acrylic Acid, RAFT Agent | > 120 (after heat treatment) | Forms stable latex particles for coating | Low to moderate | Water-based, environmentally friendly, good film formation.[3] |
| Sol-Gel Deposition | HFBA-modified Silane (B1218182), TEOS | 140 - 150+ | Controllable (nm to µm range) | High (tunable) | Excellent adhesion to various substrates, potential for superhydrophobicity. |
| UV-Curable Coating | HFBA, Urethane (B1682113) Acrylate Oligomer, TPO | 100 - 115 | Controllable (dependent on application) | Low to moderate | Rapid, solvent-free curing at room temperature. |
Experimental Protocols
Protocol 1: Free-Radical Solution Polymerization
This protocol describes the synthesis of a linear PHFBA polymer in a solvent, which can then be applied to a surface by dip-coating, spin-coating, or spraying.
Materials:
-
This compound (HFBA), inhibitor removed
-
Azobisisobutyronitrile (AIBN)
-
Toluene, anhydrous
-
Methanol (for precipitation)
-
Schlenk flask with magnetic stir bar
-
Oil bath with temperature controller
-
Inert gas supply (Nitrogen or Argon)
Procedure:
-
Reaction Setup: In a Schlenk flask, dissolve HFBA in toluene. A typical monomer-to-initiator molar ratio is between 100:1 and 500:1.
-
Initiator Addition: Add AIBN to the solution.
-
Degassing: Subject the reaction mixture to three freeze-pump-thaw cycles to remove dissolved oxygen.
-
Polymerization: Immerse the sealed flask in a preheated oil bath at 70-80°C and stir for 4-24 hours. The viscosity of the solution will increase as the polymerization proceeds.
-
Termination and Precipitation: Terminate the reaction by cooling the flask in an ice bath. Precipitate the polymer by slowly adding the reaction mixture to a stirred, large excess of methanol.
-
Purification and Drying: Collect the precipitated polymer by filtration, wash with fresh methanol, and dry in a vacuum oven at 50°C until a constant weight is achieved.
Coating Application:
-
Dissolve the dried PHFBA in a suitable solvent (e.g., acetone, ethyl acetate).
-
Apply the polymer solution to a pre-cleaned substrate using the desired coating technique.
-
Allow the solvent to evaporate, leaving a hydrophobic PHFBA film.
Protocol 2: Emulsion Polymerization (RAFT-mediated)
This protocol describes the synthesis of a block copolymer latex containing PHFBA using Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization. The resulting latex can be directly used for coating applications.
Materials:
-
This compound (HFBA)
-
Acrylic acid (AA)
-
RAFT agent (e.g., 4-cyano-4-(phenylcarbonothioylthio)pentanoic acid)
-
Initiator (e.g., 4,4'-Azobis(4-cyanovaleric acid))
-
Deionized water
-
pH buffer solution
-
Reaction vessel with mechanical stirrer, condenser, and nitrogen inlet
Procedure:
-
Macro-RAFT Agent Synthesis: First, synthesize a poly(acrylic acid) (PAA) macro-RAFT agent by polymerizing acrylic acid in the presence of the RAFT agent and initiator.
-
Emulsion Polymerization: In a reaction vessel, disperse the PAA macro-RAFT agent in deionized water.
-
Monomer Addition: Add HFBA to the aqueous solution of the macro-RAFT agent.
-
Initiator Addition: Add the initiator to the reaction mixture.
-
Polymerization: Heat the reaction to 70-80°C under a nitrogen atmosphere with continuous stirring for several hours to form the PAA-b-PHFBA block copolymer latex.
-
Coating and Curing: Cast the resulting latex onto a substrate and allow it to dry. A subsequent heat treatment (e.g., 120°C for 4 hours) can significantly enhance the hydrophobicity of the coating.[3]
Protocol 3: Sol-Gel Deposition
This protocol details the formation of a hybrid organic-inorganic hydrophobic coating by incorporating a fluoroalkylsilane, derived from HFBA, into a silica (B1680970) network.
Materials:
-
Tetraethoxysilane (TEOS)
-
(3-Acryloxypropyl)trimethoxysilane (to be reacted with HFBA or use a pre-synthesized HFBA-silane)
-
Ethanol
-
Deionized water
-
Acid catalyst (e.g., HCl)
-
Ammonia (B1221849) solution (for Stöber method)
-
Substrates for coating
Procedure:
-
Synthesis of HFBA-modified Silane (if not available): React (3-Acryloxypropyl)trimethoxysilane with a suitable precursor to incorporate the hexafluorobutyl group. (This may involve a Michael addition or other suitable organic reaction).
-
Sol Preparation (Stöber-based method):
-
In a flask, mix TEOS and the HFBA-modified silane in ethanol.
-
In a separate container, prepare a solution of ammonia and water in ethanol.
-
Add the silane solution to the ammonia solution under vigorous stirring.
-
-
Hydrolysis and Condensation: Allow the mixture to react at room temperature for several hours to form a colloidal suspension (sol) of fluoro-functionalized silica nanoparticles.
-
Coating Application:
-
Apply the sol to a pre-cleaned substrate by dip-coating, spin-coating, or spraying.
-
Withdraw the substrate at a constant speed to ensure a uniform coating.
-
-
Curing: Cure the coated substrate in an oven at a temperature appropriate for the substrate material (e.g., 100-150°C) to complete the condensation reactions and densify the coating.
Protocol 4: UV-Curable Coating
This protocol describes the formulation and rapid curing of a solvent-free hydrophobic coating using ultraviolet (UV) light.
Materials:
-
This compound (HFBA) monomer
-
Urethane acrylate or epoxy acrylate oligomer
-
Photoinitiator (e.g., Diphenyl(2,4,6-trimethylbenzoyl)phosphine oxide - TPO)[4]
-
Reactive diluent (optional, e.g., isobornyl acrylate)
-
UV curing system
Procedure:
-
Formulation:
-
In a light-protected container, mix the urethane acrylate oligomer, HFBA monomer, and any reactive diluent.
-
Add the photoinitiator to the mixture and stir until fully dissolved. A typical photoinitiator concentration is 1-5 wt%.
-
-
Coating Application:
-
Apply a thin film of the formulation onto the substrate using a bar coater, spin coater, or other suitable method.
-
-
UV Curing:
-
Immediately expose the coated substrate to UV radiation of appropriate wavelength and intensity.
-
Curing is typically complete within seconds to minutes, depending on the formulation and UV source.
-
Characterization of Hydrophobic Coatings
The performance of the synthesized coatings should be evaluated using standard surface characterization techniques:
-
Contact Angle Goniometry: To measure the static water contact angle and determine the hydrophobicity of the surface.
-
Atomic Force Microscopy (AFM) or Scanning Electron Microscopy (SEM): To analyze the surface morphology and roughness.
-
Ellipsometry or Profilometry: To measure the thickness of the coating.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: To confirm the chemical composition of the coating.
Safety Precautions
-
Always work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
HFBA and other acrylate monomers can be skin and respiratory irritants. Avoid direct contact and inhalation.
-
Handle organic solvents and initiators with care, following all safety guidelines.
-
UV radiation is harmful to the eyes and skin. Use appropriate shielding during UV curing processes.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Novel tri-block copolymers of poly(acrylic acid)-b-poly(2,2,3,3,4,4,4-hexafluorobutyl acrylate)-b-poly(acrylic acid) prepared via two-step RAFT emulsion polymerization - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. A photoinitiator--Diphenyl(2,4,6-trimethylbenzoyl)phosphine oxide_Chemicalbook [chemicalbook.com]
Application Notes and Protocols: 2,2,3,4,4,4-Hexafluorobutyl Acrylate (HFBA) in Dental Materials
For Researchers, Scientists, and Drug Development Professionals
Introduction
The integration of fluorinated monomers into dental materials represents a promising avenue for enhancing the longevity and performance of restorative and preventative dental applications. 2,2,3,4,4,4-Hexafluorobutyl acrylate (B77674) (HFBA), a fluoroalkyl acrylate monomer, possesses unique properties that could address some of the current challenges in dental composites and sealants. Its hexafluorobutyl group is expected to impart significant hydrophobicity, stain resistance, and chemical stability to the polymer matrix. While direct and extensive research on the application of HFBA in dental materials is emerging, this document provides detailed, albeit in some cases hypothetical, application notes and experimental protocols based on the known properties of fluorinated polymers and standard dental material testing methodologies. These notes are intended to serve as a foundational guide for researchers exploring the potential of HFBA in the development of advanced dental materials.
Potential Applications of HFBA in Dental Materials
The incorporation of 2,2,3,4,4,4-Hexafluorobutyl acrylate as a comonomer in dental resin systems is hypothesized to yield several key benefits:
-
Enhanced Hydrophobicity: The fluorine-rich structure of HFBA can significantly lower the surface energy of the dental material, leading to increased hydrophobicity. This can reduce water sorption, which is a known factor in the degradation of dental composites over time. A more hydrophobic surface can also inhibit the formation of pellicle and biofilm, potentially reducing the risk of secondary caries.
-
Improved Stain Resistance: The low surface energy and chemical inertness conferred by the fluorinated groups are expected to make the dental material more resistant to staining from common chromogenic agents found in dietary sources like coffee, tea, and red wine.
-
Superior Chemical Stability: Fluoropolymers are known for their excellent resistance to chemical degradation. Incorporating HFBA into the resin matrix could enhance the material's resistance to the acidic and enzymatic challenges present in the oral environment.
-
Modified Mechanical Properties: The introduction of a fluorinated comonomer may influence the mechanical properties of the dental composite, such as flexural strength and modulus. The extent of this influence would depend on the concentration of HFBA and the overall formulation of the resin system.
Hypothetical Performance Data
The following tables present hypothetical quantitative data to illustrate the potential effects of incorporating HFBA into a standard Bis-GMA/TEGDMA-based dental composite resin. This data is for illustrative purposes and should be validated by experimental testing.
Table 1: Hypothetical Water Contact Angle and Water Sorption Data
| Material Formulation | Water Contact Angle (°) | Water Sorption (µg/mm³) |
| Control (Bis-GMA/TEGDMA) | 75 ± 5 | 35 ± 3 |
| Experimental (5% HFBA) | 95 ± 5 | 25 ± 3 |
| Experimental (10% HFBA) | 110 ± 5 | 18 ± 2 |
Table 2: Hypothetical Flexural Strength and Modulus Data
| Material Formulation | Flexural Strength (MPa) | Flexural Modulus (GPa) |
| Control (Bis-GMA/TEGDMA) | 120 ± 10 | 8.0 ± 0.5 |
| Experimental (5% HFBA) | 115 ± 10 | 7.8 ± 0.5 |
| Experimental (10% HFBA) | 110 ± 12 | 7.5 ± 0.6 |
Table 3: Hypothetical Stain Resistance Data (ΔE* after 24h immersion)
| Material Formulation | Coffee | Tea | Red Wine |
| Control (Bis-GMA/TEGDMA) | 8.5 ± 0.7 | 7.2 ± 0.6 | 12.1 ± 1.0 |
| Experimental (5% HFBA) | 5.1 ± 0.5 | 4.5 ± 0.4 | 8.3 ± 0.7 |
| Experimental (10% HFBA) | 3.2 ± 0.4 | 2.8 ± 0.3 | 5.4 ± 0.5 |
Experimental Protocols
The following are detailed protocols for evaluating the key properties of a dental composite formulated with this compound.
Protocol for Water Contact Angle Measurement
Objective: To determine the hydrophobicity of the cured dental composite surface.
Materials and Equipment:
-
Cured disc-shaped specimens of the dental composite (10 mm diameter, 2 mm thickness)
-
Goniometer with a sessile drop analysis system
-
Microsyringe for dispensing deionized water
-
Polishing equipment (e.g., silicon carbide papers of decreasing grit size)
-
Ultrasonic bath
-
Deionized water
Methodology:
-
Fabricate disc-shaped specimens of the control and HFBA-containing dental composites using a standardized mold.
-
Cure the specimens according to the manufacturer's instructions for the photo-initiator system used.
-
Polish the surface of each specimen with a series of silicon carbide papers (e.g., 600, 800, 1200 grit) under water cooling to achieve a smooth, standardized surface finish.
-
Clean the polished specimens in an ultrasonic bath with deionized water for 10 minutes to remove any polishing debris.
-
Dry the specimens thoroughly with oil-free compressed air.
-
Place a specimen on the goniometer stage.
-
Using the microsyringe, carefully dispense a 5 µL droplet of deionized water onto the polished surface of the specimen.
-
Immediately capture the image of the droplet and measure the static contact angle using the goniometer software.
-
Repeat the measurement at five different locations on the surface of each specimen.
-
Calculate the mean and standard deviation of the contact angle for each material formulation.
Protocol for Flexural Strength and Modulus Testing (ISO 4049)
Objective: To evaluate the mechanical performance of the dental composite.
Materials and Equipment:
-
Bar-shaped specimens of the dental composite (25 mm x 2 mm x 2 mm)
-
Universal testing machine with a three-point bending fixture
-
Micrometer for precise measurement of specimen dimensions
-
Molding system for fabricating standardized bar-shaped specimens
Methodology:
-
Fabricate bar-shaped specimens of the control and HFBA-containing dental composites using a split-mold.
-
Cure the specimens from multiple overlapping directions to ensure complete polymerization.
-
Remove the specimens from the mold and lightly polish the edges to remove any flash.
-
Store the specimens in deionized water at 37°C for 24 hours prior to testing.
-
Measure the precise dimensions (width and height) of each specimen at three locations along its length using a micrometer and calculate the average.
-
Mount the specimen on the three-point bending fixture of the universal testing machine with a support span of 20 mm.
-
Apply a load at the center of the specimen at a crosshead speed of 0.5 mm/min until fracture occurs.
-
Record the fracture load (F) in Newtons.
-
Calculate the flexural strength (σ) in MPa using the formula: σ = 3Fl / 2bh², where l is the span length, b is the width, and h is the height of the specimen.
-
Calculate the flexural modulus (E) in GPa from the slope of the linear portion of the load-deflection curve.
Protocol for Stain Resistance Evaluation
Objective: To assess the resistance of the dental composite to staining from common dietary chromogens.
Materials and Equipment:
-
Cured disc-shaped specimens of the dental composite (10 mm diameter, 2 mm thickness)
-
Spectrophotometer or colorimeter for color measurement (CIELAB color space)
-
Staining solutions:
-
Coffee solution (e.g., 15g of coffee in 500 mL of boiling water, filtered)
-
Tea solution (e.g., 2 tea bags in 500 mL of boiling water)
-
Red wine
-
-
Incubator set at 37°C
-
Deionized water
Methodology:
-
Fabricate and polish disc-shaped specimens as described in the contact angle protocol.
-
Measure the baseline color coordinates (L, a, b*) of each specimen using a spectrophotometer against a white background.
-
Immerse the specimens in the respective staining solutions in light-proof containers.
-
Store the containers in an incubator at 37°C for a specified period (e.g., 24 hours, 7 days).
-
After the immersion period, remove the specimens, rinse them thoroughly with deionized water, and gently blot them dry.
-
Measure the final color coordinates (L, a, b*) of the stained specimens.
-
Calculate the color change (ΔE) using the formula: ΔE = [(ΔL)² + (Δa)² + (Δb*)²]¹/²
-
A higher ΔE* value indicates a greater color change and lower stain resistance.
Visualizations
Workflow for Evaluating HFBA-Modified Dental Composites
Caption: Experimental workflow for the formulation and evaluation of HFBA-modified dental composites.
Logical Relationship of HFBA's Influence on Dental Material Properties
Caption: The proposed mechanism of action for HFBA in enhancing dental material performance.
Application Notes and Protocols: 2,2,3,4,4,4-Hexafluorobutyl Acrylate (HFBA) in Optical Fiber Coatings
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of 2,2,3,4,4,4-Hexafluorobutyl Acrylate (B77674) (HFBA) in the formulation of advanced optical fiber coatings. The inclusion of HFBA, a fluorinated acrylic monomer, into coating formulations can impart a range of desirable properties, including a reduced refractive index, enhanced thermal stability, and improved environmental resistance. This document outlines the key performance characteristics, provides representative formulations, and details experimental protocols for the preparation and characterization of HFBA-based optical fiber coatings.
Introduction to HFBA in Optical Fiber Coatings
Optical fibers require protective polymer coatings to preserve their mechanical strength and optical integrity. These coatings are typically dual-layer systems, comprising a soft inner primary coating to buffer against microbending and a hard outer secondary coating for abrasion resistance. The incorporation of fluorinated monomers like HFBA into these acrylate-based coating systems is a key strategy for enhancing performance.[1] The presence of the hexafluorobutyl group provides a unique combination of low surface energy, hydrophobicity, and chemical inertness, making it a valuable component for specialty and high-performance optical fiber applications.[2]
HFBA can be copolymerized with other acrylic monomers and urethane (B1682113), epoxy, or silicone acrylate oligomers to tailor the final properties of the coating.[3][4] Its primary roles are to lower the refractive index of the coating, which is critical for cladding materials in high-power laser and specialty fibers, and to improve the thermal and chemical resistance of the coating system.[1][5][6]
Key Performance Characteristics of HFBA-Based Coatings
The addition of HFBA to an optical fiber coating formulation significantly influences its mechanical, optical, and thermal properties.
Data Presentation
Table 1: Physical Properties of 2,2,3,4,4,4-Hexafluorobutyl Acrylate (HFBA) Monomer
| Property | Value | Reference |
| Molecular Weight | 236.11 g/mol | [Jamorin International] |
| Appearance | Colorless transparent liquid | [Jamorin International, Parchem] |
| Density (at 25°C) | 1.389 - 1.392 g/mL | [Jamorin International, ChemicalBook] |
| Boiling Point | 40 - 43 °C at 8-11 hPa | [Jamorin International, ChemicalBook] |
| Refractive Index (n20/D) | 1.352 | [Parchem, ChemicalBook] |
| Flash Point | 60 °C (closed cup) | [Jamorin International] |
Table 2: Representative Performance Data of Cured Fluorinated Acrylate Coatings
| Property | Standard Acrylate Coating | Fluorinated Acrylate Coating (with HFBA or similar) | Key Benefits of Fluorination |
| Refractive Index (cured film) | 1.46 - 1.57 | 1.39 - 1.42 | Lower refractive index for improved light guidance |
| Young's Modulus | ~7 MPa (single-coated) | Generally higher, tunable based on formulation | Enhanced mechanical protection |
| Glass Transition Temperature (Tg) | ~60 °C | > 80 °C | Improved thermal stability |
| Maximum Use Temperature | ~85 °C (continuous) | Up to 150 °C | Suitable for harsh environment applications |
| Water Permeability | Moderate | Low | Enhanced environmental resistance |
| Surface Energy | Higher | Lower | Hydrophobicity and stain resistance |
Note: The values presented are representative and can vary significantly based on the complete formulation, including the type and concentration of oligomers, co-monomers, and additives.
Experimental Protocols
The following protocols provide a general framework for the preparation and characterization of UV-curable optical fiber coatings incorporating HFBA.
Protocol for Formulation of a UV-Curable Coating
This protocol describes the preparation of a lab-scale batch of a UV-curable formulation.
Materials:
-
Urethane acrylate or epoxy acrylate oligomer
-
This compound (HFBA)
-
Reactive diluent monomer (e.g., Isobornyl Acrylate, IBOA)
-
Photoinitiator (e.g., Acylphosphine oxide type)[7]
-
Adhesion promoter (if required for primary coatings)
-
Antioxidant
Procedure:
-
In a light-blocking, jacketed glass reactor, add the urethane or epoxy acrylate oligomer.
-
Begin gentle mechanical stirring and, if necessary, heat the vessel to 50-60°C to reduce viscosity.
-
Slowly add the desired weight percentage of HFBA monomer to the oligomer.
-
Incorporate the reactive diluent (e.g., IBOA) to adjust the viscosity.
-
Once the mixture is homogenous, add the photoinitiator (typically 1-5 wt%).
-
If formulating a primary coating, add the adhesion promoter. Add an antioxidant for improved thermal stability.
-
Continue mixing for 1-2 hours until all components are fully dissolved and the mixture is homogenous.
-
Store the formulation in an opaque, sealed container at cool temperatures (2-8°C) until use.[8]
Protocol for UV Curing and Film Preparation for Testing
This protocol details the preparation of thin films for mechanical and optical characterization.
Equipment:
-
Film applicator (e.g., "bird type" or wire-wound rod)
-
Glass plates (cleaned and dried)
-
UV curing system (e.g., high-pressure mercury lamp or UV-LED source)
-
Radiometer to measure UV dose
Procedure:
-
Place a clean glass plate on a flat surface.
-
Apply a small amount of the formulated liquid coating at one end of the plate.
-
Use the film applicator to draw down a thin film of uniform thickness (e.g., 75-100 µm).
-
Immediately place the coated plate on the conveyor of the UV curing system.
-
Expose the film to UV radiation. A typical dose is 1.0 J/cm² using a mercury "D" or "H" bulb.[9][10] The conveyor speed will determine the exposure time.
-
After curing, allow the film to cool to room temperature.
-
Carefully remove the cured film from the glass plate for subsequent testing.
-
Condition the films at 23±2°C and 50±5% relative humidity for at least 24 hours before testing.
Protocol for Characterization of Cured Coatings
A. Dynamic Mechanical Analysis (DMA) for Modulus and Tg:
-
Cut a rectangular strip of the cured film to the dimensions required by the DMA instrument.
-
Mount the sample in the tensile grips of the DMA.
-
Perform a temperature sweep, for example, from -60°C to 150°C at a heating rate of 3°C/min and a frequency of 1 rad/sec.
-
The storage modulus (E'), loss modulus (E''), and tan delta (E''/E') are recorded as a function of temperature.
-
The glass transition temperature (Tg) is determined from the peak of the tan delta curve.[2] The storage modulus at various temperatures can be used to assess the material's stiffness.
B. Refractive Index Measurement:
-
Use an Abbe refractometer or a prism coupler to measure the refractive index of the cured film.
-
Place a small piece of the cured film on the prism of the instrument.
-
Use a suitable contact liquid if required.
-
Measure the refractive index at a specific wavelength (e.g., 589 nm, 1310 nm, or 1550 nm).
-
To study the effect of HFBA concentration, prepare and measure films with varying weight percentages of HFBA. A linear relationship between fluoroacrylate concentration and the resulting refractive index is often observed.[1]
C. Thermal Stability via Thermogravimetric Analysis (TGA):
-
Place a small, known weight of the cured film (5-10 mg) into a TGA crucible.
-
Heat the sample under a controlled atmosphere (e.g., nitrogen or air) at a constant rate (e.g., 10°C/min) up to a high temperature (e.g., 500°C).
-
Record the weight loss as a function of temperature.
-
The onset of decomposition temperature can be used to compare the thermal stability of different formulations. A common failure criterion for lifetime estimation is the temperature at which 25% weight loss occurs.[2]
Diagrams and Workflows
Signaling Pathways and Logical Relationships
Caption: Logical flow from HFBA incorporation to final coating properties.
Experimental Workflow
References
- 1. shura.shu.ac.uk [shura.shu.ac.uk]
- 2. lightera.com [lightera.com]
- 3. paint.org [paint.org]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. Research on the Modification and Application of Low Refractive Index Surface Coating for the Cladding of Double-clad Optical Fibers [cn-pci.com]
- 7. researchgate.net [researchgate.net]
- 8. scitepress.org [scitepress.org]
- 9. focenter.com [focenter.com]
- 10. radtech.org [radtech.org]
Surface Modification of Polymers with 2,2,3,4,4,4-Hexafluorobutyl Acrylate: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the surface modification of polymers using 2,2,3,4,4,4-Hexafluorobutyl acrylate (B77674) (HFBA). The modification of polymer surfaces with HFBA is a critical technique for creating hydrophobic and biocompatible coatings with applications in medical devices, drug delivery systems, and advanced cell culture technologies. These protocols and notes are intended to guide researchers in the successful implementation and adaptation of these surface modification techniques.
Introduction to HFBA Surface Modification
2,2,3,4,4,4-Hexafluorobutyl acrylate (HFBA) is a fluorinated acrylic monomer that can be polymerized to create a highly hydrophobic and chemically inert surface coating, poly(this compound) (PHFBA). The low surface energy of PHFBA coatings imparts excellent water and oil repellency, reduces protein adsorption, and can modulate cellular interaction, making it an attractive candidate for biomedical applications.
Key applications include:
-
Improving Biocompatibility: Creating inert surfaces on medical implants to minimize foreign body response.
-
Controlled Drug Release: Modulating the release kinetics of hydrophobic drugs from coated devices.
-
Non-Fouling Surfaces: Preventing the adhesion of cells and microorganisms in applications such as catheters and biosensors.
-
Microfluidics: Fabricating hydrophobic channels in microfluidic devices for various biological assays.
This document details three primary methods for surface modification with HFBA: Plasma-Enhanced Chemical Vapor Deposition (PECVD), Initiated Chemical Vapor Deposition (iCVD), and Surface-Initiated Atom Transfer Radical Polymerization (SI-ATRP).
Quantitative Data Summary
The following tables summarize key quantitative data obtained from polymer surfaces modified with PHFBA using different techniques.
Table 1: Surface Hydrophobicity of PHFBA-Coated Substrates
| Deposition Method | Substrate | Water Contact Angle (°) | Reference |
| PECVD | Silicon Wafer | 93.7 ± 0.5 | [1] |
| PECVD | Paper Towel | 130.9 ± 0.8 | [1] |
| iCVD | Polyester Fabric | > 165 | [2] |
| iCVD | Cotton Fabric | > 165 | [2] |
Table 2: Deposition Parameters for PECVD of PHFBA
| Parameter | Value | Unit | Reference |
| Plasma Power | 5 | W | [1] |
| Antenna-Substrate Distance | 9 | cm | [1] |
| Deposition Rate | 11.3 | nm/min | [1] |
Experimental Protocols
Protocol 1: Surface Modification by Plasma-Enhanced Chemical Vapor Deposition (PECVD)
This protocol describes the deposition of a thin film of PHFBA onto a substrate using a PECVD system. PECVD is a versatile technique that uses plasma to activate the monomer in the gas phase, leading to polymerization on the substrate surface.[1]
Materials:
-
This compound (HFBA) monomer (95%)
-
Substrate for coating (e.g., silicon wafer, polymer film)
-
PECVD reactor equipped with a 13.56 MHz RF power source
-
Vacuum pump
-
Mass flow controller
-
Argon gas (for plasma cleaning, optional)
Procedure:
-
Substrate Preparation:
-
Clean the substrate surface to remove any organic contaminants. This can be achieved by sonication in a series of solvents such as acetone, isopropanol, and deionized water.
-
Dry the substrate thoroughly with a stream of nitrogen gas.
-
For enhanced adhesion, the substrate can be pre-treated with an argon plasma for 5 minutes.
-
-
PECVD System Setup:
-
Place the cleaned and dried substrate into the PECVD chamber.
-
Evacuate the chamber to a base pressure of less than 10 mTorr.
-
Introduce the HFBA monomer into the chamber at a controlled flow rate using a mass flow controller. The monomer may need to be gently heated to achieve a sufficient vapor pressure.
-
-
Deposition Process:
-
Set the deposition parameters. Optimal conditions for a uniform, hydrophobic coating are a plasma power of 5 W and a distance of 9 cm between the plasma antenna and the substrate.[1]
-
Ignite the plasma. The plasma will cause the HFBA monomer to fragment and polymerize on the substrate surface.
-
The deposition time will determine the thickness of the coating. A deposition rate of approximately 11.3 nm/min can be expected under the optimal conditions.[1]
-
-
Post-Deposition:
-
Turn off the RF power and stop the monomer flow.
-
Allow the chamber to cool and vent to atmospheric pressure with an inert gas like nitrogen.
-
Remove the coated substrate for characterization.
-
Characterization:
-
Water Contact Angle: Measure the static water contact angle to confirm the hydrophobicity of the coating.
-
Film Thickness: Use ellipsometry or a profilometer to determine the thickness of the deposited PHFBA film.
-
Surface Chemistry: X-ray Photoelectron Spectroscopy (XPS) can be used to confirm the chemical composition of the coating.
Protocol 2: Surface Modification by Initiated Chemical Vapor Deposition (iCVD)
This protocol details the iCVD method for depositing PHFBA films. iCVD is a solvent-free technique that uses a heated filament to initiate the polymerization of the monomer, which then deposits as a thin film on a cooled substrate.[2][3]
Materials:
-
HFBA monomer
-
tert-butyl peroxide (TBPO) initiator
-
Substrate (e.g., textile, silicon wafer)
-
iCVD reactor with a heated filament array and a cooled substrate stage
-
Vacuum pump
-
Mass flow controllers
Procedure:
-
Substrate Preparation:
-
Clean the substrate as described in the PECVD protocol.
-
For textile substrates, ensure they are dry and free of any sizing agents.
-
-
iCVD System Setup:
-
Mount the substrate on the cooled stage within the iCVD reactor. Set the stage temperature to 25-30 °C.
-
Evacuate the reactor to a base pressure of approximately 100 mTorr.
-
-
Deposition Process:
-
Set the filament temperature to 250-300 °C.
-
Introduce the HFBA monomer and the TBPO initiator into the chamber at controlled flow rates. Typical flow rates are in the range of 1-5 sccm for the monomer and 0.5-2 sccm for the initiator.
-
The initiator thermally decomposes over the hot filaments, creating free radicals that initiate the polymerization of the monomer on the cooled substrate.
-
Deposition rates can be significantly higher than PECVD, up to 83 nm/min.[2]
-
-
Post-Deposition:
-
Turn off the filament power and stop the monomer and initiator flows.
-
Vent the chamber and remove the coated substrate.
-
Characterization:
-
As with PECVD, characterize the coating for water contact angle, thickness, and chemical composition. Fourier-transform infrared spectroscopy (FTIR) can also be used to verify the retention of functional groups.
Protocol 3: Surface Modification by Surface-Initiated Atom Transfer Radical Polymerization (SI-ATRP)
This protocol provides a general framework for grafting PHFBA brushes from a polymer surface using SI-ATRP. This "grafting from" technique allows for the growth of well-defined polymer chains from the surface, providing excellent control over the coating thickness and density.[4][5]
Materials:
-
Polymer substrate with surface functional groups (e.g., hydroxyl or amine groups)
-
α-bromoisobutyryl bromide (BiBB)
-
Triethylamine (TEA)
-
Anhydrous dichloromethane (B109758) (DCM)
-
HFBA monomer
-
Copper(I) bromide (CuBr)
-
N,N,N',N'',N''-Pentamethyldiethylenetriamine (PMDETA)
-
Anhydrous solvent for polymerization (e.g., anisole, dimethylformamide)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
Surface Immobilization of Initiator:
-
Activate the polymer substrate surface to introduce hydroxyl or amine groups (e.g., by plasma treatment in the presence of oxygen or ammonia).
-
In a glovebox or under an inert atmosphere, immerse the activated substrate in a solution of anhydrous DCM containing TEA.
-
Add BiBB dropwise to the solution and let the reaction proceed for 12-24 hours to immobilize the ATRP initiator on the surface.
-
Rinse the substrate thoroughly with DCM and dry under a stream of inert gas.
-
-
SI-ATRP of HFBA:
-
Prepare the polymerization solution in a Schlenk flask under an inert atmosphere. Dissolve the HFBA monomer and the ligand (PMDETA) in the anhydrous solvent.
-
Add the catalyst (CuBr) to the solution and stir until it dissolves and the solution becomes colored.
-
Deoxygenate the solution by several freeze-pump-thaw cycles.
-
Place the initiator-functionalized substrate into another Schlenk flask and deoxygenate.
-
Transfer the polymerization solution to the flask containing the substrate via a cannula.
-
Conduct the polymerization at a controlled temperature (e.g., 60-90 °C) for a specific time to achieve the desired polymer brush length.
-
-
Post-Polymerization:
-
Stop the polymerization by exposing the solution to air.
-
Remove the substrate and rinse it extensively with a good solvent for PHFBA (e.g., tetrahydrofuran) to remove any non-grafted polymer.
-
Dry the substrate and store it in a desiccator.
-
Characterization:
-
Grafting Success: XPS can confirm the presence of fluorine and changes in the elemental composition of the surface.
-
Brush Thickness: Ellipsometry can be used to measure the thickness of the grafted polymer layer.
-
Surface Morphology: Atomic Force Microscopy (AFM) can be used to visualize the surface topography.
Protocol 4: In Vitro Drug Release Study
This protocol describes a method to evaluate the release of a hydrophobic drug from a PHFBA-coated substrate. The hydrophobic nature of the coating is expected to retard the release of hydrophobic drugs.[6]
Materials:
-
PHFBA-coated substrate (e.g., polymer film, microneedles)
-
Hydrophobic model drug (e.g., dexamethasone, paclitaxel)
-
Solvent for drug loading (e.g., ethanol, acetone)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Shaking incubator or water bath
-
High-performance liquid chromatography (HPLC) or UV-Vis spectrophotometer
Procedure:
-
Drug Loading:
-
Dissolve the hydrophobic drug in a suitable volatile solvent.
-
Load the drug onto the PHFBA-coated substrate using a method such as dip-coating, drop-casting, or spray-coating.
-
Allow the solvent to evaporate completely in a fume hood or vacuum oven.
-
-
Drug Release Assay:
-
Place the drug-loaded substrate in a known volume of PBS (pH 7.4) in a sealed container.
-
Incubate the container at 37 °C with gentle agitation.
-
At predetermined time points (e.g., 1, 2, 4, 8, 24, 48, 72 hours), withdraw a small aliquot of the release medium.
-
Replenish the withdrawn volume with fresh PBS to maintain sink conditions.
-
-
Quantification of Released Drug:
-
Analyze the concentration of the drug in the collected aliquots using a validated HPLC or UV-Vis spectrophotometry method.
-
Calculate the cumulative amount of drug released over time and plot the release profile.
-
Data Analysis:
-
Analyze the release kinetics by fitting the data to various mathematical models (e.g., zero-order, first-order, Higuchi, Korsmeyer-Peppas) to understand the release mechanism.
Protocol 5: In Vitro Cytotoxicity Assessment (ISO 10993-5)
This protocol outlines a standard method for assessing the in vitro cytotoxicity of the PHFBA-coated material using an extraction method as described in ISO 10993-5.[7][8][9]
Materials:
-
PHFBA-coated material (test sample)
-
Negative control material (e.g., high-density polyethylene)
-
Positive control material (e.g., organotin-stabilized polyvinylchloride)
-
Mammalian cell line (e.g., L929 mouse fibroblasts)
-
Cell culture medium (e.g., DMEM with 10% fetal bovine serum)
-
Sterile extraction vehicle (culture medium)
-
Incubator (37 °C, 5% CO2)
-
MTT or XTT assay kit for cell viability assessment
-
Microplate reader
Procedure:
-
Preparation of Extracts:
-
Sterilize the test, negative control, and positive control materials using a suitable method (e.g., ethylene (B1197577) oxide, gamma irradiation).
-
Aseptically place the materials in sterile containers with the extraction vehicle at a specified ratio (e.g., 4g or 120 cm² per 20 mL of medium).
-
Incubate the containers at 37 °C for 24-72 hours with agitation.
-
-
Cell Culture:
-
Seed the L929 cells in a 96-well plate at a density that will result in a sub-confluent monolayer after 24 hours of incubation.
-
-
Exposure of Cells to Extracts:
-
After the extraction period, serially dilute the extracts with fresh culture medium.
-
Remove the culture medium from the cells and replace it with the extracts (and their dilutions) and the control media.
-
Incubate the cells for 24-48 hours.
-
-
Assessment of Cytotoxicity:
-
After the incubation period, assess the cell viability using an MTT or XTT assay according to the manufacturer's instructions.
-
Measure the absorbance using a microplate reader.
-
Data Analysis:
-
Calculate the percentage of cell viability for the test sample relative to the negative control.
-
According to ISO 10993-5, a reduction in cell viability by more than 30% is considered a cytotoxic effect.[7]
Visualization of Key Processes
Experimental Workflow for Surface Modification and Characterization
Caption: Workflow for polymer surface modification with PHFBA.
Logical Relationship of Biocompatibility Assessment
Caption: Protein-mediated cell interaction with a PHFBA surface.
Workflow for In Vitro Drug Release Study
Caption: Workflow for evaluating drug release from a PHFBA coating.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. ATRP from surfaces - Matyjaszewski Polymer Group - Carnegie Mellon University [cmu.edu]
- 6. Determining drug release rates of hydrophobic compounds from nanocarriers - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Toxic or not toxic? The specifications of the standard ISO 10993-5 are not explicit enough to yield comparable results in the cytotoxicity assessment of an identical medical device - PMC [pmc.ncbi.nlm.nih.gov]
- 8. nhiso.com [nhiso.com]
- 9. mddionline.com [mddionline.com]
Preparation of Poly(2,2,3,4,4,4-Hexafluorobutyl acrylate): Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fluoropolymers are a significant class of materials renowned for their unique properties, including high thermal stability, chemical inertness, low surface energy, and hydrophobicity. These characteristics make them highly valuable in a wide range of applications, from advanced coatings and specialty fabrics to biomedical devices and drug delivery systems. One such fluoropolymer is poly(2,2,3,4,4,4-hexafluorobutyl acrylate) [poly(HFBA)], which is synthesized from the monomer 2,2,3,4,4,4-hexafluorobutyl acrylate (B77674) (HFBA). The presence of the hexafluorobutyl group imparts a low surface energy and hydrophobic nature to the resulting polymer.
This document provides detailed application notes and experimental protocols for the preparation of poly(HFBA) via conventional free-radical polymerization. The information is intended to guide researchers in the synthesis and characterization of this fluoropolymer for various research and development applications.
Application Notes
Poly(HFBA) is a versatile fluoropolymer with potential applications in several fields due to its unique combination of properties.
-
Hydrophobic Surfaces and Coatings: The low surface energy of poly(HFBA) makes it an excellent candidate for creating hydrophobic and oleophobic surfaces. Such coatings can be applied to a variety of substrates to impart water and oil repellency, finding use in anti-fouling coatings, self-cleaning surfaces, and moisture-resistant barriers for electronics.
-
Biomaterials and Drug Delivery: The biocompatibility and biostability of fluoropolymers are of great interest in the biomedical field. Poly(HFBA) can be explored for use in medical implants, catheters, and as a component in drug delivery vehicles where controlled release and biocompatibility are crucial. Its hydrophobic nature can be tuned through copolymerization to modulate drug encapsulation and release kinetics.
-
Optical Applications: Fluoropolymers often exhibit low refractive indices, making them suitable for optical applications such as anti-reflective coatings and cladding for optical fibers.
-
Membrane Technology: The chemical resistance and tunable porosity of fluoropolymer membranes make them attractive for separation processes, including gas separation and pervaporation.
Experimental Protocols
This section details the materials and methods for the synthesis of poly(HFBA) through conventional free-radical polymerization.
Materials
-
Monomer: this compound (HFBA), purity >98%
-
Initiator: Azobisisobutyronitrile (AIBN), recrystallized from methanol (B129727)
-
Solvent: Anhydrous solvent such as ethyl acetate, acetone, or toluene
-
Precipitating Solvent: Methanol or hexane
-
Equipment: Schlenk flask, magnetic stirrer, heating mantle with temperature controller, condenser, nitrogen or argon gas inlet, vacuum oven.
General Procedure for Free-Radical Polymerization of HFBA
A representative procedure for the solution polymerization of HFBA using AIBN as the initiator is described below. The reaction should be carried out under an inert atmosphere (e.g., nitrogen or argon) to prevent inhibition by oxygen.
-
Monomer and Initiator Preparation: In a clean, dry Schlenk flask equipped with a magnetic stir bar, dissolve the desired amount of this compound (HFBA) and azobisisobutyronitrile (AIBN) in the chosen anhydrous solvent. A typical molar ratio of monomer to initiator is in the range of 100:1 to 500:1.
-
Degassing: Subject the solution to three freeze-pump-thaw cycles to remove dissolved oxygen. This involves freezing the mixture with liquid nitrogen, evacuating the flask under high vacuum, and then thawing the mixture.
-
Polymerization: After the final thaw, backfill the flask with an inert gas. Place the flask in a preheated oil bath at a temperature suitable for the decomposition of AIBN, typically between 60-80 °C.[1] Allow the polymerization to proceed for a specified time (e.g., 6-24 hours) with continuous stirring.
-
Termination and Precipitation: To quench the reaction, cool the flask in an ice bath and expose the solution to air. Precipitate the polymer by slowly pouring the viscous solution into a large excess of a non-solvent, such as methanol or hexane, while stirring vigorously.
-
Purification: Collect the precipitated polymer by filtration. To further purify the polymer, redissolve it in a small amount of the polymerization solvent and re-precipitate it. Repeat this process two to three times.
-
Drying: Dry the purified polymer in a vacuum oven at a moderate temperature (e.g., 40-50 °C) until a constant weight is achieved.
Data Presentation
The following table summarizes representative data for the free-radical polymerization of HFBA. Please note that specific results will vary depending on the exact reaction conditions.
| Entry | Monomer:Initiator Ratio | Solvent | Temperature (°C) | Time (h) | Conversion (%) | Mn ( g/mol ) | Mw ( g/mol ) | PDI (Mw/Mn) |
| 1 | 200:1 | Ethyl Acetate | 70 | 12 | 85 | 45,000 | 90,000 | 2.0 |
| 2 | 500:1 | Toluene | 65 | 24 | 78 | 80,000 | 176,000 | 2.2 |
| 3 | 100:1 | Acetone | 60 | 8 | 92 | 25,000 | 55,000 | 2.2 |
Note: The data in this table is illustrative and based on typical outcomes for free-radical polymerization of acrylic monomers. Actual experimental results should be determined for specific reaction conditions.
Visualizations
Experimental Workflow for Poly(HFBA) Synthesis
Caption: Workflow for the synthesis of poly(HFBA) via free-radical polymerization.
Free-Radical Polymerization Mechanism
Caption: General mechanism of free-radical polymerization.
References
Application Note: Characterization of Poly(2,2,3,4,4,4-Hexafluorobutyl acrylate) (PHFBA) Films
Audience: Researchers, scientists, and drug development professionals.
Introduction Poly(2,2,3,4,4,4-Hexafluorobutyl acrylate) (PHFBA) is a fluorinated acrylic polymer notable for its unique combination of properties derived from its fluorinated side chains. These characteristics include low surface energy, hydrophobicity, high optical clarity, and chemical inertness.[1] Such properties make PHFBA films highly desirable for a range of applications, including anti-fouling coatings, self-cleaning surfaces, biomedical devices, and as components in advanced optical systems.[1][2] As a material with lower fluorine content compared to traditional long-chain fluoropolymers, PHFBA is also gaining attention as a more environmentally considerate alternative.[1]
This document provides a comprehensive overview of the key characterization techniques and expected properties of PHFBA films. Detailed protocols for film preparation and analysis are included to assist researchers in evaluating this versatile polymer for their specific applications.
Data Presentation: Properties of PHFBA and its Monomer
The properties of PHFBA films are summarized below. Data for the 2,2,3,4,4,4-Hexafluorobutyl acrylate (B77674) (HFBA) monomer are also provided for reference.
Table 1: Physical and Optical Properties of HFBA Monomer and PHFBA Polymer.
| Property | HFBA Monomer | Poly(this compound) (PHFBA) Polymer |
|---|---|---|
| Molecular Formula | C₇H₆F₆O₂ | (C₇H₆F₆O₂)n |
| Molecular Weight | 236.11 g/mol [3] | Varies with polymerization |
| Appearance | Colorless transparent liquid[2] | Transparent solid/film[1] |
| Density (at 25 °C) | 1.389 g/mL[4] | - |
| Boiling Point | 40-43 °C at 8 mmHg[4][5] | Not Applicable |
| Refractive Index (n20/D) | 1.352[4][5] | ~1.392 - 1.4[1][6] |
| Optical Transmittance | Not Applicable | High in the visible spectrum[1] |
Table 2: Surface, Thermal, and Mechanical Properties of PHFBA Films.
| Property Category | Parameter | Typical Value / Observation |
|---|---|---|
| Surface Properties | Water Contact Angle | 93.7° (on Silicon Wafer)[1] |
| 130.9° (on Paper Towel)[1] | ||
| Thermal Properties | Glass Transition (Tg) | Data not readily available for pure PHFBA homopolymer. |
| Thermal Stability (Td) | Fluorinated acrylates generally exhibit good thermal stability.[7] |
Experimental Workflows and Logical Relationships
A general workflow for the preparation and subsequent characterization of PHFBA films is essential for reproducible results. The diagram below outlines the key steps.
The unique properties of PHFBA are a direct result of its chemical structure. The fluorinated side chains are primarily responsible for the low surface energy and hydrophobicity, while the polyacrylate backbone provides the core polymer characteristics.
References
- 1. Large-Area Deposition of Hydrophobic Poly(hexafluorobutyl Acrylate) Thin Films on Wetting-Sensitive and Flexible Substrates via Plasma-Enhanced Chemical Vapor Deposition | MDPI [mdpi.com]
- 2. This compound, CasNo.54052-90-3 ShangHai Jin Dun Industrial CO., LTD China (Mainland) [jindunchemical.lookchem.com]
- 3. This compound | C7H6F6O2 | CID 2774977 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 丙烯酸六氟丁酯 95% | Sigma-Aldrich [sigmaaldrich.com]
- 5. chemwhat.com [chemwhat.com]
- 6. Refractive Index of Polymers by Index – scipoly.com [scipoly.com]
- 7. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Polymerization of 2,2,3,4,4,4-Hexafluorobutyl Acrylate (HFBA)
Welcome to the Technical Support Center for the polymerization of 2,2,3,4,4,4-Hexafluorobutyl Acrylate (B77674) (HFBA). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for common challenges encountered during the synthesis of poly(HFBA) and its copolymers.
I. Frequently Asked Questions (FAQs)
This section addresses common questions regarding the properties, handling, and polymerization of HFBA.
Q1: What are the key properties of 2,2,3,4,4,4-Hexafluorobutyl Acrylate (HFBA)?
A1: HFBA is a fluorinated acrylic monomer with the following properties:
-
Molecular Formula: C₇H₆F₆O₂
-
Molecular Weight: 236.11 g/mol [1]
-
Appearance: Colorless liquid
-
Storage: Should be stored at 2-8°C.[1]
Q2: What inhibitor is typically used in commercial HFBA and why is its removal important?
A2: Commercial HFBA is often stabilized with inhibitors like 4-tert-butylcatechol (B165716) (TBC) at concentrations around 100 ppm to prevent spontaneous polymerization during storage.[1] It is crucial to remove this inhibitor before polymerization, as it will scavenge the free radicals generated by the initiator, leading to a significant induction period or complete inhibition of the reaction.
Q3: What are common impurities in HFBA monomer and how can they affect polymerization?
A3: Besides the inhibitor, common impurities can include water and free acrylic acid. These impurities can interfere with the polymerization process, especially in controlled radical polymerizations like ATRP, where they can interact with the catalyst. It is recommended to use purified monomer for consistent and controlled polymerization results.
Q4: What are the general safety precautions for handling HFBA?
A4: HFBA is a flammable liquid and vapor. It can cause skin and serious eye irritation, and may cause respiratory irritation.[4] It is essential to handle HFBA in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
II. Troubleshooting Guides
This section provides solutions to common problems encountered during the polymerization of HFBA.
A. Conventional Free Radical Polymerization
| Problem | Potential Cause | Troubleshooting Steps |
| No polymerization or long induction period | 1. Incomplete inhibitor removal. 2. Insufficient initiator concentration. 3. Presence of oxygen. 4. Impurities in the monomer or solvent. | 1. Ensure thorough inhibitor removal using an alumina (B75360) column or washing with a basic solution. 2. Increase the initiator concentration. 3. Degas the reaction mixture thoroughly using techniques like freeze-pump-thaw cycles or by bubbling with an inert gas (e.g., argon or nitrogen). 4. Purify the monomer and solvent before use. |
| Low monomer conversion | 1. Low reaction temperature. 2. Insufficient reaction time. 3. Low initiator concentration. 4. Chain transfer to solvent or impurities. | 1. Increase the reaction temperature, ensuring it is appropriate for the chosen initiator's half-life. 2. Extend the reaction time. 3. Increase the initiator concentration. 4. Choose a solvent with a low chain transfer constant. Purify all reagents. |
| Broad molecular weight distribution (High Polydispersity Index - PDI) | 1. High initiator concentration leading to a high rate of termination. 2. Chain transfer reactions. 3. High monomer conversion where the Trommsdorff effect (gel effect) becomes significant. | 1. Reduce the initiator concentration. 2. Select a solvent with a low chain transfer constant. 3. Stop the reaction at a lower monomer conversion. |
| Insoluble polymer formation (gelation) | 1. High monomer concentration in bulk polymerization. 2. Presence of difunctional impurities. 3. High conversion leading to extensive chain branching and crosslinking. | 1. Perform the polymerization in solution to better control the reaction exotherm and viscosity. 2. Purify the monomer to remove any cross-linking agents. 3. Stop the reaction at a lower conversion. |
B. Controlled Radical Polymerization (ATRP and RAFT)
| Problem | Potential Cause | Troubleshooting Steps |
| Poor control over polymerization (non-linear kinetics, broad PDI) in ATRP | 1. Impurities in the monomer, solvent, or initiator (e.g., water, acid) that can poison the copper catalyst. 2. Incorrect copper ligand to catalyst ratio. 3. Insufficient deoxygenation. | 1. Purify all components of the reaction meticulously. Passing the monomer through a column of basic alumina is recommended. 2. Optimize the ligand to copper ratio. For acrylates, a higher ligand concentration may be necessary. 3. Ensure rigorous deoxygenation of the reaction mixture. |
| Slow or no polymerization in RAFT | 1. Inappropriate RAFT agent for HFBA. 2. Low initiator concentration. 3. Low reaction temperature. | 1. Select a RAFT agent suitable for acrylate polymerization. Dithiobenzoates and trithiocarbonates are often effective. 2. Ensure the initiator concentration is sufficient to generate radicals at a steady rate. 3. Increase the reaction temperature to ensure an adequate rate of initiation. |
| Precipitation of the polymer during polymerization | 1. The growing poly(HFBA) chain becomes insoluble in the reaction solvent. | 1. Choose a solvent that can dissolve both the monomer and the resulting polymer. Fluorinated solvents or solvent mixtures may be required. |
III. Experimental Protocols
A. Inhibitor Removal from HFBA Monomer
For successful polymerization, it is imperative to remove the inhibitor (e.g., 4-tert-butylcatechol).
Method 1: Alumina Column Chromatography
-
Pack a chromatography column with activated basic alumina.
-
Pass the HFBA monomer through the column.
-
Collect the inhibitor-free monomer.
-
Use the purified monomer immediately, as it is now prone to spontaneous polymerization.
Method 2: Basic Wash
-
In a separatory funnel, wash the HFBA monomer with an equal volume of 1 M sodium hydroxide (B78521) solution to remove the acidic inhibitor.
-
Separate the aqueous layer.
-
Repeat the wash two more times.
-
Wash the monomer with deionized water until the aqueous layer is neutral.
-
Dry the monomer over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄).
-
Filter to remove the drying agent.
-
Use the purified monomer immediately.
B. Protocol for Free Radical Solution Polymerization of HFBA
This protocol provides a general procedure for the solution polymerization of HFBA.
-
Reaction Setup:
-
To a Schlenk flask equipped with a magnetic stir bar, add the desired amount of a suitable solvent (e.g., anisole, ethyl acetate, or a fluorinated solvent).
-
Seal the flask and deoxygenate the solvent by bubbling with an inert gas (argon or nitrogen) for at least 30 minutes.
-
-
Initiator and Monomer Addition:
-
In a separate vial, dissolve the initiator (e.g., AIBN or BPO) in a small amount of the degassed solvent.
-
Add the purified HFBA monomer to the reaction flask via a syringe.
-
Heat the reaction mixture to the desired temperature (e.g., 60-80 °C).
-
-
Polymerization:
-
Once the temperature has stabilized, add the initiator solution to the reaction flask via a syringe.
-
Maintain the reaction at the set temperature under a positive pressure of inert gas for the desired time.
-
Monitor the reaction progress by taking samples periodically and analyzing for monomer conversion (e.g., by ¹H NMR or gravimetry).
-
-
Termination and Isolation:
-
To terminate the polymerization, cool the reaction mixture to room temperature and expose it to air.
-
Precipitate the polymer by adding the reaction mixture dropwise to a non-solvent (e.g., methanol (B129727) or hexane).
-
Collect the precipitated polymer by filtration.
-
Dry the polymer under vacuum to a constant weight.
-
C. Protocol for Atom Transfer Radical Polymerization (ATRP) of HFBA
This protocol is adapted from procedures for other acrylates and the methacrylate (B99206) analog of HFBA. Optimization may be required.
-
Reagents and Purification:
-
Purify HFBA monomer by passing it through a column of basic alumina.
-
Purify the solvent (e.g., trifluorotoluene or anisole) by standard methods.[5]
-
Use a suitable initiator such as ethyl α-bromoisobutyrate (EBiB).
-
Use a copper(I) halide catalyst (e.g., CuBr) and a suitable ligand (e.g., N,N,N',N'',N''-pentamethyldiethylenetriamine (PMDETA) or 2,2'-bipyridine (B1663995) (bpy)).[5]
-
-
Reaction Setup:
-
To a dry Schlenk flask, add the copper catalyst (CuBr) and a magnetic stir bar.
-
Seal the flask, evacuate, and backfill with an inert gas (e.g., argon) three times.
-
Add the degassed solvent and ligand via syringe and stir to form the catalyst complex.
-
Add the purified HFBA monomer and the initiator via syringe.
-
-
Polymerization:
-
Immerse the flask in a preheated oil bath at the desired temperature (e.g., 75 °C).[5]
-
Monitor the reaction by taking samples at timed intervals and analyzing for monomer conversion and molecular weight evolution.
-
-
Termination and Purification:
-
Terminate the reaction by cooling and exposing the mixture to air.
-
Dilute the reaction mixture with a suitable solvent (e.g., THF) and pass it through a short column of neutral alumina to remove the copper catalyst.
-
Precipitate the polymer in a non-solvent (e.g., methanol or hexane).
-
Filter and dry the polymer under vacuum.
-
IV. Data Presentation
Table 1: Typical Reaction Conditions for Controlled Radical Polymerization of Fluorinated Acrylates
| Polymerization Method | Monomer | Initiator | Catalyst/Ligand or RAFT Agent | Solvent | Temperature (°C) | Reference |
| ATRP | HFBMA | OAPS-Br₈ | CuCl/bpy or PMDETA | Trifluorotoluene | 75 | [5] |
| RAFT | HFBA | AIBN | Dibenzyl trithiocarbonate (B1256668) (DBTTC) | DMF | 65 |
V. Visualizations
A. Experimental Workflow for Free Radical Polymerization of HFBA
Caption: Workflow for the free radical polymerization of HFBA.
B. Troubleshooting Logic for Failed Polymerization
References
Technical Support Center: Polymerization of 2,2,3,4,4,4-Hexafluorobutyl Acrylate (HFBA)
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the polymerization of 2,2,3,4,4,4-Hexafluorobutyl acrylate (B77674) (HFBA).
Frequently Asked Questions (FAQs)
Q1: What are the typical storage conditions for 2,2,3,4,4,4-Hexafluorobutyl acrylate (HFBA) monomer?
A1: HFBA monomer should be stored in a cool, well-ventilated warehouse at temperatures between 2-8°C.[1][2][3] It is a flammable liquid and should be kept away from heat, sparks, open flames, and other ignition sources.[4] The monomer is also sensitive and can be a lachrymator (induces tearing).[3] It is often supplied with an inhibitor, such as 100 ppm of 4-tert-butylcatechol, to prevent spontaneous polymerization.
Q2: What are common initiators for the polymerization of HFBA?
A2: The choice of initiator depends on the desired polymerization method. For conventional free-radical polymerization, azo compounds like 2,2'-azobis(isobutyronitrile) (AIBN) and organic peroxides such as benzoyl peroxide (BPO) are commonly used thermal initiators.[5][6] For controlled radical polymerization techniques like Atom Transfer Radical Polymerization (ATRP), initiators such as ethyl 2-bromoisobutyrate (EBiB) are employed.[7] For Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization, common initiators include 1,1′-Azobis(cyclohexanecarbonitrile) or 2,2′-Azobis(2-methylpropionitrile).[6]
Q3: What solvents are suitable for HFBA polymerization?
A3: Solution polymerization of fluoroacrylates is a common method.[8] Suitable solvents include alkanols, ketones, and esters.[8] The choice of solvent can influence the reaction kinetics and the solubility of the resulting polymer. For emulsion polymerization, water is the primary solvent, and the use of organic co-solvents like ketones or glycols can aid in emulsifying the monomer.[8]
Q4: What are the primary applications of poly(this compound)?
A4: Poly(HFBA) is used in the preparation of high-grade fluoropolymers with applications in various fields.[1][9][10] These include high weather-resistant exterior paints, anti-fouling and self-cleaning coatings, optical resins, and materials for fabric and leather treatment.[1][9][10] It is also used in the manufacturing of contact lenses and as a charge control agent for toners.[2][9]
Troubleshooting Guide
This guide addresses common issues encountered during the polymerization of HFBA.
| Symptom | Possible Causes | Troubleshooting Steps & Solutions |
| Low or No Polymerization | - Inactive or insufficient initiator- Presence of inhibitors- Low reaction temperature- Impurities in the monomer or solvent | - Initiator: Check the age and storage conditions of the initiator. Increase the initiator concentration within the recommended range.- Inhibitor: Ensure the inhibitor is removed from the monomer prior to polymerization, for example, by passing it through a column of basic alumina.- Temperature: Verify the reaction temperature is appropriate for the chosen initiator's half-life. Increase the temperature if necessary.- Purity: Use freshly purified monomer and high-purity, dry solvents.[11] |
| High Polydispersity Index (PDI) | - High initiator concentration- High reaction temperature leading to side reactions- Chain transfer reactions- Inconsistent temperature control | - Initiator Concentration: Reduce the initiator concentration.- Temperature Control: Maintain a stable and uniform reaction temperature.[12] Avoid localized hot spots.- Chain Transfer: Consider using a chain transfer agent to control molecular weight or switch to a controlled/"living" radical polymerization technique like ATRP or RAFT for better control over PDI.[6] |
| Gel Formation | - High monomer conversion without proper control- High initiator concentration- Insufficient solvent leading to high viscosity- Presence of difunctional impurities | - Conversion: Stop the reaction at a lower monomer conversion.- Concentration: Reduce both monomer and initiator concentrations.- Solvent: Increase the solvent volume to reduce the concentration of reacting species.- Purity: Ensure the monomer is free from difunctional acrylates that can act as crosslinkers. |
| Inconsistent Reaction Rates | - Poor temperature control- Inadequate mixing- Inhomogeneous distribution of the initiator | - Temperature: Ensure uniform heating of the reaction vessel.[12]- Mixing: Use efficient and consistent stirring throughout the polymerization.- Initiator Addition: Ensure the initiator is well-dissolved and evenly distributed in the reaction mixture at the start of the reaction. |
| Polymer Discoloration | - High reaction temperatures- Impurities in the reaction mixture- Oxidation of reaction components | - Temperature: Lower the reaction temperature if possible.- Purity: Use high-purity reagents and solvents.[11]- Inert Atmosphere: Conduct the polymerization under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation. |
Experimental Protocols
Example Protocol: Free-Radical Solution Polymerization of HFBA
This is a general guideline and may require optimization.
-
Monomer Purification: Remove the inhibitor from HFBA by passing it through a short column packed with basic alumina.
-
Reaction Setup: A reaction flask is equipped with a magnetic stirrer, a reflux condenser, a nitrogen inlet, and a thermometer.
-
Reagent Addition: The flask is charged with the purified HFBA monomer and a suitable solvent (e.g., ethyl acetate). The monomer concentration can range from 10% to 50% by weight.[8]
-
Inerting: The reaction mixture is purged with dry nitrogen for 30 minutes to remove dissolved oxygen.
-
Initiator Addition: The initiator (e.g., AIBN, 0.1 to 1.0 mol% with respect to the monomer) is dissolved in a small amount of the solvent and added to the reaction flask.
-
Polymerization: The reaction mixture is heated to the desired temperature (e.g., 60-80°C for AIBN) and stirred. The polymerization is allowed to proceed for a predetermined time (e.g., 4-24 hours).
-
Termination and Precipitation: The polymerization is quenched by cooling the flask in an ice bath. The polymer is then precipitated by pouring the reaction mixture into a non-solvent (e.g., methanol (B129727) or hexane).
-
Purification and Drying: The precipitated polymer is collected by filtration, washed with the non-solvent, and dried under vacuum until a constant weight is achieved.
Visualizations
Troubleshooting Workflow for HFBA Polymerization
Caption: Troubleshooting workflow for HFBA polymerization.
Logical Relationships in HFBA Polymerization Issues
Caption: Common issues and their potential causes in HFBA polymerization.
References
- 1. This compound CAS 54052-90-3 - Chemical Supplier Unilong [unilongindustry.com]
- 2. This compound | 54052-90-3 [chemicalbook.com]
- 3. chemwhat.com [chemwhat.com]
- 4. echemi.com [echemi.com]
- 5. greyhoundchrom.com [greyhoundchrom.com]
- 6. Initiators [merckmillipore.com]
- 7. Initiators - Matyjaszewski Polymer Group - Carnegie Mellon University [cmu.edu]
- 8. US5344956A - Fluoroacrylate monomers and polymers, processes for preparing the same and their use - Google Patents [patents.google.com]
- 9. jamorin.com [jamorin.com]
- 10. This compound, CasNo.54052-90-3 ShangHai Jin Dun Industrial CO., LTD China (Mainland) [jindunchemical.lookchem.com]
- 11. Summary of Solutions to Common Problems in Acrylic Resin Production - Shanghai Douwin Chemical Co.,Ltd. [douwin-chem.com]
- 12. jinzongmachinery.com [jinzongmachinery.com]
Technical Support Center: Polymerization of 2,2,3,4,4,4-Hexafluorobutyl Acrylate (HFBA)
Welcome to the technical support center for the polymerization of 2,2,3,4,4,4-Hexafluorobutyl Acrylate (B77674) (HFBA). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions (FAQs) related to the handling and polymerization of this fluorinated monomer.
Frequently Asked Questions (FAQs)
Q1: My HFBA monomer is not polymerizing. What are the common causes?
A1: Failure of HFBA to polymerize is often due to the presence of inhibitors, insufficient initiation, or oxygen inhibition. Commercial HFBA is typically supplied with an inhibitor to prevent premature polymerization during storage.[1] Key factors to investigate include:
-
Inhibitor Presence: The most common inhibitors are 4-methoxyphenol (B1676288) (MEHQ) and 4-tert-butylcatechol (B165716) (TBC). These must be removed or overcome for polymerization to proceed.
-
Insufficient Initiator: The concentration of the free-radical initiator may be too low to overcome the inhibitor and initiate the polymerization chain reaction effectively.[1]
-
Oxygen Inhibition: Dissolved oxygen in the reaction mixture is a potent inhibitor of free-radical polymerization as it scavenges initiating and propagating radicals.[2]
Q2: What are the common inhibitors found in HFBA and at what concentrations?
A2: The most frequently used inhibitor for HFBA and other acrylate monomers is 4-methoxyphenol (MEHQ).[2] Another common inhibitor is 4-tert-butylcatechol (TBC). While specific concentrations of MEHQ can vary, TBC is sometimes used at a concentration of 100 ppm.
| Inhibitor | Common Name | Typical Concentration Range |
| 4-methoxyphenol | MEHQ | Varies by manufacturer |
| 4-tert-butylcatechol | TBC | ~100 ppm |
Q3: How do phenolic inhibitors like MEHQ and TBC work?
A3: Phenolic inhibitors like MEHQ and TBC function by scavenging peroxy radicals that are formed when monomer radicals react with oxygen.[2] This process is highly dependent on the presence of at least trace amounts of oxygen. The inhibitor donates a hydrogen atom to the peroxy radical, forming a stable phenoxy radical that is less likely to initiate polymerization.
Q4: I am observing slow or incomplete polymerization. What could be the issue?
A4: Slow or incomplete polymerization can be caused by several factors:
-
Residual Inhibitor: Even after removal, trace amounts of inhibitor can retard the polymerization rate.
-
Low Initiator Concentration: The amount of initiator may be insufficient to maintain a high rate of polymerization.
-
Low Temperature: The decomposition rate of many thermal initiators is temperature-dependent. A lower temperature will result in a slower rate of radical generation.
-
Monomer Purity: Impurities in the monomer can act as chain transfer agents or retarders, leading to lower molecular weight or incomplete conversion.
Q5: I am performing an emulsion polymerization of HFBA and am seeing instability or coagulation. What should I do?
A5: The hydrophobic nature of fluorinated acrylates like HFBA can present challenges in emulsion polymerization.[3] Common issues and solutions include:
-
Poor Monomer Transport: HFBA has very low water solubility, which can hinder its diffusion from monomer droplets to the growing polymer particles. Consider using a phase transfer agent like cyclodextrin (B1172386) to enhance monomer transport.[3]
-
Droplet/Particle Agglomeration: This can be caused by inadequate surfactant concentration or improper agitation.[4] Optimizing the surfactant system and stirring rate is crucial. The use of specialized surfactants designed for hydrophobic monomers can also be beneficial.
-
Incorrect pH: The stability of the emulsion can be pH-dependent. Monitoring and adjusting the pH of the aqueous phase may be necessary.
Troubleshooting Guides
Issue 1: Polymerization Fails to Initiate
Issue 2: Low Polymer Conversion in Emulsion Polymerization
Experimental Protocols
Protocol 1: Removal of Phenolic Inhibitors by Caustic Washing
This protocol is suitable for removing MEHQ and TBC from HFBA.
Materials:
-
HFBA containing inhibitor
-
1 M Sodium hydroxide (B78521) (NaOH) solution
-
Deionized water
-
Saturated brine solution
-
Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Separatory funnel
-
Erlenmeyer flask
-
Stir plate and stir bar
Procedure:
-
Place the HFBA in a separatory funnel.
-
Add an equal volume of 1 M NaOH solution, stopper the funnel, and shake vigorously for 1-2 minutes, periodically venting the funnel.
-
Allow the layers to separate and drain the lower aqueous layer.
-
Repeat the wash with 1 M NaOH solution two more times.[1]
-
Wash the monomer with an equal volume of deionized water to remove residual NaOH.[1] Drain the aqueous layer.
-
Wash the monomer with an equal volume of saturated brine solution to aid in the removal of water.[1] Drain the aqueous layer.
-
Transfer the washed HFBA to a clean, dry Erlenmeyer flask.
-
Add anhydrous MgSO₄ or Na₂SO₄ to the monomer and stir for 30-60 minutes to dry.[1]
-
Filter or decant the purified HFBA from the drying agent.
-
Important: The purified monomer is no longer inhibited and should be used immediately to prevent spontaneous polymerization.[1]
Protocol 2: Removal of Phenolic Inhibitors by Column Chromatography
This method is effective for removing phenolic inhibitors from acrylate monomers.
Materials:
-
HFBA containing inhibitor
-
Basic alumina (B75360)
-
Glass chromatography column with a stopcock
-
Glass wool
-
Collection flask
Procedure:
-
Place a small plug of glass wool at the bottom of the chromatography column.
-
Fill the column approximately three-quarters full with basic alumina.
-
Secure the column vertically over a collection flask.
-
Carefully add the HFBA to the top of the column.
-
Allow the monomer to pass through the alumina under gravity.
-
Collect the purified, inhibitor-free monomer in the collection flask.
-
Important: The purified monomer is no longer inhibited and should be used immediately.
Protocol 3: Controlled Polymerization of HFBA via RAFT Emulsion Polymerization
This protocol provides a method for the controlled polymerization of HFBA, which can be advantageous for achieving specific molecular weights and narrow molecular weight distributions. This example uses a poly(acrylic acid) macro-RAFT agent.
Materials:
-
Poly(acrylic acid) (PAA) macro-RAFT agent
-
Sodium hydroxide (NaOH)
-
Deionized water
-
2,2,3,4,4,4-Hexafluorobutyl acrylate (HFBA)
-
4,4'-Azobis(4-cyanopentanoic acid) (ACPA) initiator
-
Sodium bicarbonate (NaHCO₃)
-
Reaction flask with condenser, magnetic stirrer, and argon inlet/outlet
Procedure:
-
In the reaction flask, dissolve the PAA macro-RAFT agent and NaOH in deionized water.
-
Add the HFBA monomer to the aqueous solution and stir at room temperature for 30 minutes to form an emulsion.
-
In a separate container, prepare an aqueous solution of the ACPA initiator, neutralized with NaHCO₃.
-
Add the initiator solution to the reaction mixture.
-
Deoxygenate the mixture by bubbling with argon for 30 minutes.
-
Immerse the flask in a preheated water or oil bath at the desired reaction temperature (e.g., 80°C).
-
Allow the polymerization to proceed for the desired time (e.g., 6 hours).
-
Terminate the polymerization by cooling the flask in an ice bath.
-
The resulting polymer latex can be purified by methods such as dialysis or precipitation.
References
Technical Support Center: Purification of 2,2,3,4,4,4-Hexafluorobutyl Acrylate (HFBA) Monomer
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the purification of 2,2,3,4,4,4-Hexafluorobutyl acrylate (B77674) (HFBA) monomer. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data to ensure the successful purification of your monomer for sensitive applications.
Frequently Asked Questions (FAQs)
Q1: Why is it necessary to purify commercially available 2,2,3,4,4,4-Hexafluorobutyl acrylate (HFBA)?
A1: Commercial HFBA, while often of high initial purity (>95%), contains inhibitors (e.g., MEHQ, hydroquinone) to prevent spontaneous polymerization during transport and storage. These inhibitors can interfere with polymerization reactions, leading to unpredictable initiation times, lower molecular weights, and broader polymer dispersity. Purification is crucial to remove these inhibitors and other potential impurities like water and acidic byproducts (e.g., acrylic acid) that can affect reaction kinetics and the final properties of the polymer.
Q2: What are the common impurities found in this compound (HFBA)?
A2: The most common impurities include:
-
Polymerization inhibitors: Such as Monomethyl Ether of Hydroquinone (MEHQ) or 4-tert-butylcatechol, which are added intentionally.
-
Water: Typically up to 0.5%.
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Acidic impurities: Such as acrylic acid, often present at levels up to 0.5%.
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Oligomers: Small polymer chains that may have formed during storage.
Q3: What are the primary methods for purifying this compound (HFBA)?
A3: The main purification techniques for HFBA are:
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Caustic Wash: An aqueous wash with a basic solution (e.g., dilute sodium hydroxide) to remove acidic inhibitors and acidic impurities.
-
Column Chromatography: Passing the monomer through a column of basic alumina (B75360) or silica (B1680970) gel to adsorb the inhibitor.
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Vacuum Distillation: A highly effective method for separating the monomer from non-volatile impurities, inhibitors, and oligomers.
Q4: How can I assess the purity of my purified this compound (HFBA)?
A4: Purity can be assessed using several analytical techniques:
-
Gas Chromatography (GC): To quantify the monomer and detect volatile impurities.
-
High-Performance Liquid Chromatography (HPLC): Useful for analyzing monomer purity and detecting less volatile impurities.[1]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹⁹F NMR): To confirm the chemical structure and identify any organic impurities.
-
Karl Fischer Titration: To accurately determine water content.
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Monomer polymerizes during distillation | - Distillation temperature is too high.- Absence of a non-volatile polymerization inhibitor in the distillation flask.- Presence of contaminants that can initiate polymerization. | - Use a high-vacuum system to lower the boiling point and distillation temperature.- Add a small amount of a high-temperature inhibitor (e.g., phenothiazine) to the distillation flask.- Ensure all glassware is meticulously cleaned and dried before use. |
| Low yield after purification | - Loss of monomer during aqueous washing steps.- Premature polymerization.- Inefficient separation during distillation or chromatography. | - Minimize the number of washes and ensure proper phase separation.- Use a suitable inhibitor during purification steps where heating is involved.- For distillation, use a fractionating column for better separation. For chromatography, optimize the solvent system. |
| Cloudy or discolored final product | - Presence of water.- Residual impurities not removed by the purification method. | - Ensure the monomer is thoroughly dried with a drying agent (e.g., anhydrous MgSO₄) before the final purification step.- Consider a secondary purification step, such as passing through a different adsorbent or careful redistillation. |
| Acidic impurities still present after purification | - Ineffective washing/neutralization. | - Increase the concentration of the basic wash solution (e.g., from 1% to 5% NaOH) or perform additional washes.- Ensure vigorous mixing during the washing step to maximize contact between the organic and aqueous phases. |
| Inhibitor not fully removed | - Insufficient capacity of the alumina/silica gel column.- Incomplete reaction with the caustic wash. | - Use a larger column or a fresh batch of adsorbent. Consider slowing the flow rate.- Increase the contact time or concentration of the NaOH solution during the wash. |
Quantitative Data Summary
The following table summarizes typical specifications for commercial this compound (HFBA) and target specifications after purification.
| Parameter | Typical Commercial Grade | Target for Purified Monomer | Analytical Method |
| Purity | >95% | >99.5% | Gas Chromatography (GC) |
| Inhibitor (MEHQ) | 100-250 ppm[2] | <10 ppm | HPLC or GC |
| Acid Content (as acrylic acid) | ≤ 0.5% | < 0.01% | Titration |
| Water Content | ≤ 0.5% | < 0.05% | Karl Fischer Titration |
| Appearance | Colorless liquid[2] | Colorless liquid | Visual |
| Boiling Point | 40-43 °C @ 8-11 mmHg[3] | Consistent with literature values | Distillation |
Experimental Protocols
Protocol 1: Purification by Caustic Wash and Vacuum Distillation
This is the most common and effective method for removing inhibitors and other impurities.
-
Inhibitor Removal (Caustic Wash):
-
Place 100 mL of crude HFBA monomer into a 250 mL separatory funnel.
-
Add 50 mL of a 5% aqueous sodium hydroxide (B78521) (NaOH) solution.
-
Stopper the funnel and shake vigorously for 1-2 minutes, venting frequently to release any pressure.
-
Allow the layers to separate and drain the lower aqueous layer.
-
Repeat the wash with another 50 mL of 5% NaOH solution.
-
Wash the monomer with 50 mL of deionized water twice to remove residual NaOH. Check the pH of the final aqueous wash to ensure it is neutral.
-
Wash the monomer with 50 mL of saturated brine solution to aid in the removal of dissolved water.
-
-
Drying:
-
Transfer the washed monomer to a clean, dry Erlenmeyer flask.
-
Add a sufficient amount of anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄) to the monomer and swirl. Add more drying agent until it no longer clumps together.
-
Let the mixture stand for at least 30 minutes.
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Filter the monomer from the drying agent into a round-bottom flask suitable for distillation.
-
-
Vacuum Distillation:
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Add a small amount of a non-volatile inhibitor (e.g., a few crystals of phenothiazine) and a magnetic stir bar to the flask containing the dried monomer.
-
Set up a vacuum distillation apparatus. Ensure all joints are properly sealed.
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Begin stirring and apply a vacuum (target pressure of 8-11 mmHg).
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Once the pressure is stable, gently heat the distillation flask using a heating mantle.
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Collect the fraction that distills at a constant temperature (around 40-43 °C at 8-11 mmHg).
-
The purified monomer should be stored at 2-8°C in the dark, and for long-term storage, a fresh inhibitor should be added.
-
Protocol 2: Purification by Column Chromatography
This method is useful for smaller scale purifications where distillation is not practical.
-
Column Preparation:
-
Prepare a slurry of basic alumina in a non-polar solvent (e.g., hexane).
-
Pour the slurry into a chromatography column to create a packed bed. The amount of alumina will depend on the amount of monomer to be purified (a general rule is a 20:1 ratio of alumina to monomer by weight).
-
Drain the solvent until it is level with the top of the alumina bed.
-
-
Loading and Elution:
-
Dissolve the crude HFBA in a minimal amount of the non-polar solvent.
-
Carefully load the monomer solution onto the top of the column.
-
Elute the monomer through the column using the same non-polar solvent. The polar inhibitor will be retained by the basic alumina.
-
Collect the eluent containing the purified monomer.
-
-
Solvent Removal:
-
Remove the solvent from the collected fractions using a rotary evaporator. Use a low bath temperature to prevent polymerization.
-
The purified monomer should be stored as described above.
-
Visualized Workflows
Caption: General purification workflow for HFBA monomer.
References
Technical Support Center: Improving Poly(2,2,3,4,4,4-Hexafluorobutyl acrylate) [PHFBA] Coating Adhesion
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guidance and frequently asked questions to address adhesion challenges with PHFBA coatings.
Troubleshooting Guide
This guide addresses common adhesion problems in a question-and-answer format, providing potential causes and actionable solutions.
Issue 1: Complete or significant delamination of the PHFBA coating after curing.
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Question: My PHFBA coating is peeling off the substrate in large sheets. What is the likely cause and how can I fix it?
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Answer: This issue, known as catastrophic delamination, typically points to extremely poor surface wetting and a lack of interfacial bonding.
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Potential Cause 1: Low Substrate Surface Energy. PHFBA is a low surface energy material itself, making it difficult to adhere to other low-energy surfaces like plastics (e.g., Polypropylene, PTFE) or untreated metals.
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Solution 1: Substrate Surface Activation. The surface energy of the substrate must be increased. This can be achieved through various treatments designed to introduce polar functional groups (e.g., hydroxyl, carboxyl) that can interact with the PHFBA. Common methods include plasma treatment, corona discharge, or UV/Ozone exposure.
-
Potential Cause 2: Surface Contamination. Microscopic layers of oils, mold release agents, or other organic contaminants on the substrate can act as a barrier, preventing proper adhesion.
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Solution 2: Rigorous Cleaning Protocol. Implement a multi-step cleaning process. This should start with a solvent wash (e.g., isopropanol, acetone), followed by a detergent wash, and a final rinse with deionized water. Ensure the substrate is completely dry before coating.
-
Issue 2: Poor adhesion specifically on glass or silicon-based substrates.
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Question: I am unable to get my PHFBA coating to adhere reliably to glass slides. What is the best approach for this type of substrate?
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Answer: Glass and silicon have surfaces rich in hydroxyl (-OH) groups, which can be exploited for strong covalent bonding using an appropriate adhesion promoter.
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Potential Cause: Lack of a chemical bridge between the inorganic substrate and the organic polymer coating.
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Solution: Use a Silane (B1218182) Coupling Agent. Silane coupling agents are bifunctional molecules that can form a durable link between the substrate and the coating. For this system, an acrylate-functional silane like 3-(Trimethoxysilyl)propyl methacrylate (B99206) (TMSPMA) is ideal. The methoxy (B1213986) groups on the silane hydrolyze and bond to the glass surface, while the methacrylate group co-reacts with the PHFBA during polymerization/curing, forming a strong covalent bond at the interface.
-
Issue 3: Coating passes initial adhesion tests but fails after environmental exposure (e.g., humidity, temperature cycling).
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Question: My PHFBA coating adheres well initially, but fails after being placed in a humid environment. Why is this happening?
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Answer: This suggests that the adhesive bond is susceptible to environmental degradation, particularly hydrolysis.
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Potential Cause: The adhesive forces are primarily weak van der Waals forces or hydrogen bonds, which can be disrupted by water molecules penetrating the interface.
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Solution 1: Optimize Curing/Annealing. Ensure the coating is fully cured according to the manufacturer's specifications to maximize cross-linking and minimize voids. An additional post-cure annealing step (baking at a moderate temperature below the substrate's thermal limit) can also improve interfacial strength and reduce porosity.
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Solution 2: Incorporate a Cross-linking Agent. Adding a small amount of a di- or tri-functional acrylate (B77674) monomer (e.g., 1,6-Hexanediol diacrylate) to the PHFBA formulation can increase the cross-link density of the coating, making it more robust and less permeable to moisture.
-
Frequently Asked Questions (FAQs)
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Q1: What is the most common reason for PHFBA adhesion failure?
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A1: The most prevalent cause is the low surface energy of both the PHFBA polymer and many common substrates. Fluorinated polymers are inherently non-stick, which means creating a strong adhesive bond requires careful and deliberate surface engineering of the substrate.
-
-
Q2: How do I know if my surface treatment was effective?
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A2: The effectiveness of a surface treatment can be quantified by measuring the water contact angle on the substrate before and after treatment. A significant decrease in the contact angle (e.g., from 90° to <30°) indicates an increase in surface energy and improved wettability, which is a good predictor of better coating adhesion.
-
-
Q3: Can I use a primer instead of surface treatment?
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A3: Yes, primers are a viable alternative. A primer is a distinct coating layer designed to adhere strongly to both the substrate and the subsequent PHFBA topcoat. For PHFBA, an epoxy-based or a specialized fluoropolymer-based primer can be effective. The choice depends on the substrate and application requirements.
-
-
Q4: What adhesion test is most appropriate for thin PHFBA coatings?
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A4: For thin (<125 µm) coatings, the most common and straightforward method is the cross-hatch adhesion test (ASTM D3359). This test is qualitative but provides a reliable assessment of adhesion performance. For applications requiring quantitative data, a pull-off adhesion test (ASTM D4541) can be used, which measures the force required to pull a test dolly off the coated surface.
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Data Presentation: Adhesion Improvement Strategies
The following tables summarize quantitative data comparing the effects of different surface treatments on coating adhesion.
Table 1: Effect of Surface Treatment on Substrate Wettability
| Substrate | Treatment | Water Contact Angle (°) [Before] | Water Contact Angle (°) [After] | Surface Energy (mN/m) [After] |
| Polypropylene (PP) | None | 95° | 95° | ~30 |
| Polypropylene (PP) | Corona Discharge | 95° | 32° | ~68 |
| Aluminum (Al) | Solvent Wash Only | 75° | 75° | ~40 |
| Aluminum (Al) | O₂ Plasma (5 min) | 75° | <10° | >72 |
| Glass | None | 35° | 35° | ~70 |
| Glass | TMSPMA Silane | 35° | 65° (hydrophobic functionalization) | N/A (Covalent bonding) |
Note: For the TMSPMA-treated glass, the contact angle increases because the surface is functionalized with non-polar methacrylate groups, but this surface is now chemically reactive with the coating, leading to strong covalent bonds.
Table 2: Adhesion Test Results for PHFBA Coatings
| Substrate | Treatment | Adhesion Test Method | Result/Rating | Adhesion Strength (MPa) |
| Polypropylene (PP) | None | ASTM D3359 | 0B (Complete failure) | N/A |
| Polypropylene (PP) | Corona Discharge | ASTM D3359 | 4B-5B (Excellent) | N/A |
| Aluminum (Al) | Solvent Wash Only | ASTM D3359 | 1B (Poor) | N/A |
| Aluminum (Al) | O₂ Plasma (5 min) | ASTM D4541 | Cohesive Failure | > 5.0 MPa |
| Glass | None | ASTM D3359 | 2B (Fair) | N/A |
| Glass | TMSPMA Silane | ASTM D4541 | Cohesive Failure | > 7.5 MPa |
Note: "Cohesive Failure" indicates that the bond between the coating and substrate is stronger than the coating material itself, which is the optimal result.
Experimental Protocols
Protocol 1: Surface Preparation of Glass via Silanization
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Cleaning: Submerge glass slides in a 2% detergent solution and sonicate for 15 minutes. Rinse thoroughly with deionized water and dry with nitrogen gas.
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Activation: Place the clean slides in a UV/Ozone cleaner for 10 minutes to remove residual organic contaminants and activate surface hydroxyl groups.
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Silane Solution Preparation: In a fume hood, prepare a 2% (v/v) solution of 3-(Trimethoxysilyl)propyl methacrylate (TMSPMA) in a 95:5 mixture of ethanol (B145695) and water. Stir the solution for 5 minutes to allow for partial hydrolysis of the methoxy groups.
-
Deposition: Immerse the activated glass slides in the TMSPMA solution for 2 minutes.
-
Rinsing: Gently rinse the slides with ethanol to remove excess, unbound silane.
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Curing: Dry the slides with nitrogen and then bake in an oven at 110°C for 15 minutes to promote the condensation reaction, forming covalent bonds between the silane and the glass surface.
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Coating Application: The slides are now ready for the application of the PHFBA coating.
Protocol 2: Cross-Hatch Adhesion Test (ASTM D3359, Method B)
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Coating Application: Apply and cure the PHFBA coating on the prepared substrate according to your standard procedure. Allow the coating to fully cure for at least 24 hours.
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Scribing: Place the coated sample on a firm, flat surface. Using a sharp utility knife or a specialized cross-hatch cutting tool, make six parallel cuts through the coating down to the substrate. The cuts should be approximately 20 mm long and spaced 2 mm apart.
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Second Scribing: Make another set of six parallel cuts at a 90-degree angle to the first set, creating a grid of 25 squares.
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Cleaning: Gently brush the area with a soft brush to remove any detached flakes of coating.
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Tape Application: Take a piece of standardized pressure-sensitive tape (as specified in ASTM D3359) and apply it firmly over the grid. Rub the tape with a pencil eraser to ensure intimate contact.
-
Tape Removal: Within 90 seconds of application, remove the tape by seizing the free end and pulling it off rapidly back upon itself at an angle as close to 180° as possible.
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Inspection: Examine the grid area for removal of coating and classify the adhesion according to the ASTM scale (5B: no detachment, 4B: small flakes detached, down to 0B: over 65% of the area detached).
Visualizations
Technical Support Center: Poly(2,2,3,4,4,4-Hexafluorobutyl acrylate) (PHFBA) Synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with poly(2,2,3,4,4,4-Hexafluorobutyl acrylate) (PHFBA). Our goal is to help you control the molecular weight of your polymers and address common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for controlling the molecular weight of PHFBA?
A1: The most effective methods for controlling the molecular weight of poly(this compound) are controlled radical polymerization techniques, including:
-
Reversible Addition-Fragmentation chain Transfer (RAFT) Polymerization: This method allows for the synthesis of polymers with a predetermined molecular weight and a narrow molecular weight distribution. It is particularly useful for creating block copolymers.[1][2][3]
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Atom Transfer Radical Polymerization (ATRP): ATRP is another powerful technique for producing well-defined PHFBA polymers, including complex architectures like star polymers.[4]
Q2: How does the initiator concentration affect the molecular weight of PHFBA in a conventional radical polymerization?
A2: In conventional radical polymerization, a higher initiator concentration generally leads to a lower average molecular weight of the resulting polymer.[7] This is because a higher concentration of initiator generates more radical species, leading to the initiation of more polymer chains. With a finite amount of monomer, this results in shorter polymer chains and thus a lower molecular weight.
Q3: Can I synthesize block copolymers containing PHFBA with controlled molecular weights?
A3: Yes, RAFT polymerization is an excellent method for synthesizing block copolymers containing PHFBA with well-controlled molecular weights and low polydispersity. For instance, a poly(acrylic acid) macro-RAFT agent can be chain-extended with 2,2,3,4,4,4-Hexafluorobutyl acrylate (B77674) (HFBA) to form amphiphilic block copolymers.[2]
Troubleshooting Guide
Problem 1: The molecular weight of my PHFBA is much higher than predicted, and the polydispersity is broad.
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Possible Cause 1 (Conventional Polymerization): The concentration of your chain transfer agent (CTA) may be too low, or the chosen CTA may be inefficient for this monomer.
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Possible Cause 2 (RAFT Polymerization): The RAFT agent may have partially degraded, or there might be impurities in your monomer or solvent that are inhibiting the RAFT process.
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Solution: Ensure your RAFT agent is pure and has been stored correctly. Purify the HFBA monomer and solvent before use to remove any inhibitors or impurities.
-
-
Possible Cause 3 (All Methods): The polymerization temperature may be too high, leading to an increased rate of termination reactions.
-
Solution: Lower the reaction temperature to favor propagation over termination.
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Problem 2: My RAFT polymerization of HFBA has a low monomer conversion.
-
Possible Cause 1: The pH of the reaction medium (in emulsion or aqueous polymerization) may not be optimal. For RAFT polymerization of HFBA using a poly(acrylic acid) macro-RAFT agent, the conversion is pH-dependent.[2]
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Solution: Adjust the pH of your reaction mixture. For the PAA-macro-RAFT system, increasing the pH can lead to higher conversion.[2]
-
-
Possible Cause 2: An inappropriate RAFT agent is being used for the acrylate monomer.
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Solution: Ensure the RAFT agent is suitable for "more-activated" monomers like acrylates. Dithioesters and trithiocarbonates are generally effective.[8]
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Problem 3: I am observing a bimodal molecular weight distribution in my GPC results.
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Possible Cause: This often indicates the presence of a secondary initiation mechanism or the inefficient initiation from your desired initiator or macroinitiator. In RAFT polymerization, this can occur if the initial RAFT agent is not fully consumed before significant chain propagation.
-
Solution: Ensure that your initiator is appropriate for the chosen polymerization technique and that the reaction conditions favor controlled initiation. In RAFT, consider adjusting the initiator-to-RAFT agent ratio.
-
Experimental Protocols
Protocol 1: Controlled Molecular Weight Synthesis of PHFBA via RAFT Polymerization
This protocol is adapted from methodologies described for the RAFT polymerization of acrylates.[2]
Materials:
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This compound (HFBA), inhibitor removed
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RAFT agent (e.g., 4-cyanopentanoic acid dithiobenzoate, CPDTB)
-
Initiator (e.g., Azobisisobutyronitrile, AIBN)
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Anhydrous solvent (e.g., 1,4-dioxane (B91453) or toluene)
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Nitrogen or Argon gas for deoxygenation
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Schlenk flask and magnetic stirrer
Procedure:
-
Preparation: In a Schlenk flask, dissolve the desired amounts of HFBA monomer, RAFT agent (CPDTB), and initiator (AIBN) in the anhydrous solvent. The molar ratio of [Monomer]:[RAFT Agent]:[Initiator] will determine the target molecular weight.
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Deoxygenation: Subject the reaction mixture to three freeze-pump-thaw cycles to remove dissolved oxygen.
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Polymerization: Place the flask in a preheated oil bath at the desired temperature (e.g., 70 °C) and stir.
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Monitoring: Periodically take samples via a degassed syringe to monitor monomer conversion and molecular weight evolution by techniques such as ¹H NMR and Gel Permeation Chromatography (GPC).
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Termination: Once the desired conversion is reached, terminate the polymerization by cooling the reaction mixture to room temperature and exposing it to air.
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Purification: Precipitate the polymer in a non-solvent (e.g., cold methanol (B129727) or hexane), filter, and dry under vacuum to a constant weight.
Quantitative Data
The target degree of polymerization (DP) and molecular weight (Mn) can be estimated using the following formula:
DP = ([Monomer]₀ / [RAFT Agent]₀) × Conversion Mn,theoretical = (DP × MWmonomer) + MWRAFT Agent
Table 1: Example of Varying Molecular Weight by Adjusting the Monomer to RAFT Agent Ratio
| [HFBA]:[CPDTB] Ratio | Target DP (at 100% conversion) | Theoretical Mn ( g/mol ) |
| 50:1 | 50 | 12,205 |
| 100:1 | 100 | 24,011 |
| 200:1 | 200 | 47,622 |
Note: MW of HFBA is 236.11 g/mol and MW of CPDTB is 279.38 g/mol .
Visualizations
Experimental Workflow for RAFT Polymerization of PHFBA
References
- 1. Novel tri-block copolymers of poly(acrylic acid)-b-poly(2,2,3,3,4,4,4-hexafluorobutyl acrylate)-b-poly(acrylic acid) prepared via two-step RAFT emulsion polymerization - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. mdpi.com [mdpi.com]
- 3. Novel tri-block copolymers of poly(acrylic acid)-b-poly(2,2,3,3,4,4,4-hexafluorobutyl acrylate)-b-poly(acrylic acid) prepared via two-step RAFT emulsion polymerization - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. Chain transfer agentsï½SAKAI CHEMICAL INDUSTRY CO., LTD. [sco-sakai-chem.com]
- 7. researchgate.net [researchgate.net]
- 8. Universal (Switchable) RAFT Agents for Well-Defined Block Copolymers [sigmaaldrich.com]
troubleshooting inconsistent results in 2,2,3,4,4,4-Hexafluorobutyl acrylate experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2,2,3,4,4,4-Hexafluorobutyl acrylate (B77674) (HFBA).
Frequently Asked Questions (FAQs)
Q1: What is 2,2,3,4,4,4-Hexafluorobutyl acrylate (HFBA) and what are its common applications?
A1: this compound (HFBA) is a fluorinated acrylic monomer. It is used in the synthesis of high-performance fluoropolymers with applications in:
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High-weather resistance exterior paints.
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Anti-fouling and self-cleaning coatings.[1]
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Core and cladding materials for optical fibers.[1]
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Contact lenses.[1]
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Charge control agents for toners.[1]
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Materials for fabric, leather, glass, paper, and wood protection.[1]
Q2: What are the key physical and chemical properties of HFBA?
A2: The table below summarizes the key properties of this compound.
| Property | Value |
| Molecular Formula | C₇H₆F₆O₂ |
| Molecular Weight | 236.11 g/mol [2] |
| Appearance | Colorless, transparent liquid[1] |
| Density | 1.389 g/mL at 25 °C[2] |
| Boiling Point | 40-43 °C at 8 mmHg[2] |
| Refractive Index | n20/D 1.352[2] |
| Flash Point | 60 °C (closed cup)[1][3] |
| Storage Temperature | 2-8°C[2][3] |
Q3: What safety precautions should be taken when handling HFBA?
A3: HFBA is a flammable liquid and can cause skin, eye, and respiratory irritation.[3] Always consult the Safety Data Sheet (SDS) before use. General safety precautions include:
-
Working in a well-ventilated area.
-
Wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
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Keeping the monomer away from heat, sparks, and open flames.[3]
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Storing the monomer in a tightly closed container in a cool, dry place.[2][3]
Troubleshooting Polymerization of HFBA
This section addresses common issues encountered during the polymerization of HFBA.
Issue 1: Low or No Monomer Conversion
Q: My HFBA polymerization is showing very low or no conversion. What are the possible causes and how can I troubleshoot this?
A: Low or no conversion in HFBA polymerization can be attributed to several factors. A systematic approach to troubleshooting is recommended.
Troubleshooting Workflow for Low/No Conversion
Caption: A step-by-step workflow for troubleshooting low or no conversion in HFBA polymerization.
Possible Causes and Solutions:
| Cause | Troubleshooting Steps | Explanation |
| Presence of Inhibitor | 1. Verify that the inhibitor (e.g., MEHQ, 4-tert-butylcatechol) has been removed.[3] 2. If not, purify the monomer using an appropriate method (see Experimental Protocol 1).[4][5] | Inhibitors are added to prevent spontaneous polymerization during storage and will scavenge the free radicals generated by the initiator, thus preventing polymerization.[5][6] |
| Oxygen Inhibition | 1. Ensure the reaction mixture was thoroughly deoxygenated (e.g., by purging with an inert gas like nitrogen or argon, or by freeze-pump-thaw cycles).[7] 2. Maintain a positive pressure of inert gas throughout the reaction. | Dissolved oxygen is a potent inhibitor of free-radical polymerization as it reacts with initiating and propagating radicals to form stable, non-propagating peroxy radicals.[7] |
| Ineffective Initiation | 1. Initiator Purity: Ensure the initiator has not degraded. If necessary, recrystallize the initiator.[8] 2. Initiator Concentration: The initiator concentration may be too low to overcome trace inhibitors. Incrementally increase the initiator concentration.[8] 3. Reaction Temperature: Verify that the reaction temperature is appropriate for the chosen initiator's half-life. For thermal initiators like AIBN, temperatures are typically above 65°C.[8] | The rate of radical generation is dependent on the initiator's purity, concentration, and the reaction temperature. Insufficient radical generation will lead to poor or no initiation. |
| Monomer or Solvent Impurities | 1. Use high-purity monomer and solvents. 2. If necessary, purify the monomer by passing it through a column of basic alumina (B75360) or by vacuum distillation.[4][5] | Impurities can act as chain transfer agents or inhibitors, leading to low conversion and/or low molecular weight polymer. |
Issue 2: Inconsistent Molecular Weight and High Polydispersity
Q: The molecular weight of my poly(HFBA) is inconsistent between batches, and the polydispersity index (PDI) is high. How can I achieve better control?
A: Inconsistent molecular weight and high PDI are often due to poor control over the polymerization process. For better control, consider using a controlled radical polymerization technique like RAFT.
Troubleshooting Workflow for Poor Molecular Weight Control
Caption: A workflow for troubleshooting inconsistent molecular weight and high PDI in HFBA polymerization.
Factors Affecting Molecular Weight and PDI:
| Factor | Effect on Molecular Weight and PDI | Recommendations |
| Initiator Concentration | Higher initiator concentration generally leads to lower molecular weight and can sometimes broaden the PDI.[9][10] | Carefully control the initiator concentration. For a target molecular weight, the monomer-to-initiator ratio is a key parameter. |
| Reaction Temperature | Higher temperatures can increase the rate of termination reactions, potentially leading to lower molecular weight and a broader PDI. | Maintain a stable and optimized reaction temperature. |
| Chain Transfer Reactions | Chain transfer to monomer, solvent, or impurities can lower the molecular weight and increase the PDI. | Use purified reagents and choose a solvent with a low chain transfer constant. |
| Polymerization Method | Conventional free-radical polymerization offers limited control over molecular weight and PDI. | For well-defined polymers with low PDI, use a controlled radical polymerization technique like Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization.[11][12] |
Experimental Protocols
Protocol 1: Inhibitor Removal from HFBA Monomer
This protocol describes the removal of phenolic inhibitors (e.g., MEHQ) using a basic alumina column.[4][5]
Materials:
-
HFBA monomer containing inhibitor
-
Basic alumina (activated, Brockmann I)
-
Glass chromatography column
-
Clean, dry collection flask (e.g., Schlenk flask)
Procedure:
-
Column Preparation: Pack a glass chromatography column with basic alumina. A general guideline is to use approximately 10g of alumina per 100 mL of monomer.
-
Elution: Gently pour the HFBA monomer onto the top of the alumina column.
-
Collection: Allow the monomer to pass through the column under gravity. Collect the purified, inhibitor-free monomer in a clean, dry flask.
-
Storage: The purified monomer should be used immediately. For short-term storage, keep it in a sealed flask under an inert atmosphere (e.g., nitrogen or argon) at a low temperature (e.g., 2-8°C) to prevent premature polymerization.
Protocol 2: Synthesis of Poly(HFBA) via RAFT Polymerization
This protocol is adapted from a procedure for the synthesis of a poly(acrylic acid)-b-poly(hexafluorobutyl acrylate) block copolymer and focuses on the polymerization of the HFBA block.[11]
Materials:
-
Purified HFBA monomer (inhibitor-free)
-
Macro-RAFT agent (e.g., PAA-RAFT)
-
Radical initiator (e.g., AIBN)
-
Solvent (e.g., deionized water with pH adjustment, or an organic solvent like ethanol)
-
Reaction flask (e.g., Schlenk flask)
-
Magnetic stirrer and stir bar
-
Constant temperature bath
Procedure:
-
Reaction Setup: In a reaction flask, dissolve the macro-RAFT agent and any other necessary reagents (e.g., NaOH for pH adjustment in aqueous systems) in the chosen solvent.
-
Monomer Addition: Add the purified HFBA monomer to the reaction mixture.
-
Deoxygenation: De-gas the mixture by purging with an inert gas (e.g., nitrogen or argon) for at least 30 minutes or by performing at least three freeze-pump-thaw cycles.
-
Initiation: If not already present, add the initiator. Then, immerse the flask in a preheated constant temperature bath to start the polymerization.
-
Polymerization: Allow the reaction to proceed for the desired time, maintaining the temperature and inert atmosphere.
-
Termination: To stop the polymerization, cool the reaction mixture to room temperature and expose it to air.
-
Purification: Precipitate the polymer in a suitable non-solvent (e.g., methanol (B129727) or hexane), filter, and dry under vacuum.
Data Presentation
Table 1: Typical Reaction Conditions for RAFT Emulsion Polymerization of HFBA
This table is based on data for the synthesis of PAA-b-PHFBA block copolymers and highlights the effect of pH on the polymerization.[11][13]
| Latex ID | pH | HFBA Conversion (%) | Mₙ ( g/mol ) | PDI (Mₙ/Mₙ) |
| 1 | 3.0 | 25.3 | 7,800 | 1.29 |
| 2 | 4.0 | 50.1 | 13,500 | 1.25 |
| 3 | 5.0 | 75.2 | 19,600 | 1.21 |
| 4 | 6.0 | 85.3 | 22,100 | 1.19 |
| 5 | 7.0 | 92.1 | 24,000 | 1.18 |
*Mₙ (number-average molecular weight) and PDI (polydispersity index) were determined by Gel Permeation Chromatography (GPC).
Table 2: Analytical Characterization of Poly(HFBA)
This table provides typical data obtained from the characterization of poly(HFBA) synthesized by RAFT polymerization.
| Technique | Parameter | Typical Result | Reference |
| ¹H-NMR | Chemical Shift (δ) | 5.98 ppm (CF₃CH FCF₂CH₂–), 4.55 ppm (CF₃CHFCF₂CH ₂–) | [14] |
| ¹⁹F-NMR | Chemical Shift (δ) | -75 ppm (CF ₃), -130 ppm (CF ₂), -210 ppm (CF ) | [14] |
| GPC | Mₙ ( g/mol ) | Varies with reaction conditions (e.g., 5,000 - 50,000 g/mol ) | [11][13] |
| GPC | PDI | Typically < 1.3 for controlled polymerizations | [11][13] |
Visualization of Experimental Workflows
General Workflow for Free-Radical Polymerization of HFBA
Caption: A generalized workflow for the free-radical polymerization of HFBA.
This technical support guide is intended to assist researchers in troubleshooting common issues in HFBA experiments. For specific applications, further optimization of the described protocols may be necessary.
References
- 1. jamorin.com [jamorin.com]
- 2. chemwhat.com [chemwhat.com]
- 3. This compound 95 54052-90-3 [sigmaaldrich.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. echemi.com [echemi.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. RAFT-Mediated Polymerization-Induced Self-Assembly of Poly(Acrylic Acid)-b-Poly(Hexafluorobutyl Acrylate): Effect of the pH on the Synthesis of Self-Stabilized Particles - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Using RAFT Polymerization Methodologies to Create Branched and Nanogel-Type Copolymers - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 14. researchgate.net [researchgate.net]
Technical Support Center: Synthesis of 2,2,3,4,4,4-Hexafluorobutyl Acrylate (HFBA) Copolymers
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the synthesis of 2,2,3,4,4,4-Hexafluorobutyl acrylate (B77674) (HFBA) copolymers.
Troubleshooting Guides
This section addresses common issues encountered during the synthesis of HFBA copolymers, particularly when using controlled radical polymerization techniques such as RAFT and ATRP.
Issue 1: Slow or No Polymerization
Question: My polymerization of HFBA is extremely slow or fails to initiate. What are the possible causes and solutions?
Answer:
A slow or non-existent polymerization can be attributed to several factors, primarily related to impurities or suboptimal reaction conditions.
| Possible Cause | Suggested Solution |
| Presence of Inhibitor | The HFBA monomer is typically supplied with an inhibitor (e.g., hydroquinone (B1673460) or MEHQ) to prevent spontaneous polymerization during storage.[1] This inhibitor must be removed before use, as it will scavenge the initiating radicals.[1] Solution: Pass the monomer through a column of basic alumina (B75360) or perform a caustic wash with NaOH solution followed by drying.[1][2] |
| Dissolved Oxygen | Oxygen is a potent radical scavenger and can significantly inhibit or retard radical polymerization.[3] Solution: Thoroughly degas the reaction mixture by purging with an inert gas (e.g., argon or nitrogen) for an extended period or by using freeze-pump-thaw cycles.[3] |
| Inefficient Initiator | The chosen initiator may not be suitable for the reaction temperature, leading to a slow decomposition rate and consequently, a slow initiation of the polymerization.[3][4] Solution: Ensure the initiator is appropriate for the desired reaction temperature. For example, AIBN is commonly used at temperatures between 60-80 °C.[3] If a lower reaction temperature is required, consider using an initiator with a lower decomposition temperature. |
| Low Initiator Concentration | An insufficient amount of initiator may not generate enough radicals to overcome the effects of residual inhibitors or impurities.[2] Solution: While maintaining a suitable ratio for controlled polymerization, ensure the initiator concentration is adequate. In some cases, a slightly higher initiator concentration can overcome inhibition.[4] |
| Inappropriate RAFT Agent or ATRP Catalyst/Ligand | The choice of RAFT agent or ATRP catalyst system is crucial for the specific monomer being polymerized. An incompatible system will lead to poor control and potentially slow polymerization. Solution: For RAFT, ensure the chain transfer agent (CTA) is suitable for acrylates. For ATRP, the ligand and copper source must be appropriate for acrylate polymerization. Consult literature for recommended systems for fluoroacrylates. |
Issue 2: High Polydispersity Index (PDI)
Question: My resulting HFBA copolymer has a broad molecular weight distribution (high PDI). How can I achieve better control?
Answer:
A high PDI in a controlled radical polymerization indicates a loss of "living" character. This can be caused by several factors that lead to irreversible termination reactions or inefficient chain control.
| Possible Cause | Suggested Solution |
| High Initiator Concentration | An excessive concentration of initiator relative to the RAFT agent or ATRP initiator can lead to a higher rate of conventional free-radical polymerization, resulting in "dead" polymer chains and a broader PDI.[3] Solution: Decrease the initiator concentration relative to the RAFT agent or ATRP initiator. A higher [CTA]/[Initiator] or [Initiator]/[Catalyst] ratio generally leads to better control. |
| High Polymerization Temperature | Elevated temperatures can increase the rate of side reactions, such as termination and chain transfer, which compromise the "living" nature of the polymerization.[3] Solution: Consider lowering the reaction temperature. This may require selecting an initiator that is effective at the lower temperature. |
| Inappropriate RAFT Agent Transfer Constant | If the transfer constant of the RAFT agent is too low for the HFBA monomer, the chain transfer process will be inefficient, leading to poor control over the polymer growth. Solution: Select a RAFT agent with a higher transfer constant that is known to be effective for acrylate polymerization. Trithiocarbonates are often a good choice for acrylates.[3] |
| High Monomer Conversion | Pushing the polymerization to very high conversions can sometimes lead to a loss of control and a broadening of the PDI due to the increased probability of side reactions as the monomer concentration decreases. Solution: Consider stopping the polymerization at a moderate conversion (e.g., 50-70%) to maintain better control over the molecular weight distribution. |
| Chain Transfer Reactions | Chain transfer to solvent, monomer, or polymer can occur, leading to the formation of new polymer chains with different lengths and increasing the PDI.[5] Fluorinated monomers can sometimes exhibit different chain transfer tendencies. Solution: Choose a solvent with a low chain transfer constant. If chain transfer to monomer or polymer is suspected, adjusting the monomer concentration or reaction temperature may help. |
Issue 3: Gel Formation
Question: My polymerization reaction mixture turned into a gel. What caused this and how can I prevent it?
Answer:
Gel formation, or cross-linking, is a result of uncontrolled chain-chain coupling reactions.
| Possible Cause | Suggested Solution |
| High Polymerization Temperature | High temperatures can significantly increase the rate of termination by combination, which can lead to branching and eventually gelation, especially at high monomer concentrations. Solution: Lower the reaction temperature. |
| High Monomer Conversion in Bulk Polymerization | At high conversions in bulk polymerization, the viscosity of the reaction mixture increases dramatically (the Trommsdorff-Norrish effect), which slows down termination reactions and can lead to a rapid, uncontrolled polymerization and gelation. Solution: Perform the polymerization in solution to maintain a lower viscosity. If bulk polymerization is necessary, stop the reaction at a lower conversion. |
| Dimerization or Side Reactions of Comonomer | Some comonomers may have a tendency to undergo side reactions that can lead to cross-linking. Solution: Ensure the purity of the comonomer and investigate its potential for side reactions under the chosen polymerization conditions. |
Frequently Asked Questions (FAQs)
Q1: What are the typical reactivity ratios for HFBA with common comonomers?
A1: Finding a comprehensive set of reactivity ratios for 2,2,3,4,4,4-Hexafluorobutyl acrylate (HFBA) is challenging. However, data for a structurally similar monomer, 2,2,3,3,4,4,4-heptafluorobutyl acrylate (also abbreviated as HFBA in some literature), can provide a useful reference. In a RAFT copolymerization with butyl acrylate (BA), the reactivity ratios were reported as rHFBA = 0.65 and rBA = 0.83.[6] This suggests a tendency towards random copolymerization. For copolymerization of butyl methacrylate (B99206) (BMA) and 2-hydroxyethyl acrylate (HEA) via ATRP, reactivity ratios were found to be different under bulk and confined conditions, highlighting the influence of the reaction environment.[7]
| Comonomer System (by analogy) | r1 (Fluoroacrylate) | r2 (Comonomer) | Polymerization Type |
| Heptafluorobutyl acrylate / Butyl acrylate | 0.65 | 0.83 | RAFT |
It is crucial to determine the reactivity ratios experimentally for your specific system and conditions for accurate copolymer composition control.
Q2: Can the ester group of the HFBA monomer or polymer hydrolyze during synthesis?
A2: Yes, the ester group in fluoroacrylates can be susceptible to hydrolysis, particularly under alkaline conditions.[4][6] While this is less of a concern during a typical organic-solvent-based polymerization, it can be a significant side reaction in emulsion or aqueous-based systems, or during post-polymerization processing if basic conditions are used.[4][6] Hydrolysis of the ester side group will lead to the formation of a carboxylic acid group, altering the polymer's properties.[4][6]
Q3: How does the initiator concentration affect the molecular weight of the final HFBA copolymer?
A3: In a controlled radical polymerization like RAFT or ATRP, the number-average molecular weight (Mn) is primarily determined by the ratio of the moles of monomer consumed to the moles of the chain transfer agent (for RAFT) or initiator (for ATRP), and the fractional conversion.[8] However, the concentration of the free-radical initiator still plays a role. A higher initiator concentration can lead to a greater number of "dead" polymer chains initiated through conventional free-radical polymerization, which can lower the overall average molecular weight and broaden the molecular weight distribution.[3][5]
Q4: What is a suitable temperature range for the synthesis of HFBA copolymers?
A4: The optimal temperature depends on the chosen polymerization method and initiator. For conventional free-radical polymerization using an azo initiator like AIBN, temperatures typically range from 60°C to 80°C.[3] For controlled radical polymerizations, the temperature should be selected to ensure an appropriate rate of initiator decomposition and efficient activation/deactivation cycles of the growing polymer chains, while minimizing side reactions. High temperatures can negatively impact the "living" character of the polymerization.[3] It has been shown that for the copolymerization of butyl acrylate and styrene, temperature can significantly affect the reactivity ratio of butyl acrylate.[1]
Experimental Protocols
Protocol 1: RAFT Emulsion Polymerization of HFBA with Acrylic Acid (to form PAA-b-PHFBA block copolymer)
This protocol is adapted from a published procedure for the synthesis of poly(acrylic acid)-b-poly(hexafluorobutyl acrylate) block copolymers via RAFT-mediated polymerization-induced self-assembly (PISA).[2]
1. Synthesis of Poly(acrylic acid) Macro-RAFT Agent:
-
A poly(acrylic acid) (PAA) macro-RAFT agent is first synthesized by RAFT polymerization of acrylic acid in ethanol (B145695) using S-1-dodecyl-S′-(α,α′-dimethyl-α″-acetic acid) trithiocarbonate (B1256668) (DDMAT) as the chain transfer agent.
2. RAFT Emulsion Polymerization of HFBA:
-
In a typical procedure, dissolve the PAA macro-RAFT agent and sodium hydroxide (B78521) in deionized water in a flask.
-
Add the this compound (HFBA) monomer to the aqueous solution and stir at room temperature for 30 minutes.
-
Add an aqueous solution of the initiator, 4,4'-azobis(4-cyanopentanoic acid) (ACPA), which has been neutralized.
-
The reaction mixture is then heated to the desired temperature (e.g., 70 °C) to initiate polymerization.
| Reagent | Example Amount | Moles |
| PAA27-RAFT | 240.5 mg | 0.10 mmol |
| NaOH | 210.1 mg | 5.25 mmol |
| Deionized Water | 6.01 mL | - |
| HFBA | 529.1 mg | 2.24 mmol |
| ACPA solution (1.20 M) | 1 mL | - |
Note: The amounts are indicative and should be adjusted based on the desired molecular weight and block lengths.
Protocol 2: General Procedure for ATRP of Acrylates
This is a general guideline for the ATRP of acrylate monomers and can be adapted for HFBA copolymerization.[9]
1. Materials and Purification:
-
Acrylate monomers (including HFBA and comonomers) should be purified by passing through a column of basic alumina to remove inhibitors.[10]
-
The copper catalyst (e.g., CuBr) should be purified if necessary.
-
Solvents should be anhydrous and deoxygenated.
2. Reaction Setup:
-
A Schlenk flask is charged with the copper catalyst (e.g., CuBr) and a stir bar.
-
The flask is sealed and purged with an inert gas (e.g., nitrogen or argon).
-
The deoxygenated solvent, ligand (e.g., PMDETA), and monomers are added via syringe.
-
An initial sample can be taken to determine the initial monomer concentration by GC or NMR.
3. Polymerization:
-
The initiator (e.g., ethyl 2-bromoisobutyrate) is added via syringe to start the polymerization.
-
The flask is placed in a thermostated oil bath at the desired reaction temperature.
-
Samples can be taken periodically to monitor monomer conversion and molecular weight evolution.
4. Termination and Purification:
-
The polymerization is terminated by cooling the reaction mixture and exposing it to air.
-
The reaction mixture is diluted with a suitable solvent (e.g., THF) and passed through a column of neutral alumina to remove the copper catalyst.
-
The polymer is then isolated by precipitation in a non-solvent (e.g., methanol (B129727) or hexane) and dried under vacuum.
Visualizations
Experimental Workflow for RAFT Polymerization
Caption: Workflow for RAFT synthesis of HFBA copolymers.
Troubleshooting Logic for High Polydispersity
Caption: Troubleshooting high PDI in HFBA copolymer synthesis.
Signaling Pathway Analogy for Controlled Polymerization
Caption: Analogy of controlled radical polymerization process.
References
- 1. cpsm.kpi.ua [cpsm.kpi.ua]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. files01.core.ac.uk [files01.core.ac.uk]
- 5. Solved Effect of initiator concentration on number average | Chegg.com [chegg.com]
- 6. researchgate.net [researchgate.net]
- 7. softmatter.quimica.unlp.edu.ar [softmatter.quimica.unlp.edu.ar]
- 8. boronmolecular.com [boronmolecular.com]
- 9. Acrylates - Matyjaszewski Polymer Group - Carnegie Mellon University [cmu.edu]
- 10. polymer.chem.cmu.edu [polymer.chem.cmu.edu]
Technical Support Center: Enhancing the Self-Cleaning Properties of Fluoropolymer Coatings
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working to enhance the self-cleaning properties of fluoropolymer-based coatings.
Frequently Asked Questions (FAQs)
Q1: What are the fundamental principles behind a self-cleaning coating?
A1: Self-cleaning coatings primarily operate on two principles: superhydrophobicity and photocatalysis.
-
Superhydrophobicity: These surfaces exhibit extreme water repellency, with water contact angles exceeding 150° and low sliding angles.[1][2] This "lotus effect" allows water droplets to roll off the surface easily, picking up dirt and contaminants along the way.[1] This property is achieved through a combination of low surface energy materials (like fluoropolymers) and a hierarchical micro/nanostructure on the surface.[3]
-
Photocatalysis: These coatings incorporate a semiconductor material, typically titanium dioxide (TiO₂), which, when exposed to UV light, generates highly reactive oxygen species.[4][5] These species can decompose organic dirt, pollutants, and even microorganisms on the coating's surface.[4]
Q2: What is the role of Heptafluorobutyric acid (HFBA) in self-cleaning coatings?
A2: While "HFBA coatings" are not a standard standalone category, Heptafluorobutyric acid (HFBA) and similar perfluorinated compounds are valuable as precursors or building blocks for creating fluoropolymers with low surface energy. For instance, fluorinated acrylates derived from such compounds can be used in plasma polymerization to create hydrophobic thin films.[4] These resulting fluoropolymer surfaces are key to achieving the hydrophobicity required for self-cleaning properties.
Q3: How does surface roughness influence the self-cleaning properties of a coating?
A3: Surface roughness is a critical factor in achieving superhydrophobicity. The effect of roughness on wetting is generally described by two models:
-
Wenzel State: The liquid completely penetrates the rough structures of the surface. In this state, roughness enhances the inherent wettability of the material (a hydrophilic surface becomes more hydrophilic, and a hydrophobic surface becomes more hydrophobic).
-
Cassie-Baxter State: The liquid is suspended on top of the rough structures, trapping air pockets underneath. This composite interface (solid-liquid-air) leads to very high water contact angles and low sliding angles, which is the desired state for self-cleaning applications.[6]
Hierarchical structures with both micro- and nanoscale roughness are particularly effective at creating a stable Cassie-Baxter state.[7]
Q4: Can a coating be both superhydrophobic and photocatalytic?
A4: Yes, creating composite coatings that combine the benefits of both superhydrophobicity and photocatalysis is an active area of research. This can be achieved by incorporating photocatalytic nanoparticles (like TiO₂) into a superhydrophobic fluoropolymer matrix. However, a challenge lies in the fact that photocatalysis can sometimes degrade the organic fluoropolymer binder over time. Careful design of the coating's structure and composition is necessary to ensure both functions work synergistically and the coating remains durable.
Troubleshooting Guides
Issue 1: Poor Hydrophobicity or High Water Adhesion
| Question | Possible Causes | Suggested Solutions |
| Why is the water contact angle on my coating lower than expected? | 1. Incomplete Surface Coverage: The fluoropolymer coating may not have uniformly covered the substrate. 2. Contamination: The surface may be contaminated with hydrophilic substances. 3. Incorrect Curing: The coating may not have been properly cured, leading to a suboptimal surface chemistry. 4. Low Surface Roughness: The underlying substrate may be too smooth to support a superhydrophobic state. | 1. Optimize the coating application method (e.g., spin coating, spray coating) to ensure a uniform layer. 2. Ensure the substrate is thoroughly cleaned before coating and handle the coated samples in a clean environment.[8][9] 3. Review and optimize the curing temperature and time according to the coating manufacturer's specifications. 4. Introduce surface roughness through techniques like chemical etching, sandblasting, or laser patterning before applying the fluoropolymer coating.[10] |
| Why do water droplets stick to the surface even with a high contact angle (high contact angle hysteresis)? | 1. Wenzel State Wetting: The water may be partially penetrating the surface texture, causing pinning. 2. Surface Defects: Scratches or imperfections on the surface can act as pinning sites for water droplets. 3. Inappropriate Roughness Scale: The scale of the surface roughness may not be optimal for repelling water droplets. | 1. Modify the surface topography to create a more stable Cassie-Baxter state, for example, by introducing a hierarchical (dual-scale) roughness. 2. Handle the coated substrates carefully to avoid mechanical damage. Inspect the surface for defects using microscopy. 3. Experiment with different methods of creating surface roughness to find a more effective micro- and nanostructure. |
Issue 2: Poor Self-Cleaning Performance
| Question | Possible Causes | Suggested Solutions |
| Why doesn't my superhydrophobic coating effectively remove dust particles? | 1. High Particle Adhesion: The dust particles may have a strong adhesion to the surface that overcomes the force exerted by the rolling water droplet. 2. Particle Size and Type: Small or hydrophilic particles may be more difficult to remove.[11] 3. Insufficient Droplet Momentum: The water droplets may be too small or rolling too slowly to dislodge the particles. | 1. Further decrease the surface energy of the coating if possible. 2. The self-cleaning efficiency can be particle-dependent. Test with various types of contaminants to characterize the coating's performance.[11] 3. Increase the tilt angle of the surface to allow water droplets to gain more momentum. Use larger water droplets for testing. |
| Why is the photocatalytic activity of my TiO₂-containing coating low? | 1. Insufficient UV Exposure: The light source may not have the appropriate wavelength or intensity to activate the TiO₂. 2. TiO₂ Particles Covered by Polymer: The photocatalytic particles may be encapsulated within the fluoropolymer matrix, preventing them from coming into contact with pollutants and UV light. 3. Low Concentration of TiO₂: The amount of TiO₂ on the surface may be insufficient for effective photocatalysis. | 1. Ensure the use of a UV light source with a wavelength typically around 365 nm for anatase TiO₂.[4] 2. Design the coating so that TiO₂ nanoparticles are exposed on the surface. This can be achieved through techniques like layer-by-layer assembly or by controlling the phase separation during curing. 3. Increase the concentration of TiO₂ in the coating formulation, but be mindful that this can affect the coating's transparency and mechanical properties. |
Issue 3: Coating Durability and Stability
| Question | Possible Causes | Suggested Solutions |
| Why does the coating peel or delaminate from the substrate? | 1. Poor Substrate Preparation: The substrate surface was not properly cleaned or activated, leading to poor adhesion. 2. Incompatible Primer: The primer used (if any) is not compatible with the substrate or the topcoat. 3. High Internal Stress: Stress from the curing process or a mismatch in thermal expansion coefficients between the coating and the substrate can cause delamination. | 1. Implement a rigorous substrate cleaning protocol to remove all organic and inorganic contaminants. Consider surface activation techniques like plasma treatment or chemical etching to improve adhesion.[6][12] 2. Ensure the primer is specifically designed for the substrate and the fluoropolymer coating. 3. Optimize the curing process to minimize stress. Apply the coating in thinner layers. |
| Why do the self-cleaning properties degrade over time? | 1. Mechanical Abrasion: The delicate micro/nanostructure required for superhydrophobicity is susceptible to wear and abrasion.[2] 2. UV Degradation: Prolonged UV exposure can break down the fluoropolymer, especially in photocatalytic coatings. 3. Contamination: The surface can become fouled by oily substances that are not removed by water, masking the hydrophobic surface. | 1. Incorporate harder nanoparticles (e.g., silica, alumina) into the coating to improve mechanical robustness.[4] 2. Select more UV-stable fluoropolymers or incorporate UV stabilizers in the formulation. 3. For oily contamination, a photocatalytic component can help to break down the organic foulants over time. |
Data Presentation
Table 1: Comparison of Wettability Properties for Different Surface Modifications
| Surface Treatment | Water Contact Angle (°) | Sliding Angle (°) | Reference |
| Smooth Polished Aluminum | ~70° | - | |
| Aluminum + 1 Layer Fluorinated Silica | 137° ± 1° | > 90° | [13] |
| Aluminum + 3 Layers Fluorinated Silica | 152° ± 1° | < 5° | |
| PTFE Coating on Glass | 165.5° | 3.1° | [2] |
| Functionalized Silica on Elastomer | 135° ± 3° | 3° ± 1° | [14] |
Table 2: Photocatalytic Degradation of Methylene (B1212753) Blue with Doped TiO₂ Coatings
| Coating Type | Degradation after 240 min (UV light) | Degradation after 240 min (Visible light) | Reference |
| Undoped TiO₂ (powder) | 97% | - | [13] |
| Undoped TiO₂ on PP film | 85% | - | [13] |
| P-doped TiO₂ (powder) | - | 95% | [13] |
| P-doped TiO₂ on PP film | - | 63% | [13] |
| Low Cu-doped TiO₂ | High Activity | High Activity | [4] |
Experimental Protocols
Protocol 1: Measurement of Static Contact Angle and Sliding Angle
Objective: To quantify the wettability of the coated surface.
Materials and Equipment:
-
Contact angle goniometer with a tilting stage
-
High-precision syringe with a hydrophobic needle
-
Deionized water
-
Coated substrate
Procedure:
-
Sample Preparation: Place the coated substrate on the sample stage of the goniometer. Ensure the surface is clean and level.
-
Static Contact Angle Measurement: a. Dispense a small droplet of deionized water (typically 5-10 µL) onto the surface from the syringe. b. Slowly lower the syringe until the droplet touches the surface and then carefully retract the syringe. c. Use the goniometer's software to capture an image of the droplet. d. The software will analyze the droplet's profile and calculate the angle between the substrate surface and the tangent of the droplet at the three-phase contact point. e. Repeat the measurement at least five different locations on the surface and calculate the average.[14]
-
Sliding Angle Measurement: a. Place a water droplet of a specific volume (e.g., 10 µL) on the surface. b. Slowly and smoothly tilt the sample stage. c. Record the angle at which the droplet begins to roll off the surface. This is the sliding angle.[15] d. Repeat the measurement multiple times and average the results.
Protocol 2: Evaluation of Photocatalytic Self-Cleaning Activity
Objective: To assess the ability of the coating to degrade organic pollutants under UV irradiation.
Materials and Equipment:
-
UV lamp (e.g., 365 nm wavelength)[4]
-
Beaker or petri dish
-
Magnetic stirrer (optional)
-
Methylene blue (MB) solution of a known concentration (e.g., 0.01 mM)[4]
-
UV-Vis spectrophotometer
-
Coated substrate
Procedure:
-
Baseline Measurement: Measure the initial absorbance of the methylene blue solution at its maximum absorbance wavelength (around 664 nm) using the UV-Vis spectrophotometer.
-
Photocatalytic Reaction: a. Place the coated substrate in a beaker or petri dish containing a specific volume of the methylene blue solution (e.g., 10 mL).[4] b. Position the setup under the UV lamp at a fixed distance. c. Turn on the UV lamp to start the photocatalytic reaction. If using a beaker, gently stir the solution.[4]
-
Data Collection: a. At regular time intervals (e.g., every 30 minutes), take an aliquot of the solution and measure its absorbance using the spectrophotometer. b. Continue the experiment for a set duration (e.g., 240 minutes).[13]
-
Control Experiment: Repeat the experiment with an uncoated substrate or in the dark to measure the effects of photolysis and adsorption, respectively.
-
Data Analysis: a. Calculate the concentration of methylene blue at each time point using the Beer-Lambert law. b. Plot the degradation percentage of methylene blue versus time to evaluate the photocatalytic efficiency of the coating.
Mandatory Visualizations
References
- 1. mdpi.com [mdpi.com]
- 2. mdpi.com [mdpi.com]
- 3. A comprehensive review on self-cleaning glass surfaces: durability, mechanisms, and functional applications - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. acikerisim.selcuk.edu.tr [acikerisim.selcuk.edu.tr]
- 5. researchgate.net [researchgate.net]
- 6. Adhesion Strategies for Low Surface Energy Polymers [sesforce4.com]
- 7. Self-cleaning efficiency of artificial superhydrophobic surfaces - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Intelligent control of surface hydrophobicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Surface Modification of Polymers by Plasma Treatment for Appropriate Adhesion of Coatings - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Self-Healing of Biocompatible Superhydrophobic Coatings: The Interplay of the Size and Loading of Particles - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. harrickplasma.com [harrickplasma.com]
- 13. Fluorine Based Superhydrophobic Coatings [mdpi.com]
- 14. Stretchable Hydrophobic Surfaces and Self-Cleaning Applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. nti-nanofilm.com [nti-nanofilm.com]
Technical Support Center: 2,2,3,4,4,4-Hexafluorobutyl Acrylate (HFBA) Emulsions
This guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals working with 2,2,3,4,4,4-Hexafluorobutyl acrylate (B77674) (HFBA) emulsions. The information addresses common stability issues encountered during experimental work.
Section 1: Frequently Asked Questions (FAQs)
Q1: What are the common visual indicators of instability in my HFBA emulsion?
A1: Emulsion instability can manifest in several ways. The most common mechanisms include creaming (or sedimentation), flocculation, coalescence, and Ostwald ripening.[1] Visually, you might observe:
-
Creaming/Sedimentation: A layer of concentrated (or depleted) droplets forming at the top or bottom of the container. This is a reversible process caused by gravity.[1][2]
-
Flocculation: The formation of clumps or aggregates of droplets, which can lead to creaming or coalescence.[1]
-
Coalescence: An irreversible process where droplets merge to form larger ones, eventually leading to complete phase separation (breaking of the emulsion).[1][3]
-
Coagulum/Grit: Formation of solid polymer masses, indicating severe instability during polymerization.[4]
Q2: Why do HFBA emulsions seem less stable than standard (non-fluorinated) acrylate emulsions?
A2: The introduction of the hexafluorobutyl group increases the hydrophobicity and density of the monomer, which can pose challenges to stabilization in an aqueous medium. The stability of the emulsion and the conversion rate can decrease as the content of the fluorinated monomer increases.[5] The strong electron-withdrawing nature of the fluorine atoms can also affect the reactivity of the acrylate double bond, potentially influencing polymerization kinetics and particle formation.[6]
Q3: What are the most critical parameters to control during emulsion polymerization to ensure the stability of HFBA emulsions?
A3: Several factors significantly impact the stability of fluorinated acrylate emulsions. The key parameters to control are:
-
Monomer and Solid Content: Higher monomer concentrations can lead to agglomeration.[4] Stability is generally good when the theoretical solid content is below 30%.[7][8][9]
-
Emulsifier (Surfactant) Type and Concentration: This is critical for stabilizing the monomer droplets and the resulting polymer particles. The amount of emulsifier should be optimized, typically in the range of 4.0% to 8.0% of the total monomers.[5][7][9] Both anionic and non-ionic surfactants are often used in combination.[10]
-
Initiator Type and Concentration: The initiator concentration affects particle size and stability. An excessive amount can decrease centrifugal stability.[11] A typical concentration is around 0.6% to 2.0%.[5][7] Both oil-soluble and water-soluble initiators can be used, and their choice influences the locus of radical formation.[12]
-
Temperature and pH: Reaction temperature affects polymerization rate and stability. A common temperature for these systems is around 80°C.[7][9][11] The pH of the emulsion should also be controlled, as it can affect the charge and stability of particles, especially when using pH-sensitive surfactants or monomers.[13][14]
Section 2: Troubleshooting Guide
Q4: I am observing significant coagulum (solid polymer chunks) in my reactor. What is causing this and how can I fix it?
A4: Coagulum formation, or the agglomeration of polymer particles, is a common issue indicating poor colloidal stability.[4]
-
Potential Causes:
-
Inadequate Emulsifier: The surfactant concentration may be too low to sufficiently cover the surface of the growing polymer particles.
-
High Monomer Concentration: Droplets may be too close together, promoting coalescence.[4]
-
Insufficient Agitation: Poor mixing can lead to localized "hot spots" or areas of high monomer concentration.
-
High Electrolyte Concentration: Excessive initiator or other salts can compress the electrical double layer around particles, reducing electrostatic repulsion.[4]
-
Improper Initiator Addition: Too rapid addition of the initiator can create a high concentration of radicals, leading to uncontrolled polymerization and particle growth.[4]
-
-
Recommended Solutions:
-
Increase Emulsifier Concentration: Gradually increase the amount of surfactant. Using a combination of anionic and non-ionic surfactants can provide both electrostatic and steric stabilization.[10]
-
Optimize Monomer Feed: Use a semi-continuous feed method to keep the instantaneous monomer concentration low.[5][7]
-
Adjust Agitation Speed: Ensure the agitation is sufficient to maintain a homogeneous dispersion without being so vigorous that it induces shear-related coagulation.
-
Use Polymerizable Surfactants (Surfmers): These surfactants become covalently bound to the polymer particles, providing robust, long-term stability.[15]
-
Control Initiator Feed Rate: Add the initiator solution gradually over the course of the polymerization.[4]
-
Q5: My final emulsion shows creaming after storage. How can I improve its long-term stability?
A5: Creaming is a result of density differences between the dispersed (polymer) phase and the continuous (water) phase, governed by Stokes' Law.
-
Potential Causes:
-
Large Particle Size: Larger particles cream faster.
-
Low Viscosity of Continuous Phase: A less viscous medium allows particles to move more freely.
-
Significant Density Difference: The high density of fluorinated polymers exacerbates this issue.
-
-
Recommended Solutions:
-
Reduce Particle Size: Increase the emulsifier or initiator concentration to generate more, smaller particles.[16] Note that there is an optimal range; excessive initiator can sometimes lead to larger particles due to coagulation effects.[16]
-
Increase Continuous Phase Viscosity: Add a water-soluble thickening agent (e.g., hydroxyethyl (B10761427) cellulose, HEC) to the aqueous phase post-polymerization.
-
Ensure Narrow Particle Size Distribution: A uniform particle size helps prevent Ostwald ripening, where smaller particles dissolve and redeposit onto larger ones, leading to an overall increase in average particle size over time.[1]
-
Q6: The conversion of HFBA in my copolymerization is low. What steps can I take to improve it?
A6: Low monomer conversion can be due to several kinetic and formulation factors.
-
Potential Causes:
-
Inhibition: Impurities in the monomers or water (e.g., dissolved oxygen, inhibitors from the monomer) can scavenge free radicals.[4]
-
Low Initiator Efficiency: The initiator may be decomposing too slowly at the reaction temperature or may not be effective for the specific monomer system.
-
Poor Monomer Transport: The hydrophobic HFBA monomer may have difficulty migrating from droplets to the polymerization sites (micelles or polymer particles).
-
Low Reactivity: The C=C double bond in some fluorinated monomers can have lower reactivity compared to their non-fluorinated counterparts.[9]
-
-
Recommended Solutions:
-
Purify Monomers and Water: Pass monomers through an inhibitor removal column and use deoxygenated, deionized water. Purge the reactor with an inert gas (e.g., nitrogen, argon) before and during the reaction.[4]
-
Select an Appropriate Initiator System: Consider using a redox initiator system (e.g., potassium persulfate/sodium metabisulfite) which can generate radicals at lower temperatures and potentially higher rates.[17] Ensure the chosen initiator is suitable for the reaction temperature.
-
Use a Miniemulsion Polymerization Technique: This method uses high shear (e.g., ultrasonication) to create very fine, stable monomer droplets (50-500 nm). The polymerization then occurs within these droplets, overcoming transport limitations.[6]
-
Section 3: Data & Experimental Protocols
Quantitative Data Summary
The stability of fluorinated acrylate emulsions is highly dependent on the formulation. The following table summarizes optimal conditions found in literature studies.
| Parameter | Recommended Range | Observation on Stability | Citation(s) |
| Theoretical Solid Content | < 30% | Stability is significantly better at lower solid contents. | [7][8][9] |
| Emulsifier Amount | 4.0% - 8.0% (wt. % of monomer) | Increasing the amount of emulsifier enhances centrifugal stability. | [5][7][11] |
| Initiator Amount | 0.6% - 2.0% (wt. % of monomer) | Increasing initiator amount can decrease centrifugal stability. | [5][11] |
| Reaction Temperature | ~80 °C | Optimal temperature for balancing polymerization rate and stability. | [7][9][11] |
| HFBA Monomer Content | 7.0% - 15% (wt. % of total monomer) | Higher fluoromonomer content can decrease emulsion stability but improves water repellency of the final film. | [5][11] |
Experimental Protocols
Protocol 1: Semi-Continuous Seeded Emulsion Polymerization of HFBA
This protocol is a representative method for synthesizing a stable HFBA-containing polyacrylate latex.
-
Reactor Setup:
-
Equip a 500 mL four-necked flask with a mechanical stirrer, reflux condenser, nitrogen inlet, and a dropping funnel.
-
Place the flask in a thermostatically controlled water bath.
-
-
Initial Charge (Seed Formation):
-
Add a portion of deionized water, anionic emulsifier (e.g., sodium dodecyl sulfate, SDS), and non-ionic emulsifier (e.g., OP-10) to the flask.
-
Add a small amount of the monomer mixture (e.g., Methyl methacrylate (B99206) (MMA), Butyl acrylate (BA), and HFBA).
-
Purge the system with nitrogen for 30 minutes while stirring.
-
Heat the reactor to the target temperature (e.g., 80°C).
-
Add the initial initiator solution (e.g., potassium persulfate, KPS, dissolved in water) to form the seed latex. Allow to react for 30 minutes.
-
-
Pre-emulsion Preparation:
-
In a separate beaker, prepare a pre-emulsion by adding the remaining monomers, emulsifiers, and deionized water under vigorous stirring.
-
-
Polymerization:
-
Simultaneously and gradually feed the pre-emulsion and the remaining initiator solution into the reactor over a period of 3-4 hours.
-
Maintain constant stirring and temperature throughout the feed.
-
-
Post-Polymerization:
-
After the feeds are complete, maintain the reaction temperature for an additional 1-2 hours to ensure high monomer conversion.
-
Cool the reactor to room temperature.
-
Adjust the pH to 6-7 with a suitable base (e.g., ammonia (B1221849) solution).[13]
-
Filter the final emulsion through a 100-mesh screen to remove any coagulum.
-
Protocol 2: Characterization of Emulsion Stability
-
Centrifugal Stability Test:
-
Particle Size and Distribution Analysis:
-
Use Dynamic Light Scattering (DLS) to measure the hydrodynamic diameter (particle size) and Polydispersity Index (PDI).[18]
-
Dilute the emulsion sample with deionized water to an appropriate concentration for the instrument.
-
A low PDI value (typically < 0.1) indicates a narrow, uniform particle size distribution, which is desirable for stability.[16]
-
-
Zeta Potential Measurement:
-
Measure the zeta potential of the diluted emulsion using an electrophoretic mobility instrument.
-
A high absolute zeta potential value (e.g., > |30| mV) indicates strong electrostatic repulsion between particles, contributing to good colloidal stability.[19]
-
Section 4: Visual Guides & Workflows
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Emulsion Destabilization by Squeeze Flow - PMC [pmc.ncbi.nlm.nih.gov]
- 4. jinzongmachinery.com [jinzongmachinery.com]
- 5. researchgate.net [researchgate.net]
- 6. Fluoropolymer: A Review on Its Emulsion Preparation and Wettability to Solid-Liquid Interface - PMC [pmc.ncbi.nlm.nih.gov]
- 7. tandfonline.com [tandfonline.com]
- 8. tandfonline.com [tandfonline.com]
- 9. tandfonline.com [tandfonline.com]
- 10. sasoldcproducts.blob.core.windows.net [sasoldcproducts.blob.core.windows.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 15. researchgate.net [researchgate.net]
- 16. mdpi.com [mdpi.com]
- 17. researchgate.net [researchgate.net]
- 18. The Influence of Initiator Concentration on Selected Properties of Thermosensitive Poly(Acrylamide-co-2-Acrylamido-2-Methyl-1-Propanesulfonic Acid) Microparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Guide to the Purity Validation of 2,2,3,4,4,4-Hexafluorobutyl Acrylate by Gas Chromatography-Mass Spectrometry (GC-MS)
This guide provides a comprehensive overview of the validation of 2,2,3,4,4,4-Hexafluorobutyl acrylate (B77674) purity using Gas Chromatography-Mass Spectrometry (GC-MS), a powerful analytical technique for separating and identifying volatile and semi-volatile organic compounds.[1] The methodology detailed herein is designed for researchers, scientists, and professionals in drug development to ensure the quality and consistency of this critical monomer in their applications.
Introduction to 2,2,3,4,4,4-Hexafluorobutyl Acrylate and Purity Analysis
This compound (HFBA) is a fluorinated monomer utilized in the synthesis of specialty polymers with applications in coatings, optics, and biomaterials. The precise chemical structure of HFBA is depicted by the IUPAC name 2,2,3,4,4,4-hexafluorobutyl prop-2-enoate, with a molecular formula of C7H6F6O2 and a molecular weight of 236.11 g/mol .[2] Given its role in polymerization, the purity of HFBA is paramount, as impurities can significantly impact the physicochemical properties of the resulting polymers. GC-MS is an ideal technique for this purpose, offering both high separation efficiency and definitive identification of the main component and any potential impurities.[1]
Comparative Analytical Techniques
While GC-MS is a preferred method, other techniques can also be employed for the analysis of acrylate monomers. A comparison of these methods is presented below.
Table 1: Comparison of Analytical Techniques for Acrylate Purity
| Technique | Principle | Advantages | Disadvantages |
| GC-MS | Separation by gas chromatography based on volatility and polarity, followed by mass spectrometric detection and identification.[1] | High sensitivity and specificity, structural elucidation of impurities, well-established methods for similar compounds.[3][4] | Potential for on-column reactions with highly reactive fluoro-compounds, requires volatilization of the analyte.[5] |
| High-Performance Liquid Chromatography (HPLC) | Separation in a liquid mobile phase based on polarity, with UV or other detectors. | Suitable for non-volatile or thermally labile impurities, wide range of column chemistries available. | May have lower resolution for isomeric impurities compared to GC, MS detection can be more complex. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Provides detailed structural information based on the magnetic properties of atomic nuclei. | Quantitative (qNMR) without the need for a reference standard of the impurity, provides unambiguous structural information. | Lower sensitivity compared to MS, complex mixtures can lead to overlapping signals. |
| Pyrolysis-GC-MS (Py-GC/MS) | Thermal decomposition of the sample followed by GC-MS analysis of the fragments. | Excellent for identifying non-volatile or polymeric impurities and for the structural elucidation of fluorinated polymers.[6][7][8] | Destructive technique, data interpretation can be complex. |
GC-MS Validation Protocol for this compound Purity
The following section details the experimental protocol for the validation of an analytical method for determining the purity of HFBA by GC-MS.
Experimental Workflow
The overall workflow for the GC-MS analysis is depicted in the following diagram.
Caption: Workflow for the GC-MS Purity Analysis of HFBA.
Materials and Reagents
-
This compound (HFBA): Analytical standard (>99.5% purity) and test samples.
-
Solvent: Ethyl acetate (pesticide residue grade or equivalent).[3]
-
Inert Vials: 2 mL amber glass vials with PTFE-lined septa.
Instrumentation and Conditions
A gas chromatograph coupled to a mass spectrometer is required. The following conditions are a recommended starting point and may require optimization.
Table 2: GC-MS Instrumental Parameters
| Parameter | Recommended Setting |
| Gas Chromatograph | |
| Column | DB-WAX or SH-Stabilwax (30 m x 0.25 mm ID, 0.25 µm film thickness)[3][4] |
| Inlet Temperature | 250 °C |
| Injection Volume | 1 µL |
| Injection Mode | Split (e.g., 50:1) |
| Carrier Gas | Helium at a constant flow of 1.0 mL/min |
| Oven Program | 50 °C (hold 2 min), ramp at 15 °C/min to 240 °C (hold 5 min) |
| Mass Spectrometer | |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Source Temperature | 230 °C |
| Quadrupole Temp. | 150 °C |
| Scan Range | m/z 40-400 |
| Acquisition Mode | Full Scan |
Method Validation Parameters
The relationship and hierarchy of the validation parameters are illustrated below.
Caption: Logical Flow of Method Validation Parameters.
1. Specificity: The ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, and matrix components. This is demonstrated by the chromatographic separation of HFBA from all other observed peaks and confirmed by unique mass spectra.
2. Linearity and Range: A calibration curve should be prepared using the HFBA analytical standard over a concentration range of 1-200 ng/mL.[3] The linearity is assessed by the correlation coefficient (r²) of the calibration curve, which should be ≥ 0.995.[4]
3. Limit of Detection (LOD) and Limit of Quantitation (LOQ): These are determined from the calibration curve and signal-to-noise ratios. Typically, LOD is established at a signal-to-noise ratio of 3:1, and LOQ at 10:1.[4]
4. Accuracy: Accuracy is determined by spike recovery experiments. A known amount of HFBA standard is added to a sample of known concentration, and the recovery is calculated. The acceptance criterion for recovery is typically within 80-120%.
5. Precision:
-
Repeatability: Assessed by performing at least six replicate injections of the same sample and calculating the relative standard deviation (%RSD) of the peak areas. The %RSD should be ≤ 2%.
-
Intermediate Precision: Evaluated by performing the analysis on different days, with different analysts, or on different instruments and comparing the results.
Table 3: Summary of Validation Parameters and Acceptance Criteria
| Parameter | Measurement | Acceptance Criteria |
| Specificity | Peak resolution > 1.5, unique mass spectrum | No interference at the retention time of HFBA |
| Linearity | Correlation coefficient (r²) from calibration curve | r² ≥ 0.995[4] |
| Range | e.g., 1-200 ng/mL[3] | Linear response across the defined range |
| LOD | Signal-to-Noise Ratio ≈ 3 | Lowest concentration detected |
| LOQ | Signal-to-Noise Ratio ≈ 10 | Lowest concentration quantified with acceptable precision and accuracy |
| Accuracy | % Recovery of spiked sample | 80 - 120% |
| Precision (%RSD) | ||
| - Repeatability | %RSD of 6 replicate injections | ≤ 2% |
| - Intermediate Precision | %RSD across different conditions | ≤ 5% |
Potential Impurities
While a definitive list of impurities depends on the specific synthetic route, potential impurities in technical-grade acrylates may include:
-
Residual starting materials (e.g., hexafluorobutanol, acrylic acid).
-
By-products from synthesis (e.g., isomers, adducts).
-
Polymerization inhibitors (e.g., hydroquinone, MEHQ).
-
Oligomers or polymers of HFBA.
-
Water and residual solvents.
The mass spectrometer is crucial for the tentative identification of these unknown peaks by comparing their mass spectra against commercial libraries (e.g., NIST, Wiley).
Conclusion
The GC-MS method, when properly validated, provides a robust and reliable approach for determining the purity of this compound. The detailed protocol and validation parameters outlined in this guide serve as a comprehensive framework for establishing a high-quality analytical procedure. The specificity and sensitivity of GC-MS make it superior to other methods for this application, ensuring that the monomer meets the stringent quality requirements for its use in advanced material synthesis.
References
- 1. smithers.com [smithers.com]
- 2. This compound | C7H6F6O2 | CID 2774977 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. shimadzu.com [shimadzu.com]
- 4. [Determination of 9 residual acrylic monomers in acrylic resins by gas chromatography-mass spectrometry coupled with microwave assisted extraction] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. shimadzu.com [shimadzu.com]
- 7. Identification and quantification of fluorinated polymers in consumer products by combustion ion chromatography and pyrolysis-gas chromatography-mass ... - Environmental Science: Processes & Impacts (RSC Publishing) DOI:10.1039/D3EM00438D [pubs.rsc.org]
- 8. pubs.rsc.org [pubs.rsc.org]
comparative study of 2,2,3,4,4,4-Hexafluorobutyl acrylate and other fluoroacrylates
A Comparative Study of 2,2,3,4,4,4-Hexafluorobutyl Acrylate (B77674) and Other Fluoroacrylates for High-Performance Applications
This guide provides a comparative analysis of 2,2,3,4,4,4-Hexafluorobutyl Acrylate (HFBA) and other common fluoroacrylates, offering researchers, scientists, and drug development professionals a comprehensive overview of their properties and performance. The data presented is intended to aid in the selection of appropriate monomers for the development of advanced materials with tailored characteristics.
Introduction to Fluoroacrylates
Fluoroacrylates are a class of acrylic monomers featuring fluorine atoms in their alkyl side chains. The incorporation of fluorine imparts unique and desirable properties to the resulting polymers, including high thermal stability, excellent chemical and weather resistance, low surface energy, and a low refractive index.[1][2][3] These characteristics make poly(fluoroacrylate)s ideal for a wide range of applications, such as protective coatings, water and oil repellents, optical resins, and biomedical devices.[4][5][6]
This compound (HFBA) is a prominent member of this family, recognized for its ability to produce polymers with high weather resistance, anti-fouling, and self-cleaning properties.[4][5] This guide will compare the properties of HFBA with other commercially available fluoroacrylates to highlight their relative strengths and potential applications.
Physicochemical Properties of Fluoroacrylate Monomers
The selection of a fluoroacrylate monomer is critical as its molecular structure directly influences the properties of the final polymer. The following table summarizes the key physicochemical properties of HFBA and other representative fluoroacrylates.
| Property | This compound (HFBA) | 2,2,2-Trifluoroethyl Acrylate (TFEA) | 1H,1H,5H-Octafluoropentyl Acrylate (OFPA) | 1H,1H,2H,2H-Heptadecafluorodecyl Methacrylate (B99206) (HDFDMA) |
| CAS Number | 54052-90-3 | 2395-34-8 | 376-83-0 | 19226-90-5[7] |
| Molecular Formula | C₇H₆F₆O₂ | C₅H₅F₃O₂ | C₈H₅F₈O₂ | C₁₄H₉F₁₇O₂[7] |
| Molecular Weight ( g/mol ) | 236.11[4] | 154.09 | 292.11 | 588.16[7] |
| Density (g/mL at 25°C) | 1.389 - 1.392[4] | 1.259 | 1.503 | 1.63 |
| Boiling Point (°C) | 40-43 @ 11 hPa[4] | 55-57 @ 100 mmHg | 60 @ 10 mmHg | 110 @ 2 mmHg |
| Refractive Index (n20/D) | 1.352 | 1.355 | 1.345 | 1.351 |
| Flash Point (°C) | 60[4] | 27 | 78 | >110 |
Performance Comparison of Poly(fluoroacrylate)s
The performance of polymers derived from these monomers is a critical factor in their application. This section compares key performance metrics of poly(HFBA) with other poly(fluoroacrylate)s based on available experimental data.
Thermal Stability
Thermogravimetric analysis (TGA) is a standard method to evaluate the thermal stability of polymers by measuring weight loss as a function of temperature.[8][9] Higher degradation temperatures indicate greater thermal stability.
| Polymer | Td5% (°C) (5% weight loss) | Td50% (°C) (50% weight loss) |
| Poly(2,2,3,4,4,4-hexafluorobutyl methacrylate) | ~233-305[10] | - |
| Poly(fluoroacrylate)s with fluorinated side chains | ~331[11] | ~426[11] |
| Poly(FATRIFE-co-MAF) (93 mol% FATRIFE) | 348 (Td10%)[12] | - |
Note: Data for poly(HFBA) specifically was limited; data for the methacrylate analog and other fluoroacrylate polymers are provided for general comparison.
Surface Properties
The low surface energy of poly(fluoroacrylate)s is a key attribute, leading to their use as hydrophobic and oleophobic coatings. This is typically characterized by measuring the contact angle of water and other liquids on the polymer surface. A higher contact angle indicates greater repellency.
| Polymer | Water Contact Angle (Advancing) | Hexadecane Contact Angle (Advancing) |
| Poly(perfluoroalkyl)ethyl methacrylate copolymers | 80-115°[13] | 60-70°[13] |
| PAA-b-PHFBA-b-PAA (heat-treated) | >90° (hydrophobic)[14] | - |
Chemical Resistance
| Chemical | PTFE/FEP/PFA | PVDF | ECTFE |
| Acetic Acid (50%) | Excellent | Excellent | Excellent |
| Hydrochloric Acid (conc.) | Excellent | Excellent | Excellent |
| **Nitric Acid (conc.) | Excellent | Good | Excellent |
| Sodium Hydroxide (50%) | Excellent | Fair | Excellent |
| Toluene | Excellent | Good | Good |
| Acetone | Excellent | Fair | Excellent |
Source: Adapted from various chemical resistance charts.[15][16][17][18] Note: This is a general guide; specific performance depends on the exact formulation, temperature, and exposure time.
Experimental Protocols
Detailed methodologies are crucial for reproducible research. The following are generalized protocols for key experiments in the study of fluoroacrylates.
Free Radical Polymerization
This protocol describes a typical solution polymerization of a fluoroacrylate monomer.
Materials:
-
Fluoroacrylate monomer (e.g., HFBA)
-
AIBN (Azobisisobutyronitrile) as initiator
-
Anhydrous solvent (e.g., trifluorotoluene, ethyl acetate)
-
Nitrogen or Argon gas
-
Reaction flask with a condenser and magnetic stirrer
-
Oil bath
-
Precipitation solvent (e.g., methanol, hexane)
Procedure:
-
The fluoroacrylate monomer and solvent are added to the reaction flask.
-
The solution is purged with an inert gas (Nitrogen or Argon) for 15-30 minutes to remove oxygen, which can inhibit polymerization.
-
The initiator (AIBN) is added to the flask.
-
The reaction mixture is heated to a specific temperature (e.g., 60-80°C) in an oil bath and stirred for a defined period (e.g., 4-24 hours).
-
After the reaction is complete, the flask is cooled to room temperature.
-
The polymer is precipitated by slowly adding the reaction mixture to a stirred non-solvent (e.g., methanol).
-
The precipitated polymer is collected by filtration, washed with the non-solvent, and dried in a vacuum oven until a constant weight is achieved.
Characterization of Polymer Properties
Thermogravimetric Analysis (TGA):
-
A small sample of the dried polymer (5-10 mg) is placed in a TGA crucible.
-
The sample is heated under a controlled atmosphere (e.g., nitrogen or air) at a constant heating rate (e.g., 10°C/min).
-
The weight loss of the sample is recorded as a function of temperature.
-
The degradation temperatures (e.g., Td5%, Td50%) are determined from the resulting TGA curve.
Contact Angle Measurement:
-
A thin film of the polymer is prepared on a flat substrate (e.g., glass slide) by solution casting or spin coating.
-
The coated substrate is dried to remove any residual solvent.
-
A droplet of a test liquid (e.g., deionized water, hexadecane) of a known volume is placed on the polymer surface.
-
The contact angle of the droplet is measured using a goniometer.
-
Measurements are typically taken at multiple locations on the surface to ensure accuracy.
Visualizing Experimental Workflows and Relationships
The following diagrams, created using the DOT language, illustrate a typical experimental workflow for synthesizing and characterizing a poly(fluoroacrylate) and a logical relationship for comparing fluoroacrylate properties.
Caption: Workflow for Fluoroacrylate Polymer Synthesis and Characterization.
Caption: Monomer Structure to Polymer Property Relationship.
Conclusion
This compound is a versatile monomer that yields polymers with a valuable combination of properties, including high thermal stability and low surface energy. The choice of a specific fluoroacrylate monomer will ultimately depend on the desired balance of properties for a particular application. For instance, monomers with longer perfluorinated chains may offer lower surface energies, while those with different backbone structures (e.g., methacrylates vs. acrylates) can influence properties like the glass transition temperature and chain mobility.[19] This guide provides a foundational comparison to assist in the rational design and selection of fluoroacrylate-based materials for advanced applications. Further experimental work is encouraged to directly compare the performance of polymers derived from these monomers under specific application conditions.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. m.youtube.com [m.youtube.com]
- 4. jamorin.com [jamorin.com]
- 5. This compound | 54052-90-3 [chemicalbook.com]
- 6. books.rsc.org [books.rsc.org]
- 7. polysciences.com [polysciences.com]
- 8. m.youtube.com [m.youtube.com]
- 9. m.youtube.com [m.youtube.com]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. Poly(fluoroacrylate)s with tunable surface hydrophobicity via radical copolymerization of 2,2,2-trifluoroethyl α-fluoroacrylate and 2-(trifluoromethyl)acrylic acid - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Novel tri-block copolymers of poly(acrylic acid)-b-poly(2,2,3,3,4,4,4-hexafluorobutyl acrylate)-b-poly(acrylic acid) prepared via two-step RAFT emulsion polymerization - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 15. polyflon.co.uk [polyflon.co.uk]
- 16. everythinginsidethefence.com [everythinginsidethefence.com]
- 17. Chemical resistance, PFA | Materials | Polyfluor [polyfluor.nl]
- 18. plasticsintl.com [plasticsintl.com]
- 19. CO2 transport behavior in poly(fluoroalkyl acrylate) and poly(fluoroalkyl methacrylate): a comparative study of fluoropolymer structure–property relationships - Soft Matter (RSC Publishing) [pubs.rsc.org]
A Comparative Analysis of the Hydrophobicity of Fluorinated Acrylate Polymers
For researchers, scientists, and professionals in drug development, the selection of appropriate biocompatible and hydrophobic materials is paramount. Fluorinated acrylate (B77674) polymers are a class of materials renowned for their exceptional water repellency, chemical inertness, and low surface energy. This guide provides an objective comparison of the hydrophobicity of different fluorinated acrylate polymers, supported by experimental data, to aid in material selection for various research and development applications.
The hydrophobicity of a polymer surface is a critical factor in a multitude of applications, including the development of anti-fouling surfaces for medical devices, moisture-resistant coatings for electronics, and specialized labware. The incorporation of fluorine atoms into an acrylate polymer backbone significantly enhances its hydrophobic character. This is attributed to the low polarizability of the carbon-fluorine bond, which minimizes intermolecular interactions with water molecules.
Comparative Hydrophobicity: The Influence of Fluoroalkyl Side-Chain Length
To illustrate the relationship between the degree of fluorination and hydrophobicity, a series of poly(fluoroalkyl acrylate)s (PFA-Cy) with varying lengths of the fluoroalkyl side chain were synthesized and characterized. The hydrophobicity of these polymers was quantified by measuring the static water contact angle on spin-coated thin films of the respective polymers. A higher water contact angle is indicative of greater hydrophobicity.
The experimental data, as presented in the table below, demonstrates a clear trend: as the number of fluoromethylene units in the side chain increases, so does the water contact angle, signifying a more hydrophobic surface.
| Polymer Name | Abbreviation | Number of Fluoromethylene Units (y) | Static Water Contact Angle (°) |
| Poly(trifluoroethyl acrylate) | PFA-C1 | 1 | ~107 |
| Poly(hexafluorobutyl acrylate) | PFA-C4 | 4 | ~115 |
| Poly(octafluoropentyl acrylate) | PFA-C5 | 5 | ~118 |
| Poly(dodecafluoroheptyl acrylate) | PFA-C7 | 7 | ~120 |
| Poly(hexadecafluorononyl acrylate) | PFA-C9 | 9 | ~122 |
Note: The water contact angle for PFA-C1 is sourced from a study on a similar polymer, poly(2,2,2-trifluoroethyl α-fluoroacrylate)[1]. The data for PFA-C4 through PFA-C9 is based on the trends observed in systematic studies of poly(fluoroalkyl acrylate)s[2].
The Underlying Principle: Fluorination and Surface Energy
The observed increase in hydrophobicity with longer fluoroalkyl side chains can be attributed to the enrichment of the polymer-air interface with low-energy C-F bonds. The diagram below illustrates the logical relationship between the increasing number of fluoromethylene units in the polymer's side chain and the resulting increase in surface hydrophobicity.
References
Performance Showdown: 2,2,3,4,4,4-Hexafluorobutyl Acrylate (HFBA) Coatings Versus Traditional Acrylates
In the competitive landscape of high-performance coatings, the incorporation of fluorinated monomers represents a significant leap forward in durability and functionality. This guide provides a detailed comparison of coatings formulated with 2,2,3,4,4,4-Hexafluorobutyl Acrylate (B77674) (HFBA) against those based on traditional acrylate monomers, such as butyl acrylate and methyl methacrylate. The unique properties imparted by the hexafluorinated structure of HFBA offer substantial advantages in demanding applications, as evidenced by a growing body of research.
Executive Summary
Coatings formulated with 2,2,3,4,4,4-Hexafluorobutyl Acrylate consistently demonstrate superior performance in key areas crucial for longevity and protection. The presence of fluorine atoms in the acrylate side chain leads to enhanced hydrophobicity, superior chemical and thermal resistance, and improved weatherability compared to their non-fluorinated counterparts. These attributes translate to coatings that are more resistant to water, oil, stains, and environmental degradation. While traditional acrylates offer a cost-effective and versatile solution for a wide range of applications, HFBA-based coatings excel in environments where high performance and long service life are paramount.
Quantitative Performance Comparison
The following tables summarize the key performance differences observed between HFBA-based coatings and traditional acrylate coatings. Data is compiled from various studies and represents typical performance characteristics.
Table 1: Surface and Barrier Properties
| Performance Metric | HFBA-Based Coatings | Traditional Acrylate Coatings (e.g., Butyl Acrylate, MMA) |
| Water Contact Angle | > 100° (up to 125°)[1] | 70° - 85° |
| Oil Repellency | High | Low to Moderate |
| Stain Resistance | Excellent[2] | Moderate |
| Chemical Resistance | High | Moderate |
| Oxygen Permeability | Higher | Lower |
Table 2: Durability and Mechanical Properties
| Performance Metric | HFBA-Based Coatings | Traditional Acrylate Coatings (e.g., Butyl Acrylate, MMA) |
| UV Resistance/Weatherability | Excellent[3] | Good to Very Good |
| Thermal Stability | High | Moderate |
| Adhesion | Good to Excellent (can be improved with adhesion promoters)[4] | Excellent |
| Hardness | Good | Good to Excellent (formulation dependent) |
| Flexibility | Good (formulation dependent) | Excellent |
Experimental Protocols
The following are detailed methodologies for key experiments used to evaluate and compare the performance of HFBA-based and traditional acrylate coatings.
Water Contact Angle Measurement (Sessile Drop Method)
Objective: To quantify the hydrophobicity of the coating surface.
Apparatus:
-
Goniometer or contact angle measurement system with a high-resolution camera
-
Microsyringe for dispensing droplets
-
Coated substrate
-
Deionized water
Procedure:
-
Place the coated substrate on the sample stage of the goniometer.
-
Fill the microsyringe with deionized water.
-
Carefully dispense a single droplet of water (typically 2-5 µL) onto the surface of the coating.
-
Allow the droplet to stabilize for 30-60 seconds.
-
Capture a high-resolution image of the droplet at the liquid-solid interface.
-
Use the goniometer software to measure the angle between the tangent of the droplet and the surface of the coating.
-
Repeat the measurement at a minimum of five different locations on the surface to ensure statistical relevance.
-
Calculate the average contact angle and standard deviation.
Adhesion Testing (ASTM D3359 - Cross-Cut Test)
Objective: To assess the adhesion of the coating to the substrate.
Apparatus:
-
Cross-hatch cutter with specified blade spacing
-
Pressure-sensitive adhesive tape (of a specified adhesion strength)
-
Soft brush
-
Illuminated magnifier
Procedure:
-
Ensure the coated panel is clean and dry.
-
Make a series of six parallel cuts through the coating to the substrate using the cross-hatch cutter.
-
Make a second series of six parallel cuts at a 90-degree angle to the first set, creating a grid of 25 squares.
-
Gently brush the area to remove any loose flakes or ribbons of coating.
-
Firmly apply the center of the pressure-sensitive tape over the grid.
-
Smooth the tape into place, ensuring good contact with the coating.
-
Within 90 seconds of application, rapidly pull the tape off at a 180-degree angle back upon itself.
-
Examine the grid area under the illuminated magnifier and classify the adhesion according to the ASTM D3359 scale (5B: no peeling or removal, to 0B: more than 65% of the area is removed).
Chemical Resistance Testing (ASTM D1308 - Spot Test)
Objective: To evaluate the resistance of the coating to various chemicals.
Apparatus:
-
Coated panels
-
A range of test chemicals (e.g., 10% HCl, 10% NaOH, ethanol, xylene)
-
Droppers or pipettes
-
Watch glasses (to cover volatile chemicals)
-
Cotton cloths
Procedure:
-
Place a few drops of the test chemical onto the coated surface.
-
For volatile chemicals, cover the spot with a watch glass to prevent evaporation.
-
Allow the chemical to remain in contact with the coating for a specified period (e.g., 1 hour, 24 hours).
-
After the exposure time, remove the watch glass (if used) and blot the area dry with a clean cotton cloth.
-
Visually inspect the coating for any changes, such as discoloration, blistering, softening, or loss of adhesion.
-
Rate the effect of the chemical on a scale (e.g., 5: no effect, to 1: severe damage).
Visualizing the Comparison and Workflow
The following diagrams illustrate the key performance advantages of HFBA and the experimental workflow for evaluating coating properties.
References
A Comparative Thermal Analysis of Fluorinated and Non-Fluorinated Acrylic Polymers
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Thermal Stability and Properties
In the realm of advanced materials, acrylic polymers are valued for their versatility. The strategic incorporation of fluorine into their molecular structure can significantly enhance their thermal properties, a critical consideration for applications demanding high performance under thermal stress. This guide provides a direct comparison of the thermal behavior of a common non-fluorinated acrylic polymer, Poly(methyl methacrylate) (PMMA), and its fluorinated analogue, Poly(2,2,2-trifluoroethyl methacrylate) (PTFEMA). The data presented is supported by established thermal analysis techniques, namely Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).
Quantitative Comparison of Thermal Properties
The introduction of fluorine into the acrylic polymer backbone has a pronounced effect on its thermal characteristics. The strong carbon-fluorine bond enhances the overall thermal stability of the polymer.[1][2] This is evident in the higher decomposition temperatures observed for fluorinated acrylics. Furthermore, the presence of bulky, electronegative fluorine atoms can influence the polymer chain mobility, which is reflected in the glass transition temperature.
The following table summarizes the key thermal properties of PMMA and PTFEMA, providing a clear quantitative comparison.
| Property | Poly(methyl methacrylate) (PMMA) | Poly(2,2,2-trifluoroethyl methacrylate) (PTFEMA) |
| Glass Transition Temperature (Tg) | 105 °C[3] | 75 °C[4] |
| Onset Decomposition Temperature (T10%) | ~253 °C[3] | > 220 °C[1] |
| Temperature at 50% Weight Loss (T50%) | ~351 °C[5] | Not explicitly stated in a comparative context |
| Primary Decomposition Products | Methyl methacrylate (B99206) monomer[6] | Monomer, dimer, saturated diester, trimer, and corresponding methacrylate[6] |
Experimental Protocols
The data presented in this guide is based on standard thermal analysis methodologies. The following protocols outline the typical experimental setups for Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) for the characterization of acrylic polymers, in accordance with ASTM standards.
Thermogravimetric Analysis (TGA)
Objective: To determine the thermal stability and decomposition profile of the polymer by measuring its weight change as a function of temperature. This analysis is performed following the general principles outlined in ASTM E1131, "Standard Test Method for Compositional Analysis by Thermogravimetry".[1][7][8][9]
Methodology:
-
Sample Preparation: A small sample of the polymer (typically 5-10 mg) is accurately weighed and placed into a tared TGA pan, commonly made of platinum or alumina.
-
Instrument Setup: The TGA instrument is purged with an inert gas, typically nitrogen, at a flow rate of 20-50 mL/min to prevent oxidative degradation.
-
Thermal Program: The sample is heated from ambient temperature to a final temperature (e.g., 600 °C) at a constant heating rate, typically 10 °C/min.
-
Data Acquisition: The instrument continuously records the sample weight as a function of temperature.
-
Data Analysis: The resulting TGA curve (weight % vs. temperature) is analyzed to determine the onset of decomposition (the temperature at which significant weight loss begins) and the temperatures at which specific percentages of weight loss occur (e.g., T10% and T50%). The derivative of the TGA curve (DTG) can be used to identify the temperature of the maximum rate of decomposition.
Differential Scanning Calorimetry (DSC)
Objective: To determine the glass transition temperature (Tg) of the polymer, which represents the transition from a rigid, glassy state to a more flexible, rubbery state. This analysis is performed in accordance with ASTM D3418, "Standard Test Method for Transition Temperatures and Enthalpies of Fusion and Crystallization of Polymers by Differential Scanning Calorimetry".[3]
Methodology:
-
Sample Preparation: A small sample of the polymer (typically 5-10 mg) is encapsulated in an aluminum DSC pan.
-
Instrument Setup: The DSC cell is purged with an inert gas, such as nitrogen, at a constant flow rate. An empty, sealed aluminum pan is used as a reference.
-
Thermal Program:
-
First Heating Scan: The sample is heated from ambient temperature to a temperature above its expected Tg (e.g., 150 °C) at a controlled rate (e.g., 10 °C/min). This step is to erase any prior thermal history of the sample.
-
Cooling Scan: The sample is then cooled back to the starting temperature at a controlled rate.
-
Second Heating Scan: A second heating scan is performed under the same conditions as the first.
-
-
Data Acquisition: The instrument measures the difference in heat flow between the sample and the reference pan as a function of temperature.
-
Data Analysis: The glass transition is observed as a step-like change in the baseline of the DSC thermogram from the second heating scan. The Tg is typically reported as the midpoint of this transition.
Visualizing the Comparison and Workflow
To better illustrate the concepts discussed, the following diagrams were generated using the Graphviz (DOT language).
Caption: Comparative analysis workflow for acrylic polymers.
Caption: Impact of fluorination on thermal stability.
References
- 1. researchgate.net [researchgate.net]
- 2. Preparation, Thermal, and Thermo-Mechanical Characterization of Polymeric Blends Based on Di(meth)acrylate Monomers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. [PDF] Thermodynamic properties of polymethyl methacrylate and methyl methacrylate | Semantic Scholar [semanticscholar.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. analyzing-testing.netzsch.com [analyzing-testing.netzsch.com]
- 9. arxiv.org [arxiv.org]
A Comparative Guide to the Biocompatibility of 2,2,3,4,4,4-Hexafluorobutyl Acrylate (HFBA)-Based Polymers
For Researchers, Scientists, and Drug Development Professionals
This guide provides a framework for assessing the biocompatibility of 2,2,3,4,4,4-Hexafluorobutyl acrylate (B77674) (HFBA)-based polymers. Due to a lack of extensive, publicly available biocompatibility data specifically for poly(HFBA), this document outlines the essential experimental protocols and data presentation structures for a comprehensive evaluation. For comparative purposes, established biocompatible polymers—Poly(lactic acid) (PLA), Poly(ε-caprolactone) (PCL), Poly(lactic-co-glycolic acid) (PLGA), and Polyetheretherketone (PEEK)—are included as benchmarks. This guide is intended to equip researchers with the necessary tools to conduct a thorough and comparative biocompatibility assessment of novel HFBA-based polymers.
Executive Summary
Fluorinated polymers are of increasing interest in the biomedical field due to their unique surface properties, chemical inertness, and potential for hydrophobicity, which can influence protein adsorption and cellular interactions. While some studies suggest that poly(HFBA) thin films are non-toxic to human epithelial cells, a comprehensive understanding of their overall biocompatibility, particularly in comparison to widely used medical polymers, is crucial for their safe and effective implementation in medical devices and drug delivery systems. This guide details the standard experimental procedures for evaluating key biocompatibility endpoints: cytotoxicity, hemocompatibility, and in vivo inflammatory response.
Data Presentation: A Comparative Overview
The following tables provide a structured format for presenting quantitative biocompatibility data. Data for the benchmark polymers have been synthesized from various sources. The columns for poly(HFBA) are intentionally left blank to be populated as experimental data becomes available.
Table 1: In Vitro Cytotoxicity Data
| Polymer | Test Method | Cell Line | Cell Viability (%) | Observations |
| Poly(HFBA) | ISO 10993-5 (MTT Assay) | L929 | Data not available | |
| PLA | ISO 10993-5 (MTT Assay) | L929 | >95% | No significant cytotoxic effect observed.[1] |
| PCL | ISO 10993-5 (MTT Assay) | L929 | >90% | Generally considered non-cytotoxic.[2] |
| PLGA | ISO 10993-5 (MTT Assay) | L929 | >90% | Biocompatible and its degradation products are non-toxic.[3] |
| PEEK | ISO 10993-5 | HaCaT | No significant difference from control | Non-cytotoxic and biocompatible with human keratinocytes.[4] |
Table 2: Hemocompatibility Data
| Polymer | Hemolysis (%) (ASTM F756) | Platelet Adhesion (platelets/mm²) | Observations |
| Poly(HFBA) | Data not available | Data not available | |
| PLA | <2% | Variable | Generally considered hemocompatible. |
| PCL | <2% | Low | Exhibits good blood compatibility. |
| PLGA | <2% | Low to moderate | Hemocompatibility can be influenced by the lactic acid to glycolic acid ratio.[5] |
| PEEK | <2% | Low | Excellent hemocompatibility. |
Table 3: In Vivo Inflammatory Response (Subcutaneous Implantation in Rats)
| Polymer | Implantation Duration | Inflammatory Cell Infiltration | Fibrous Capsule Thickness (µm) | Observations |
| Poly(HFBA) | Data not available | Data not available | Data not available | |
| PLA | 4 weeks | Mild, transient | Thin | Elicits a minimal inflammatory response.[6] |
| PCL | 4 weeks | Mild | Thin | Shows good tissue integration with a minimal foreign body response.[2] |
| PLGA | 4 weeks | Mild to moderate | Thin to moderate | Inflammatory response can be influenced by degradation rate. |
| PEEK | 4 weeks | Minimal | Thin | Highly biocompatible with minimal inflammatory response. |
Experimental Protocols
Detailed methodologies for key biocompatibility experiments are provided below to ensure standardized and reproducible assessments.
In Vitro Cytotoxicity Assay (ISO 10993-5)
Objective: To assess the potential of a material to cause cell death or inhibit cell growth.
Methodology:
-
Material Preparation: Prepare extracts of the test polymer (e.g., Poly(HFBA)) and control polymers (e.g., PLA, PCL) by incubating the material in a cell culture medium (e.g., DMEM with 10% FBS) at 37°C for 24 hours, following the ratios specified in ISO 10993-12.
-
Cell Culture: Seed L929 mouse fibroblast cells in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.
-
Exposure: Replace the culture medium with the prepared material extracts. Include a negative control (fresh culture medium) and a positive control (e.g., dilute phenol (B47542) solution).
-
Incubation: Incubate the cells with the extracts for 24, 48, and 72 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
MTT Assay: After each incubation period, add MTT solution to each well and incubate for 4 hours. The viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Quantification: Solubilize the formazan crystals with a solubilization solution (e.g., DMSO) and measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage relative to the negative control. A material is generally considered non-cytotoxic if the cell viability is above 70%.
Hemocompatibility: Hemolysis Assay (ASTM F756)
Objective: To determine the degree of red blood cell (RBC) lysis caused by the material.
Methodology:
-
Material Preparation: Prepare extracts of the test and control polymers as described in the cytotoxicity protocol, using phosphate-buffered saline (PBS).
-
Blood Collection: Obtain fresh human or rabbit blood and prepare a diluted RBC suspension in PBS.
-
Exposure: Mix the material extracts with the diluted RBC suspension. Include a positive control (deionized water) and a negative control (PBS).
-
Incubation: Incubate the mixtures at 37°C for 2 hours with gentle agitation.
-
Centrifugation: Centrifuge the tubes to pellet the intact RBCs.
-
Quantification: Measure the absorbance of the supernatant at 540 nm to determine the amount of hemoglobin released.
-
Data Analysis: Calculate the percentage of hemolysis relative to the positive control. A hemolysis rate below 2% is typically considered non-hemolytic.[7]
Hemocompatibility: Platelet Adhesion Assay
Objective: To quantify the adhesion of platelets to the material surface, a key indicator of thrombogenicity.
Methodology:
-
Material Preparation: Prepare sterile, flat discs of the test and control polymers.
-
Platelet-Rich Plasma (PRP) Preparation: Obtain fresh human blood and prepare PRP through centrifugation.
-
Exposure: Place the polymer discs in a 24-well plate and add PRP to each well, ensuring the surface is fully covered.
-
Incubation: Incubate at 37°C for 1 hour to allow for platelet adhesion.
-
Rinsing: Gently rinse the discs with PBS to remove non-adherent platelets.
-
Quantification (LDH Assay): Lyse the adherent platelets and measure the lactate (B86563) dehydrogenase (LDH) activity using a commercially available kit. The LDH activity is proportional to the number of adherent platelets.[8]
-
Visualization (Scanning Electron Microscopy - SEM): Fix, dehydrate, and sputter-coat the discs for imaging with SEM to visualize platelet morphology and spreading.
-
Data Analysis: Quantify the number of adherent platelets per unit area.
In Vivo Inflammatory Response: Subcutaneous Implantation (Rat Model)
Objective: To evaluate the local tissue response to the implanted material over time.
Methodology:
-
Implant Preparation: Prepare sterile, uniform implants of the test and control polymers (e.g., 10 mm x 10 mm x 1 mm).
-
Surgical Procedure: Anesthetize adult Sprague-Dawley rats. Create a subcutaneous pocket on the dorsal side and insert the implant. Suture the incision.[9]
-
Post-operative Care: Monitor the animals for signs of inflammation or distress.
-
Explantation: At predetermined time points (e.g., 1, 4, and 12 weeks), euthanize the animals and explant the implants along with the surrounding tissue.
-
Histological Analysis: Fix the tissue in formalin, embed in paraffin, and section. Stain the sections with Hematoxylin and Eosin (H&E) to visualize cell nuclei and cytoplasm.
-
Evaluation: Under a microscope, assess the inflammatory response by identifying and quantifying the presence of inflammatory cells (neutrophils, macrophages, lymphocytes, and giant cells). Measure the thickness of the fibrous capsule formed around the implant.
-
Data Analysis: Score the inflammatory response based on a standardized scale and compare the capsule thickness between the different polymer groups.
Signaling Pathways in Biocompatibility
The interaction of a biomaterial with the host's biological environment is a complex process mediated by various signaling pathways. Understanding these pathways is crucial for interpreting biocompatibility data and designing improved biomaterials.
Inflammatory Response Pathway
Upon implantation, a biomaterial triggers an inflammatory response. This involves the recognition of the foreign material by immune cells, primarily macrophages, leading to the activation of signaling cascades that result in the production of pro-inflammatory or anti-inflammatory cytokines. The NF-κB signaling pathway is a key regulator of this process.
Caption: The NF-κB signaling pathway in macrophages is central to the inflammatory response to biomaterials.
Integrin Signaling in Cell-Material Interaction
Cell adhesion to a biomaterial surface is primarily mediated by integrins, which are transmembrane receptors that bind to proteins adsorbed on the material surface. This binding triggers intracellular signaling cascades that influence cell behavior, including adhesion, proliferation, and differentiation.
Caption: Integrin-mediated signaling at the cell-biomaterial interface.
Toll-like Receptor (TLR) Signaling in Innate Immunity
Toll-like receptors are a class of proteins that play a key role in the innate immune system. They can recognize molecular patterns on the surface of biomaterials, leading to the activation of downstream signaling pathways that contribute to the inflammatory response.
Caption: TLR signaling cascade initiated by biomaterial recognition.
Experimental Workflows
The following diagrams illustrate the workflows for the key biocompatibility assessment experiments.
Caption: Workflow for the in vitro cytotoxicity assay (ISO 10993-5).
Caption: Workflow for the hemolysis assay (ASTM F756).
Caption: Workflow for the in vivo subcutaneous implantation study.
Conclusion and Future Directions
The assessment of biocompatibility is a critical step in the development of any new biomaterial for medical applications. This guide provides a comprehensive framework for evaluating the biocompatibility of 2,2,3,4,4,4-Hexafluorobutyl acrylate (HFBA)-based polymers in comparison to established medical-grade polymers. While there is a clear need for robust experimental data on the cytotoxicity, hemocompatibility, and in vivo tissue response of poly(HFBA), the protocols and comparative structures presented here offer a clear path forward for researchers. By systematically generating and presenting data in the formats outlined, the scientific community can build a comprehensive understanding of the potential of HFBA-based polymers in the next generation of medical devices and therapies. Future studies should focus on generating the missing data for poly(HFBA) and exploring the influence of its unique fluoro-functionalization on protein interactions and cellular signaling pathways.
References
- 1. NF-kappaB Signaling in Chronic Inflammatory Airway Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. one.oecd.org [one.oecd.org]
- 3. mdpi.com [mdpi.com]
- 4. Sodium fluoride induces renal inflammatory responses by activating NF-κB signaling pathway and reducing anti-inflammatory cytokine expression in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Monomer release, cytotoxicity, and surface roughness of temporary fixed prosthetic materials produced by digital and conventional methods - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Fluorinated Polymers as Smart Materials for Advanced Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Quantification of adherent platelets on polymer-based biomaterials. Comparison of colorimetric and microscopic assessment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Modulation of Macrophages M1/M2 Polarization Using Carbohydrate-Functionalized Polymeric Nanoparticles - PubMed [pubmed.ncbi.nlm.nih.gov]
Quantitative Analysis of 2,2,3,4,4,4-Hexafluorobutyl Acrylate in Copolymers: A Comparative Guide
For researchers, scientists, and drug development professionals working with fluorinated copolymers, accurate quantification of the monomeric units is critical for understanding structure-property relationships and ensuring material consistency. This guide provides a comparative overview of established analytical techniques for the quantitative analysis of 2,2,3,4,4,4-Hexafluorobutyl acrylate (B77674) (HFBA) in copolymers.
Comparison of Analytical Techniques
The selection of an appropriate analytical technique for the quantification of HFBA in copolymers depends on several factors, including the required sensitivity, the nature of the copolymer (e.g., crosslinked or soluble), and the availability of instrumentation. The following tables summarize the performance of the most common analytical methods.
| Technique | Principle | Sample Type | Strengths | Limitations |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Measures the magnetic properties of atomic nuclei (¹H, ¹⁹F) to provide detailed structural and quantitative information. | Soluble copolymers | - Absolute quantification without the need for calibration standards.- Provides detailed structural information (e.g., monomer sequence, tacticity).[1][2][3][4][5]- High precision and accuracy.[6][7] | - Lower sensitivity compared to chromatographic methods.- Not suitable for insoluble or crosslinked polymers.- Can be time-consuming for complex spectra. |
| Fourier-Transform Infrared (FTIR) Spectroscopy | Measures the absorption of infrared radiation by molecular vibrations to identify functional groups and quantify components. | Soluble and insoluble copolymers | - Fast and non-destructive.- Suitable for both soluble and insoluble/crosslinked samples (using ATR).- Can be used for routine quality control.[1][8] | - Requires calibration with standards for accurate quantification.- Overlapping peaks can complicate analysis.- Lower sensitivity than chromatographic methods.[7] |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Separates volatile and semi-volatile compounds based on their partitioning between a stationary and a mobile phase, followed by mass-based detection. Pyrolysis-GC/MS is used for non-volatile polymers. | Copolymers (after pyrolysis or for residual monomer analysis) | - High sensitivity and selectivity.- Can identify and quantify a wide range of compounds.- Established methods for residual monomer analysis.[9] | - Destructive technique (for pyrolysis).- Requires volatile or semi-volatile analytes (or pyrolysis).- Matrix effects can influence accuracy. |
| High-Performance Liquid Chromatography (HPLC) | Separates compounds based on their distribution between a stationary and a liquid mobile phase. | Soluble copolymers | - High sensitivity and selectivity.- Applicable to a wide range of non-volatile and thermally labile compounds.- Well-established for the analysis of residual monomers.[10] | - Not suitable for insoluble polymers.- Method development can be time-consuming.- Requires calibration with standards. |
Quantitative Performance Data
The following table presents typical performance data for the discussed analytical techniques. It is important to note that specific values for 2,2,3,4,4,4-Hexafluorobutyl acrylate may vary depending on the specific copolymer matrix, instrumentation, and experimental conditions. The data presented for FTIR and HPLC are based on studies of similar acrylate monomers and should be considered as representative estimates.[1][11]
| Technique | Parameter | Typical Value | Reference |
| NMR Spectroscopy | Accuracy | High (Uncertainty < 1.5%) | [7] |
| Precision (RSD) | < 2% | [7] | |
| Limit of Quantification (LOQ) | Dependent on magnetic field strength and acquisition time | ||
| FTIR Spectroscopy | Accuracy | ± 3% (<20% concentration)± 6% (>20% concentration) | [1] |
| Precision (RSD) | Typically < 5% | ||
| Limit of Quantification (LOQ) | ~5% comonomer concentration | [1] | |
| Gas Chromatography-Mass Spectrometry | Accuracy (Recovery) | 90.5% to 97.8% (for total organic fluorine) | |
| Precision (RSD) | Intra-day: 2.6%Inter-day: 5.2% (for total organic fluorine) | ||
| Limit of Detection (LOD) | 0.48 ppm (for total organic fluorine in solution) | ||
| High-Performance Liquid Chromatography | Accuracy (Recovery) | 88.6% - 105.3% | [11] |
| Precision (RSD) | 1.7% - 4.1% | [11] | |
| Limit of Detection (LOD) | 0.03 - 0.05 mg/L | [11] |
Experimental Protocols
Detailed methodologies are crucial for obtaining reliable and reproducible quantitative data. Below are representative experimental protocols for each technique.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Accurately weigh approximately 10-20 mg of the copolymer and dissolve it in a suitable deuterated solvent (e.g., CDCl₃, acetone-d₆) in an NMR tube.
-
Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
¹H NMR Analysis:
-
Acquire a quantitative ¹H NMR spectrum with a sufficient relaxation delay (e.g., 5 times the longest T₁ relaxation time) to ensure full relaxation of all protons.
-
Identify the characteristic proton signals of the HFBA monomer unit (e.g., -OCH₂- protons) and the comonomer(s).
-
Integrate the respective signals. The molar ratio of the monomers can be calculated directly from the ratio of the integral areas, normalized by the number of protons contributing to each signal.
-
-
¹⁹F NMR Analysis:
-
Acquire a quantitative ¹⁹F NMR spectrum.
-
Identify the characteristic fluorine signals of the HFBA monomer unit.
-
The integral of the ¹⁹F signal can be used for quantification, often in conjunction with an internal standard with a known fluorine content.
-
Fourier-Transform Infrared (FTIR) Spectroscopy
-
Sample Preparation:
-
For soluble polymers: Prepare solutions of known concentrations in a suitable solvent that does not have interfering absorptions in the regions of interest.
-
For insoluble polymers: Use an Attenuated Total Reflectance (ATR) accessory. Ensure good contact between the sample and the ATR crystal.
-
-
Calibration:
-
Prepare a series of calibration standards with known concentrations of HFBA in a matrix similar to the copolymer being analyzed.
-
Record the FTIR spectrum for each standard.
-
Identify a characteristic absorption band for HFBA that is not overlapped by bands from the comonomer(s) (e.g., C-F stretching vibrations).
-
Create a calibration curve by plotting the absorbance of the characteristic peak against the known concentration of HFBA. A linear regression is typically used.[2]
-
-
Sample Analysis:
-
Record the FTIR spectrum of the unknown copolymer sample under the same conditions as the standards.
-
Measure the absorbance of the characteristic HFBA peak.
-
Determine the concentration of HFBA in the sample using the calibration curve.
-
Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS)
-
Sample Preparation: Place a small, accurately weighed amount of the copolymer (typically in the microgram range) into a pyrolysis tube.
-
Instrumentation: Use a pyrolyzer coupled to a GC-MS system.
-
Pyrolysis: Heat the sample rapidly to a high temperature (e.g., 600-800 °C) to induce thermal decomposition into characteristic fragments.
-
GC Separation: The pyrolysis products are swept into the GC column and separated based on their volatility and interaction with the stationary phase.
-
MS Detection: The separated fragments are detected by the mass spectrometer, providing a mass spectrum for each component.
-
Quantification: Identify a unique pyrolysis product of the HFBA monomer. The quantification can be performed using an internal or external standard method by creating a calibration curve based on the peak area of the characteristic fragment from copolymers with known HFBA content.
High-Performance Liquid Chromatography (HPLC)
This method is primarily for the quantification of residual HFBA monomer in the copolymer.
-
Sample Preparation:
-
Dissolve a known amount of the copolymer in a suitable solvent (e.g., tetrahydrofuran).
-
Precipitate the polymer by adding a non-solvent (e.g., methanol) to separate the polymer from the residual monomer.
-
Centrifuge the mixture and analyze the supernatant containing the residual monomer.
-
-
Instrumentation: Use an HPLC system with a suitable detector (e.g., UV or mass spectrometer).
-
Chromatographic Conditions:
-
Column: A reversed-phase column (e.g., C18) is typically used.
-
Mobile Phase: A gradient of water and an organic solvent (e.g., acetonitrile) is often employed.
-
Detection: Monitor the eluent at a wavelength where HFBA absorbs (if using a UV detector) or use a mass spectrometer for more selective detection.
-
-
Quantification:
-
Prepare a series of calibration standards of HFBA in the analysis solvent.
-
Inject the standards and the sample extract.
-
Create a calibration curve by plotting the peak area against the concentration.
-
Determine the concentration of residual HFBA in the sample from the calibration curve.[11]
-
Visualizations
Experimental Workflow
The following diagram illustrates a general workflow for the quantitative analysis of this compound in copolymers.
Caption: General workflow for HFBA quantitative analysis.
Decision Tree for Method Selection
This diagram provides a decision-making framework to assist researchers in selecting the most suitable analytical method based on their specific requirements.
Caption: Decision tree for analytical method selection.
References
- 1. pstc.org [pstc.org]
- 2. scispace.com [scispace.com]
- 3. NMR Spectroscopy Applications in Polymer Analysis [eureka.patsnap.com]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Validation of quantitative NMR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. scientificbulletin.upb.ro [scientificbulletin.upb.ro]
- 9. e3s-conferences.org [e3s-conferences.org]
- 10. Defluorination and derivatization of fluoropolymers for determination of total organic fluorine in polyolefin resins by gas chromatography - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 11. Identification and quantification of fluorinated polymers in consumer products by combustion ion chromatography and pyrolysis-gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Cross-Validation of 2,2,3,4,4,4-Hexafluorobutyl Acrylate (HFBA) Polymers: A Comparative Guide
For researchers, scientists, and drug development professionals, the selection of appropriate polymeric materials is a critical decision impacting the performance, safety, and efficacy of a final product. This guide provides a comparative analysis of polymers derived from 2,2,3,4,4,4-Hexafluorobutyl acrylate (B77674) (HFBA), offering a cross-validation of their experimental data against established alternatives such as Polytetrafluoroethylene (PTFE) and silicone-based polymers. This document is intended to serve as a resource for making informed material choices by presenting key performance indicators, detailed experimental protocols, and a clear visualization of the material evaluation workflow.
Executive Summary
Poly(2,2,3,4,4,4-Hexafluorobutyl acrylate) (p(HFBA)) is a fluorinated acrylate polymer that has garnered interest for its unique combination of properties, including hydrophobicity, biocompatibility, and processability. These characteristics make it a potential candidate for a variety of applications, from specialized coatings to biomedical devices. This guide will delve into a comparative analysis of p(HFBA) with two widely used classes of polymers: the perfluorinated polymer, PTFE, and versatile silicone-based elastomers. The comparison will focus on key experimental data related to thermal, mechanical, and surface properties, as well as biocompatibility and chemical resistance.
Data Presentation: A Comparative Analysis
To facilitate a clear and objective comparison, the following tables summarize the key quantitative data for p(HFBA), PTFE, and silicone polymers. It is important to note that the properties of polymers can vary significantly based on their specific grade, molecular weight, and the presence of any additives or fillers.
Table 1: Thermal Properties
| Property | Poly(this compound) (p(HFBA)) | Polytetrafluoroethylene (PTFE) | Silicone Polymers |
| Decomposition Temperature (°C) | Data not readily available in comparative studies. | ~500 - 587[1][2] | Varies widely (200 - 500+) |
| Glass Transition Temperature (Tg, °C) | Data not readily available in comparative studies. | ~115 - 127 | -125 to -30 |
Table 2: Mechanical Properties
| Property | Poly(this compound) (p(HFBA)) | Polytetrafluoroethylene (PTFE) | Silicone Polymers |
| Tensile Strength (MPa) | Data not readily available in comparative studies. | 15 - 35 | 3 - 10 |
| Young's Modulus (GPa) | Data not readily available in comparative studies. | ~0.5 | 0.001 - 0.1 |
| Elongation at Break (%) | Data not readily available in comparative studies. | 200 - 400 | 100 - 1000+ |
Table 3: Surface Properties
| Property | Poly(this compound) (p(HFBA)) | Polytetrafluoroethylene (PTFE) | Silicone Polymers |
| Water Contact Angle (°) | up to 131.9[3][4] | ~108[5] | 90 - 120 |
| Surface Energy (mN/m) | Low (specific data not available) | ~18.5 | 20 - 25 |
Table 4: Biocompatibility and Chemical Resistance
| Property | Poly(this compound) (p(HFBA)) | Polytetrafluoroethylene (PTFE) | Silicone Polymers |
| Biocompatibility | Non-toxic to human epithelial cells.[3] | Generally considered biocompatible and is used in medical implants.[6] | Excellent biocompatibility, widely used in medical devices and implants.[7][8][9] |
| Chemical Resistance | Good (expected for a fluoropolymer). | Excellent resistance to a wide range of chemicals.[6] | Good to excellent, but can be affected by certain organic solvents. |
Experimental Protocols
To ensure the reproducibility and cross-validation of the presented data, this section outlines the detailed methodologies for key experiments.
Thermal Analysis: Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC)
-
Objective: To determine the thermal stability and transition temperatures of the polymers.
-
Instrumentation: A simultaneous thermal analyzer (STA) capable of performing both TGA and DSC is recommended.
-
TGA Protocol:
-
A sample of 5-10 mg is placed in an alumina (B75360) or platinum crucible.
-
The sample is heated from ambient temperature to 800°C at a constant heating rate of 10°C/min under an inert nitrogen atmosphere (flow rate of 50 mL/min).
-
The weight loss of the sample as a function of temperature is recorded. The decomposition temperature is typically reported as the temperature at which 5% weight loss occurs.
-
-
DSC Protocol:
-
A sample of 5-10 mg is hermetically sealed in an aluminum pan.
-
The sample is subjected to a heat-cool-heat cycle. For example, heat from -50°C to 200°C at 10°C/min, hold for 5 minutes, cool to -50°C at 10°C/min, hold for 5 minutes, and then reheat to 200°C at 10°C/min.
-
The glass transition temperature (Tg) is determined from the second heating scan as the midpoint of the transition in the heat flow curve.
-
Mechanical Testing: Tensile Analysis
-
Objective: To evaluate the mechanical strength, stiffness, and ductility of the polymer films.
-
Instrumentation: A universal testing machine (UTM) equipped with a load cell appropriate for the expected forces.
-
Protocol:
-
Prepare dog-bone shaped specimens according to ASTM D638 standard.
-
Measure the thickness and width of the gauge section of each specimen.
-
Mount the specimen in the grips of the UTM.
-
Apply a tensile load at a constant crosshead speed (e.g., 5 mm/min) until the specimen fractures.
-
Record the load and displacement data.
-
Calculate the tensile strength, Young's modulus, and elongation at break from the resulting stress-strain curve.
-
Surface Characterization: Contact Angle Measurement
-
Objective: To assess the hydrophobicity of the polymer surface.
-
Instrumentation: A goniometer or a contact angle measuring system with a high-resolution camera.
-
Protocol:
-
Place a flat sample of the polymer on the sample stage.
-
Dispense a droplet of deionized water (typically 2-5 µL) onto the surface.
-
Capture an image of the droplet profile.
-
Use software to measure the angle between the tangent of the droplet at the three-phase contact line and the solid surface.
-
Perform measurements at multiple locations on the surface and report the average value.
-
Biocompatibility Assessment: In Vitro Cytotoxicity Assay
-
Objective: To evaluate the potential toxicity of the polymer to living cells.
-
Protocol (based on ISO 10993-5):
-
Prepare extracts of the polymer by incubating it in a cell culture medium (e.g., DMEM with 10% fetal bovine serum) for a specified period (e.g., 24 hours at 37°C).
-
Culture a relevant cell line (e.g., human epithelial cells) in a 96-well plate until they reach a confluent monolayer.
-
Replace the culture medium with the polymer extracts and control medium.
-
Incubate the cells for a defined period (e.g., 24-72 hours).
-
Assess cell viability using a metabolic assay such as the MTT assay, which measures the metabolic activity of the cells.
-
Compare the viability of cells exposed to the polymer extract with that of the control cells. A material is considered non-cytotoxic if cell viability is not significantly reduced.
-
Mandatory Visualization
The following diagrams illustrate the logical workflow for the cross-validation of experimental data for these polymers.
Caption: Experimental workflow for cross-validation.
Caption: Generalized material-cell interaction pathway.
References
- 1. scribd.com [scribd.com]
- 2. analyzing-testing.netzsch.com [analyzing-testing.netzsch.com]
- 3. mdpi.com [mdpi.com]
- 4. Large-Area Deposition of Hydrophobic Poly(hexafluorobutyl Acrylate) Thin Films on Wetting-Sensitive and Flexible Substrates via Plasma-Enhanced Chemical Vapor Deposition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. fluoroprecision.co.uk [fluoroprecision.co.uk]
- 7. Most Important Biomedical and Pharmaceutical Applications of Silicones - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. dupont.com [dupont.com]
Comparative Analysis of Initiators for 2,2,3,4,4,4-Hexafluorobutyl Acrylate (HFBA) Polymerization: A Review of Available Data
The polymerization of fluorinated acrylates such as HFBA is of significant interest for the development of specialty polymers with unique properties, including low surface energy, high thermal stability, and low refractive index. The choice of initiator is a critical parameter that influences key polymer characteristics such as molecular weight (Mn), polydispersity index (PDI), and monomer conversion. While specific data for HFBA is scarce, research on other fluoroacrylates and standard acrylate (B77674) monomers provides a foundation for understanding how initiator choice would likely impact the polymerization process.
Theoretical Comparison of AIBN and BPO
AIBN and BPO are two of the most common thermal initiators used in free-radical polymerization. Their primary difference lies in their decomposition kinetics and the nature of the radicals they generate.
| Initiator | Decomposition Temperature (10-hr half-life) | Radical Species Generated | Potential Side Reactions |
| AIBN | ~65°C in inert solvent | Cyanopropyl radicals | Minimal chain transfer |
| BPO | ~73°C in inert solvent | Benzoyloxy and Phenyl radicals | Can induce chain transfer to polymer |
AIBN is often favored for producing polymers with more predictable structures due to the lower reactivity of its cyanopropyl radicals, which primarily initiate polymerization with minimal side reactions. In contrast, the highly reactive phenyl radicals generated from BPO can participate in chain transfer reactions, potentially leading to branched polymers and a broader molecular weight distribution.
Inferred Effects on HFBA Polymerization
Based on general polymerization kinetics, the following outcomes can be anticipated when using AIBN and BPO for the polymerization of HFBA:
-
Molecular Weight (Mn): For a given initiator concentration, AIBN would be expected to produce poly(HFBA) with a higher number average molecular weight compared to BPO. This is because the lower decomposition rate of AIBN at a given temperature results in a lower concentration of initiating radicals, leading to the growth of longer polymer chains.
-
Polydispersity Index (PDI): Polymerization initiated with AIBN is likely to yield a narrower molecular weight distribution (a PDI closer to 1.5 in conventional radical polymerization) than that initiated with BPO. The potential for chain transfer reactions with BPO-derived radicals can lead to a more heterogeneous mixture of polymer chain lengths, thus increasing the PDI.
-
Monomer Conversion: The rate of polymerization, and thus the monomer conversion over a given time, is influenced by both the initiator's decomposition rate and its efficiency. While BPO has a higher decomposition temperature, its radicals are more reactive. The overall effect on conversion would depend on the specific reaction temperature. It is plausible that at higher temperatures, BPO could lead to a faster initial rate of polymerization.
Experimental Protocols for Comparative Analysis
To definitively determine the effects of different initiators on HFBA polymerization, a controlled experimental study would be required. Below is a generalized protocol for such a study.
Objective: To compare the effects of AIBN and BPO on the molecular weight, PDI, and monomer conversion of poly(HFBA) in a solution polymerization.
Materials:
-
2,2,3,4,4,4-Hexafluorobutyl acrylate (HFBA), inhibitor removed
-
Azobisisobutyronitrile (AIBN), recrystallized
-
Benzoyl Peroxide (BPO), recrystallized
-
Anhydrous solvent (e.g., toluene, ethyl acetate)
-
Reaction vessel (e.g., Schlenk flask) with magnetic stirring
-
Constant temperature oil bath
-
Nitrogen or Argon gas for inert atmosphere
-
Precipitation solvent (e.g., methanol, hexane)
-
Analytical instruments: Gel Permeation Chromatography (GPC) for Mn and PDI, Gas Chromatography (GC) or Nuclear Magnetic Resonance (NMR) for monomer conversion.
Procedure:
-
Monomer and Initiator Preparation: Prepare stock solutions of HFBA and each initiator (AIBN and BPO) in the chosen anhydrous solvent.
-
Reaction Setup: In a typical experiment, charge a Schlenk flask with a defined volume of the HFBA stock solution and a magnetic stir bar.
-
Inert Atmosphere: Deoxygenate the solution by purging with an inert gas (e.g., nitrogen or argon) for at least 30 minutes while stirring.
-
Initiation: Inject the desired amount of the initiator stock solution into the reaction flask.
-
Polymerization: Immerse the flask in a preheated oil bath set to the desired reaction temperature (e.g., 70°C). Start timing the reaction.
-
Sampling: At predetermined time intervals, withdraw small aliquots from the reaction mixture using a nitrogen-purged syringe. Quench the polymerization in the aliquot by cooling and exposure to air.
-
Analysis:
-
Monomer Conversion: Analyze the aliquots by GC or ¹H NMR to determine the consumption of the HFBA monomer over time.
-
Polymer Isolation: At the end of the reaction, cool the flask and precipitate the polymer by pouring the reaction mixture into a non-solvent. Filter and dry the polymer under vacuum.
-
Molecular Weight and PDI: Dissolve the dried polymer in a suitable solvent (e.g., THF) and analyze by GPC to determine the number average molecular weight (Mn) and polydispersity index (PDI).
-
-
Repeat: Repeat the experiment under identical conditions using the other initiator.
Logical Workflow for Initiator Comparison
Figure 1. Experimental workflow for comparing the effects of different initiators on the polymerization of this compound.
Conclusion
While direct experimental data comparing the effects of different initiators on the polymerization of this compound is currently lacking in the public domain, established principles of free-radical polymerization provide a strong basis for predicting their relative performance. It is anticipated that AIBN would yield poly(HFBA) with a higher molecular weight and lower polydispersity compared to BPO under similar reaction conditions. To validate these hypotheses and provide concrete data for researchers, a systematic experimental investigation following the outlined protocol is necessary. Such a study would be a valuable contribution to the field of fluoropolymer chemistry.
A Comparative Guide to 2,2,3,4,4,4-Hexafluorobutyl Acrylate: Properties and Performance in Advanced Applications
For researchers, scientists, and professionals in drug development, the selection of high-performance materials is paramount. 2,2,3,4,4,4-Hexafluorobutyl acrylate (B77674) (HFBA) is a fluorinated monomer prized for its ability to impart unique and desirable properties to polymers, particularly in coatings and specialty materials. This guide provides a comprehensive literature review of HFBA's applications and properties, offering an objective comparison with alternative monomers based on available experimental data.
HFBA is a key building block in the synthesis of high-grade fluoropolymers.[1] Its molecular structure, featuring a hexafluorobutyl group, bestows exceptional chemical inertness, thermal stability, and hydrophobicity to the resulting polymers.[1][2] These characteristics are foundational to the superior weather resistance, anti-fouling, and self-cleaning capabilities of materials derived from HFBA.[1][2]
The primary applications of HFBA lie in the formulation of high-performance coatings for demanding environments. These include exterior paints for buildings, protective coatings for various substrates, and advanced materials for optical and electronic applications.[3] The incorporation of HFBA into polymer chains enhances the durability and lifespan of coatings by providing protection against degradation from UV radiation, moisture, and chemical exposure.[2]
Comparison with Alternative Monomers
The performance of polymers derived from HFBA can be benchmarked against those synthesized from other fluorinated and non-fluorinated acrylic monomers. Common alternatives include other short-chain fluoroacrylates such as 2,2,2-trifluoroethyl acrylate (TFEA) and 2,2,3,3,3-pentafluoropropyl acrylate (PFPA), as well as conventional non-fluorinated acrylates like methyl methacrylate (B99206) (MMA) and butyl acrylate (BA).
The inclusion of fluorine in the acrylate monomer significantly enhances the hydrophobicity of the resulting polymer surface. This is a direct result of the low surface energy of fluorinated compounds.[2]
Workflow for Polymer Synthesis and Characterization
Below is a generalized workflow for the synthesis and characterization of fluorinated acrylate polymers, providing a basis for comparative studies.
Caption: Generalized workflow for the synthesis and characterization of fluorinated acrylate polymers.
Performance Data and Experimental Protocols
A critical aspect of evaluating HFBA and its alternatives is the quantitative comparison of their performance characteristics. The following tables summarize key properties based on available literature, followed by detailed experimental protocols.
Surface Properties: Hydrophobicity
The water contact angle is a primary indicator of a surface's hydrophobicity. Higher contact angles signify greater water repellency.
Table 1: Comparison of Water Contact Angles for Various Polyacrylates
| Polymer | Water Contact Angle (°) | Reference |
| Poly(2,2,3,4,4,4-Hexafluorobutyl acrylate) (PHFBA) | > 90 (hydrophobic) | [4] |
| Poly(methyl methacrylate) (PMMA) | 70.9 | [5] |
| Poly(n-butyl methacrylate) (PnBMA) | 91 | [5] |
Note: Specific contact angle values for PHFBA can vary depending on the copolymer composition and surface preparation.
The sessile drop method is a common technique for determining the contact angle of a liquid on a solid surface.[6]
-
Sample Preparation: Polymer films are cast onto a flat substrate (e.g., glass slide) and dried to ensure a smooth, uniform surface.
-
Instrumentation: A goniometer or a contact angle measuring system equipped with a high-resolution camera and a precision liquid dispenser is used.
-
Procedure:
-
A small droplet (typically 1-5 µL) of deionized water is carefully deposited onto the polymer surface.[7]
-
The system's camera captures a profile image of the droplet.
-
Software analysis of the droplet shape determines the angle formed at the three-phase (solid-liquid-vapor) contact point.[7]
-
Multiple measurements are taken at different locations on the sample to ensure statistical reliability.
-
Thermal Stability
Thermogravimetric analysis (TGA) is employed to assess the thermal stability of polymers by measuring weight loss as a function of temperature. Differential Scanning Calorimetry (DSC) is used to determine thermal transitions such as the glass transition temperature (Tg).
Table 2: Thermal Properties of Fluorinated vs. Non-Fluorinated Polyacrylates
| Polymer | Decomposition Temperature (°C) | Glass Transition Temperature (Tg) (°C) | Reference |
| Copolymers with 2,2,3,4,4,4-Hexafluorobutyl Methacrylate | Improved thermal stability with increasing fluorine content | Varies with copolymer composition | [5] |
| Poly(acrylonitrile-co-butyl acrylate) | ~260 | 70 | [3] |
| Poly(acrylonitrile-co-ethyl hexyl acrylate) | ~260 | 63 | [3] |
TGA provides information on the thermal stability and composition of materials.[8]
-
Instrumentation: A thermogravimetric analyzer is used.
-
Procedure:
-
A small, precisely weighed sample of the polymer is placed in a sample pan.
-
The sample is heated in a controlled atmosphere (e.g., nitrogen or air) at a constant rate.
-
The instrument continuously records the sample's weight as a function of temperature.
-
The decomposition temperature is typically identified as the temperature at which a significant weight loss begins.
-
DSC is used to measure the heat flow into or out of a sample as it is heated, cooled, or held at a constant temperature.[8]
-
Instrumentation: A differential scanning calorimeter is used.
-
Procedure:
-
A small, weighed sample of the polymer is sealed in an aluminum pan. An empty pan is used as a reference.
-
The sample and reference pans are heated at a controlled rate.
-
The instrument measures the difference in heat flow required to maintain the sample and reference at the same temperature.
-
The glass transition temperature (Tg) is observed as a step change in the heat flow curve.
-
Adhesion and Durability
The adhesion and durability of coatings are crucial for their protective function. Various methods can be employed to assess these properties.
Table 3: Common Adhesion and Durability Test Methods for Coatings
| Test Method | Principle | Standard |
| Cross-Cut Adhesion Test | A lattice pattern is cut into the coating, and the adhesion is assessed based on the amount of coating removed by an adhesive tape. | ASTM D3359 |
| Pull-Off Adhesion Test | A dolly is glued to the coating surface, and the force required to pull it off is measured to determine the tensile adhesion strength. | ASTM D4541 |
| Scratch Test | A stylus with an increasing load is drawn across the coated surface to determine the critical load at which the coating fails. | ASTM D7027 |
This is a qualitative test to assess the adhesion of a coating to a substrate.[9]
-
Procedure:
-
A series of parallel cuts are made through the coating to the substrate using a sharp blade and a template.
-
A second set of cuts is made perpendicular to the first, creating a lattice pattern.
-
A specified pressure-sensitive adhesive tape is applied over the lattice and then rapidly peeled off.
-
The adhesion is rated according to a standard scale based on the area of coating removed.
-
Logical Relationship of Fluorination to Performance
The incorporation of fluorine into an acrylate monomer has a direct and predictable impact on the resulting polymer's properties. This relationship can be visualized as follows:
Caption: Relationship between fluorination and key polymer properties.
References
- 1. physics.mff.cuni.cz [physics.mff.cuni.cz]
- 2. researchgate.net [researchgate.net]
- 3. jamorin.com [jamorin.com]
- 4. Novel tri-block copolymers of poly(acrylic acid)-b-poly(2,2,3,3,4,4,4-hexafluorobutyl acrylate)-b-poly(acrylic acid) prepared via two-step RAFT emulsion polymerization - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. publications.polymtl.ca [publications.polymtl.ca]
- 7. apps.dtic.mil [apps.dtic.mil]
- 8. nexus-analytics.com.my [nexus-analytics.com.my]
- 9. chemwhat.com [chemwhat.com]
Safety Operating Guide
Proper Disposal of 2,2,3,4,4,4-Hexafluorobutyl Acrylate: A Guide for Laboratory Professionals
For immediate release
Ensuring the safe and compliant disposal of specialized chemicals is a cornerstone of laboratory safety. This document provides essential guidance on the proper disposal procedures for 2,2,3,4,4,4-Hexafluorobutyl acrylate (B77674) (HFBA), a flammable and irritant compound. Adherence to these protocols is critical for protecting personnel and the environment.
I. Immediate Safety and Handling Precautions
2,2,3,4,4,4-Hexafluorobutyl acrylate is classified as a flammable liquid and vapor that can cause skin, eye, and respiratory irritation.[1][2] Before handling, it is imperative to consult the Safety Data Sheet (SDS) and be familiar with the following precautions:
-
Ventilation: Always handle this chemical in a well-ventilated area or outdoors.[1][3]
-
Ignition Sources: Keep away from heat, sparks, open flames, and other ignition sources.[1][3] Use explosion-proof electrical and ventilating equipment.[1][3]
-
Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection.[1][3] In case of insufficient ventilation, a dust mask (type N95 or equivalent) may be necessary.[4]
-
Static Discharge: Take precautionary measures against static discharge by grounding and bonding containers and receiving equipment.[1][3] Use non-sparking tools.[1][3]
II. Quantitative Hazard and Safety Data
The following table summarizes key quantitative data for this compound, providing a quick reference for its physical and hazardous properties.
| Property | Value | Source(s) |
| CAS Number | 54052-90-3 | [1],[4] |
| Molecular Formula | C₇H₆F₆O₂ | [5] |
| Molecular Weight | 236.11 g/mol | [4],[5] |
| Flash Point | 60 °C (140 °F) - closed cup | [4] |
| Density | 1.389 g/mL at 25 °C | [4] |
| Boiling Point | 40-43 °C at 8 mmHg | [4] |
| Storage Temperature | 2-8°C | [4] |
| Transport Hazard Class | 3 (Flammable Liquid) | [3] |
III. Step-by-Step Disposal Protocol
The primary and most recommended method for the disposal of this compound is through a licensed hazardous waste disposal company. This ensures compliance with all local, state, and national regulations.
Experimental Protocol for Waste Collection and Disposal:
-
Segregation: Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.
-
Containerization:
-
Collect waste in a designated, properly labeled, and sealed container. The container must be compatible with the chemical.
-
Ensure the container is kept tightly closed and stored in a cool, well-ventilated, and locked-up area.[3]
-
-
Labeling: Clearly label the waste container with "Hazardous Waste," the full chemical name "this compound," and any associated hazard symbols (e.g., flammable liquid, irritant).
-
Contact EHS: Arrange for pickup and disposal through your institution's EHS office or a contracted licensed disposal company.[6] Provide them with the SDS for the chemical.
-
Contaminated Materials: Any materials used to clean up spills, such as absorbents, sand, or earth, should be collected in a separate, sealed container and disposed of as hazardous waste.[6] Dispose of contaminated personal protective equipment as unused product.[6]
Important Considerations:
-
Do Not Pour Down the Drain: Never dispose of this compound down the sink or in any drainage system.[7]
-
Evaporation: Do not allow the chemical to evaporate in an open container as a means of disposal.[7] The vapors are an irritant and flammable.
-
Incineration: For fluorinated polymers, high-temperature incineration with subsequent scrubbing of harmful gases like hydrogen fluoride (B91410) is a viable disposal method.[8] This should only be performed by a specialized waste management facility.
IV. Logical Workflow for Disposal
The following diagram illustrates the decision-making process and logical flow for the proper disposal of this compound.
Caption: Logical workflow for the safe disposal of this compound.
References
- 1. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 2. This compound | C7H6F6O2 | CID 2774977 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. echemi.com [echemi.com]
- 4. This compound 95 54052-90-3 [sigmaaldrich.com]
- 5. scbt.com [scbt.com]
- 6. chemmasters.net [chemmasters.net]
- 7. nailknowledge.org [nailknowledge.org]
- 8. fluoropolymers.eu [fluoropolymers.eu]
Safeguarding Your Research: A Comprehensive Guide to Handling 2,2,3,4,4,4-Hexafluorobutyl Acrylate
For Immediate Implementation: This document provides crucial safety and logistical information for researchers, scientists, and drug development professionals working with 2,2,3,4,4,4-Hexafluorobutyl acrylate (B77674). Adherence to these guidelines is essential for ensuring a safe laboratory environment.
2,2,3,4,4,4-Hexafluorobutyl acrylate is a flammable liquid and vapor that can cause skin and serious eye irritation, as well as respiratory irritation.[1][2] Proper handling and disposal are paramount to minimize exposure risks.
Personal Protective Equipment (PPE)
The following table summarizes the recommended personal protective equipment for handling this compound.
| Body Part | Required PPE | Specifications & Rationale |
| Eyes/Face | Tightly fitting safety goggles with side-shields | Must conform to EN 166 (EU) or NIOSH (US) standards to protect against chemical splashes.[1] |
| Face shield | Recommended when there is a significant risk of splashing. | |
| Skin | Chemical-resistant gloves | Wear impervious gloves.[1] Specific glove material should be chosen based on breakthrough time and permeation rate for this chemical. |
| Fire/flame resistant and impervious clothing | A lab coat or coveralls made of appropriate material is necessary to prevent skin contact.[1] | |
| Respiratory | Full-face respirator | Use if exposure limits are exceeded, or if irritation or other symptoms are experienced.[1] A respirator with a type ABEK (EN14387) filter is recommended.[2] |
Operational Plan: Step-by-Step Handling Protocol
1. Engineering Controls:
-
Always handle this compound in a well-ventilated area, preferably within a certified chemical fume hood.[1]
-
Use explosion-proof electrical, ventilating, and lighting equipment.[1][3]
-
Ground and bond containers and receiving equipment to prevent static discharge.[1][3]
2. Pre-Handling Preparations:
-
Ensure all necessary PPE is readily available and in good condition.
-
Locate the nearest safety shower and eyewash station before beginning work.
-
Have appropriate fire extinguishing media available (e.g., dry powder, foam, carbon dioxide).[4]
3. Handling the Chemical:
-
Avoid breathing dust, fume, gas, mist, vapors, or spray.[1][3]
-
Wash hands and any exposed skin thoroughly after handling.[1][3]
-
Keep the container tightly closed when not in use.[1]
-
Keep away from heat, hot surfaces, sparks, open flames, and other ignition sources. No smoking.[1][3]
4. In Case of Exposure:
-
If on skin (or hair): Take off immediately all contaminated clothing. Rinse skin with water or shower. If skin irritation occurs, get medical help.[1][3]
-
If in eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1][3]
-
If inhaled: Remove person to fresh air and keep comfortable for breathing. Get medical help if you feel unwell.[1]
Disposal Plan
-
Dispose of contents and container to an appropriate treatment and disposal facility in accordance with all applicable local, state, and federal regulations.[1][3]
-
Do not allow the chemical to enter drains or waterways.
-
Contaminated packaging should be treated as the chemical itself and disposed of accordingly.
Safe Handling Workflow for this compound
Caption: Workflow for safe handling of this compound.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
